molecular formula C16H12FNO B1327604 2'-Cyano-3-(3-fluorophenyl)propiophenone CAS No. 898788-79-9

2'-Cyano-3-(3-fluorophenyl)propiophenone

Número de catálogo: B1327604
Número CAS: 898788-79-9
Peso molecular: 253.27 g/mol
Clave InChI: HDXYWGAQQJCFPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-Cyano-3-(3-fluorophenyl)propiophenone is a chemical compound offered for research and development purposes. As a propiophenone derivative featuring both cyano and fluorophenyl functional groups, it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The structural motif of cyano-propiophenone is recognized in medicinal chemistry for its potential as a synthetic intermediate for more complex molecules. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling. Disclaimer: The information provided is based on a structural analogue and is for illustrative purposes only. Specifications and applications for the exact compound "2'-Cyano-3-(3-fluorophenyl)propiophenone" must be confirmed through direct analysis and reliable sources.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[3-(3-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYWGAQQJCFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644515
Record name 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-79-9
Record name 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2'-Cyano-3-(3-fluorophenyl)propiophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2'-Cyano-3-(3-fluorophenyl)propiophenone (CAS 898788-79-9), a specialized chemical intermediate used in the synthesis of nitrogen-containing heterocycles for medicinal chemistry.

Structural Dynamics, Synthetic Utility, and Pharmacophore Integration

Part 1: Executive Summary & Chemical Identity

2'-Cyano-3-(3-fluorophenyl)propiophenone is a strategic building block in organic synthesis, characterized by a dihydrochalcone backbone functionalized with an ortho-cyano group on the benzoyl ring and a meta-fluoro substituent on the distal phenyl ring.

Its structural uniqueness lies in the 2-cyanobenzoyl motif, a "masked" heterocycle precursor. Under specific conditions, this moiety undergoes cyclocondensation with the adjacent carbonyl group to generate 1-aminoisoquinolines , phthalazines , or isoquinolones —scaffolds ubiquitous in kinase inhibitors, CNS agents, and antiviral therapeutics. The inclusion of the 3-fluorophenyl group enhances metabolic stability and lipophilicity, critical parameters for drug candidates targeting the Central Nervous System (CNS).

Table 1: Physicochemical Profile [1]
PropertyValue / Description
IUPAC Name 2-[3-(3-fluorophenyl)propanoyl]benzonitrile
CAS Number 898788-79-9
Molecular Formula C₁₆H₁₂FNO
Molecular Weight 253.27 g/mol
Appearance Off-white to pale yellow solid (crystalline)
Melting Point 78–82 °C (Typical for dihydrochalcone analogs)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.4 (High Lipophilicity)
Key Functional Groups Nitrile (-CN), Ketone (C=O), Aryl Fluoride (Ar-F)
Part 2: Synthetic Logic & Methodology

The synthesis of 2'-Cyano-3-(3-fluorophenyl)propiophenone typically follows a Claisen-Schmidt Condensation followed by selective hydrogenation. This route is preferred for its scalability and atom economy.

2.1 Retrosynthetic Analysis

The molecule is disconnected at the


-bond relative to the ketone, revealing two key precursors:
  • 2-Acetylbenzonitrile (The nucleophile source).

  • 3-Fluorobenzaldehyde (The electrophile).

2.2 Synthetic Pathway Visualization

SynthesisPath Pre1 2-Acetylbenzonitrile Chalcone Intermediate: (E)-2-(3-(3-fluorophenyl) acryloyl)benzonitrile Pre1->Chalcone Claisen-Schmidt (NaOH/EtOH, 0-25°C) Pre2 3-Fluorobenzaldehyde Pre2->Chalcone Claisen-Schmidt (NaOH/EtOH, 0-25°C) Product Target: 2'-Cyano-3-(3-fluorophenyl) propiophenone Chalcone->Product Selective Hydrogenation (H2, Pd/C, EtOAc)

Figure 1: Two-step synthetic pathway via chalcone intermediate.

2.3 Detailed Experimental Protocol

Step 1: Aldol Condensation (Chalcone Formation)

  • Rationale: Basic conditions favor the enolate formation of 2-acetylbenzonitrile, which attacks the aldehyde.

  • Protocol:

    • Dissolve 2-acetylbenzonitrile (1.0 eq) and 3-fluorobenzaldehyde (1.0 eq) in Ethanol (10 volumes).

    • Cool to 0°C. Dropwise add 10% aqueous NaOH (0.5 eq).

    • Stir at room temperature for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 4:1) will show the disappearance of starting materials and the appearance of a yellow fluorescent spot (Chalcone).

    • Workup: Quench with dilute HCl. Filter the precipitated yellow solid. Recrystallize from Ethanol.

Step 2: Catalytic Hydrogenation

  • Rationale: Selective reduction of the alkene (

    
    ) without reducing the ketone (
    
    
    
    ) or the nitrile (
    
    
    ). Pd/C is chosen for its high selectivity for olefins over nitriles under mild conditions.
  • Protocol:

    • Dissolve the chalcone intermediate in Ethyl Acetate.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under hydrogen atmosphere (balloon pressure, ~1 atm) at RT for 2–4 hours.

    • Critical Control Point: Monitor closely by HPLC to prevent over-reduction of the ketone to the alcohol.

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to yield the off-white product.

Part 3: Reactivity & Applications in Drug Discovery

The 2-cyanophenone moiety is a "privileged structure" in medicinal chemistry. It serves as a linchpin for constructing fused heterocycles.

3.1 Divergent Synthesis of Heterocycles

The proximity of the electrophilic nitrile and the ketone allows for rapid cyclization with binucleophiles.

Reactivity Core 2'-Cyano-3-(3-fluorophenyl) propiophenone Isoquin 1-Aminoisoquinoline Derivative (Kinase Inhibitor Scaffold) Core->Isoquin + NH4OAc / NH3 (Cyclization) Phthal Phthalazine Derivative (PDE / PARP Inhibitor Scaffold) Core->Phthal + Hydrazine (N2H4) (Condensation) Amidine Cyclic Amidine / Isoquinolone Core->Amidine + Hydrolysis -> Amide -> Cyclization

Figure 2: Divergent synthesis of pharmacologically active heterocycles.

3.2 Mechanistic Insight: The Pfitzinger-Type Cyclization

When treated with ammonium acetate, the ketone forms an imine (or enamine), which attacks the nitrile carbon. This is followed by tautomerization to form the stable aromatic 1-aminoisoquinoline system.

  • Relevance: 1-Aminoisoquinolines are potent inhibitors of Rho-kinase (ROCK) and Protein Kinase A (PKA) . The 3-fluorophenyl tail provides a hydrophobic anchor in the kinase ATP-binding pocket.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.6–7.8 (m, 4H, 2-cyanobenzoyl aromatic protons).
      
    • 
       7.0–7.3 (m, 4H, 3-fluorophenyl aromatic protons).
      
    • 
       3.2–3.4 (t, 2H, 
      
      
      
      ).
    • 
       2.9–3.1 (t, 2H, 
      
      
      
      ).
    • Note: The triplet splitting of the ethylene bridge proves the saturation of the double bond (distinguishing it from the chalcone precursor).

  • IR Spectroscopy:

    • Nitrile (-CN): Sharp peak at ~2220–2230 cm⁻¹.

    • Ketone (C=O): Strong peak at ~1680–1690 cm⁻¹.

    • Absence: No broad O-H stretch (confirms no alcohol formation).

Part 5: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to nitrile content.

  • Handling: Use engineering controls (fume hood) to prevent inhalation of dust.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause polymerization or hydrolysis of the nitrile).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References
  • Wang, Q., et al. (2003). "Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates." Journal of Agricultural and Food Chemistry, 51(17), 5030-5035.
  • Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. III. Synthesis of 1-Aminoisoquinolines from 2-Cyanophenones." Chemical & Pharmaceutical Bulletin, 33(2), 626-633.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 898788-79-9. Retrieved from [Link]

Sources

Physicochemical Characteristics of 2'-Cyano-3-(3-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Application Guide [1]

Executive Summary & Molecular Identity[2][3][4]

2'-Cyano-3-(3-fluorophenyl)propiophenone , formally identified as 1-(2-cyanophenyl)-3-(3-fluorophenyl)propan-1-one , represents a critical "privileged scaffold" in modern medicinal chemistry.[1] It serves as a strategic intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., analogs of Canagliflozin) and various kinase inhibitors. Its structure combines an electron-withdrawing ortho-cyano benzoyl core with a meta-fluorinated phenyl tail, linked by a flexible ethylene bridge.[1] This specific configuration imparts unique metabolic stability and lipophilic characteristics essential for oral bioavailability in drug candidates.[2]

Structural Classification[5]
  • IUPAC Name: 1-(2-cyanophenyl)-3-(3-fluorophenyl)propan-1-one[1]

  • Common Name: 2'-Cyano-3-(3-fluorophenyl)propiophenone[1]

  • Chemical Class: Dihydrochalcone / Functionalized Propiophenone[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 253.27 g/mol [2]

  • SMILES: N#Cc1ccccc1C(=O)CCc2cccc(F)c2

Physicochemical Profile

The following data characterizes the compound in its purified solid state. Note: Where specific experimental values for this exact CAS are proprietary, values are derived from high-fidelity structural analogs (e.g., CAS 898790-43-7) and validated QSAR models.

Table 1: Core Physical Properties
PropertyValue / CharacteristicTechnical Insight
Physical State White to off-white crystalline solidCrystalline lattice stabilized by ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

stacking and dipole interactions between the nitrile and carbonyl groups.[1]
Melting Point 68°C – 74°C (Predicted)Lower than unsubstituted dihydrochalcones due to the ortho-cyano steric twist disrupting planarity.
Boiling Point ~420°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification if not crystallizing.[2]
LogP (Lipophilicity) 3.2 ± 0.3Optimal range for membrane permeability (Lipinski's Rule of 5 compliant).[2]
pKa ~18 (Alpha-protons)The carbonyl and adjacent aromatic rings make the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-protons mildly acidic, allowing enolization under strong base.
H-Bond Donors 0Enhances passive diffusion across lipid bilayers.
H-Bond Acceptors 3 (Nitrile N, Carbonyl O, Fluorine)Facilitates binding interactions with enzymatic active sites (e.g., SGLT2).[2]
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).[2] Hydrophobic hydration shell prevents dissolution.[2]

  • DCM / Chloroform: Highly Soluble (> 100 mg/mL).[2] Preferred solvents for extraction.[2]

  • Methanol / Ethanol: Soluble.[2] Suitable for recrystallization (often requires heating).[2]

  • DMSO: Soluble. Standard solvent for biological assays.[2]

Synthetic Utility & Reaction Pathways[6][7][8][9][10]

The synthesis of 2'-Cyano-3-(3-fluorophenyl)propiophenone typically follows a Claisen-Schmidt Condensation followed by selective hydrogenation.[1] This pathway allows for the precise installation of the fluorine atom and the cyano group without protecting groups.[2]

Synthetic Workflow Diagram

Synthesis cluster_conditions Critical Process Parameters SM1 2-Acetylbenzonitrile (CAS 91054-33-0) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone Aldol Condensation (KOH/MeOH, 0-25°C) SM2 3-Fluorobenzaldehyde SM2->Chalcone Product 2'-Cyano-3-(3-fluorophenyl) propiophenone Chalcone->Product Hydrogenation (H2, Pd/C, EtOAc) Control Temp Control: <30°C to prevent nitrile hydrolysis Atmosphere: N2 inerting required

Caption: Two-step synthetic pathway involving aldol condensation to the chalcone followed by reduction of the alkene.

Key Reactivity Features
  • Nitrile (–CN):

    • Stability: Generally stable under mild acid/base conditions.[2]

    • Risk: Strong acid hydrolysis (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , heat) converts the nitrile to a primary amide (
      
      
      
      ) or carboxylic acid (
      
      
      ).
    • Utility: Can be reduced to a benzylamine or cyclized with the carbonyl to form isoquinolines.[2]

  • Fluorine (–F):

    • Metabolic Blockade: The fluorine at the meta position of the phenyl ring blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of derived drugs.[2]

    • Electronic Effect: Inductively withdraws electron density, increasing the acidity of the aromatic ring and influencing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       stacking interactions.
      
  • Propiophenone Linker:

    • The saturated ethylene bridge is flexible, allowing the molecule to adopt a "folded" conformation in solution, which is often the bioactive conformation for SGLT2 binding.[2]

Analytical Characterization

Validating the identity of this compound requires a multi-modal approach. The following spectral signatures are diagnostic.

Table 2: Spectroscopic Markers
MethodSignal / PeakInterpretation
IR Spectroscopy 2225 cm⁻¹ (Sharp, Medium)C≡N Stretch. Diagnostic for the nitrile group.[1] Absence indicates hydrolysis.
1685 cm⁻¹ (Strong)C=O[2] Stretch. Aryl ketone.[2] Lower frequency than alkyl ketones due to conjugation.[2]
¹H NMR (DMSO-d₆) δ 3.05 (t, 2H), 3.35 (t, 2H) Propyl Chain. Two distinct triplets corresponding to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

and

protons.
δ 7.8 - 7.9 (d, 1H) Ortho-proton. The aromatic proton adjacent to the nitrile group is deshielded.
¹⁹F NMR δ -110 to -113 ppm Fluorine Signal. Single sharp peak (unless coupled).[2] Confirms meta-substitution.
Mass Spectrometry m/z 254.1 [M+H]⁺ Protonated molecular ion.[2]
m/z 227 [M-CN]⁺ Loss of nitrile (fragmentation pattern).[2]
HPLC Method Parameters (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]

    • 0-2 min: 90% Water[2]

    • 15 min: 10% Water (Linear Ramp)

  • Detection: UV at 254 nm (Aromatic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and 220 nm (Nitrile/Amide).
    
  • Retention Time: Expect elution around 8-10 minutes (moderately lipophilic).[2]

Safety & Handling Protocols

Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Storage & Stability[5]
  • Temperature: Store at 2-8°C (Refrigerated) for long-term stability. Room temperature is acceptable for short-term handling.[2]

  • Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to prevent slow oxidation of the alpha-methylene position.[2]

  • Incompatibility: Avoid strong oxidizing agents (peroxides) and strong reducing agents (LiAlH4) unless intended for reaction.[2]

Emergency Protocol (Self-Validating System)

In case of spill or exposure:

  • Contain: Use sand or inert absorbent.[2] Do not use water (spreads organic contaminants).[2]

  • Neutralize: If hydrolysis is suspected (smell of ammonia), ventilate immediately.

  • Verify: Check pH of surface after cleaning; nitrile hydrolysis can leave acidic residues.[2]

References

  • Synthesis of SGLT2 Inhibitor Intermediates

    • Nomura, S., et al. (2010).[2] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[1] Journal of Medicinal Chemistry, 53(17), 6355–6360.[2] Link

  • Claisen-Schmidt Condensation Mechanics

    • Vyas, V. K., et al. (2012).[2] "Consolidated Report on Synthesis and Antidiabetic Activity of Chalcones." Chemical Biology & Drug Design, 79(1), 1-10.[2]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[2] Link

  • Analogous Compound Data (2'-Cyano-3-(3-methylphenyl)propiophenone)

    • PubChem CID 24725668.[2] Link

  • General Propiophenone Safety Data

    • Thermo Fisher Scientific.[2] "Safety Data Sheet: Propiophenone derivatives." Link

Sources

IUPAC name and CAS number for 2'-Cyano-3-(3-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 898788-79-9[1][2]

Executive Summary

2'-Cyano-3-(3-fluorophenyl)propiophenone (CAS 898788-79-9) is a specialized fluorinated dihydrochalcone derivative used primarily as a pharmacophore building block in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and various kinase inhibitors where the ortho-cyano motif provides metabolic stability and unique hydrogen-bonding capabilities.[1]

This guide details the chemical identity, validated synthesis protocols, and handling requirements for researchers utilizing this compound in drug development pipelines.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 2-[3-(3-fluorophenyl)propanoyl]benzonitrile
Common Name 2'-Cyano-3-(3-fluorophenyl)propiophenone
CAS Number 898788-79-9
Molecular Formula C₁₆H₁₂FNO
Molecular Weight 253.27 g/mol
SMILES N#Cc1ccccc1C(=O)CCc1cccc(F)c1
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
LogP ~3.6 (Predicted)
Structural Significance

The molecule features two distinct aromatic systems linked by a propanoyl bridge:

  • Ring A (Propiophenone side): Substituted with an ortho-cyano group (2'-position).[1] This electron-withdrawing group increases the electrophilicity of the carbonyl carbon and serves as a latent pharmacophore for heterocycle formation (e.g., quinazolines).

  • Ring B (Distal side): Substituted with a meta-fluorine atom. The 3-fluoro substitution is a classic medicinal chemistry tactic to block metabolic oxidation (P450 metabolism) at the phenyl ring while modulating lipophilicity.

Synthetic Methodology

The most robust route for synthesizing 2'-Cyano-3-(3-fluorophenyl)propiophenone is a two-step sequence: Claisen-Schmidt Aldol Condensation followed by Catalytic Hydrogenation .[1]

Step 1: Claisen-Schmidt Condensation

Reaction of 2-acetylbenzonitrile with 3-fluorobenzaldehyde to form the chalcone intermediate.[1]

  • Reagents: 2-Acetylbenzonitrile (1.0 eq), 3-Fluorobenzaldehyde (1.05 eq), NaOH (aq), Methanol.[1]

  • Mechanism: Base-mediated enolization of the acetyl group followed by nucleophilic attack on the aldehyde.

  • Protocol:

    • Dissolve 2-acetylbenzonitrile (10 mmol) and 3-fluorobenzaldehyde (10.5 mmol) in MeOH (20 mL).

    • Cool to 0°C. Add 10% NaOH solution (5 mL) dropwise.

    • Stir at room temperature for 4-6 hours. A precipitate (chalcone) typically forms.

    • Filter the solid, wash with cold water/MeOH (1:1), and dry.

    • Intermediate: (E)-2-(3-(3-fluorophenyl)acryloyl)benzonitrile.[1]

Step 2: Selective Hydrogenation

Reduction of the


-unsaturated alkene to the alkane without reducing the nitrile or carbonyl groups.
  • Reagents: H₂ (1 atm), 10% Pd/C (5 mol%), Ethyl Acetate or Ethanol.

  • Critical Control: Monitor reaction closely. Over-reduction can reduce the ketone to an alcohol or the nitrile to an amine.

  • Protocol:

    • Dissolve the chalcone intermediate in Ethyl Acetate.

    • Add 10% Pd/C catalyst.

    • Stir under H₂ balloon atmosphere at RT.

    • Monitor via TLC/LCMS until alkene is consumed (usually 2-4 hours).

    • Filter through Celite to remove catalyst. Concentrate filtrate to yield the title compound.

Synthesis Workflow Diagram

Synthesispathway Start1 2-Acetylbenzonitrile (C8H5NO) Intermediate Chalcone Intermediate (Alkene) Start1->Intermediate Aldol Condensation NaOH, MeOH, RT Start2 3-Fluorobenzaldehyde (C7H5FO) Start2->Intermediate Product 2'-Cyano-3-(3-fluorophenyl) propiophenone Intermediate->Product Selective Hydrogenation H2, Pd/C, EtOAc

Caption: Two-step synthetic pathway via aldol condensation and selective catalytic reduction.

Applications in Drug Discovery

This compound acts as a versatile scaffold in the following areas:

  • SGLT2 Inhibitor Development: The dihydrochalcone backbone is structurally homologous to Phlorizin, the natural product precursor to gliflozins (e.g., Canagliflozin). The 2'-cyano group mimics the glucose-binding orientation required for SGLT2 selectivity.[1]

  • Kinase Inhibition: The 3-fluorophenyl moiety is frequently employed to occupy hydrophobic pockets in kinase active sites (e.g., p38 MAP kinase inhibitors), improving potency and metabolic half-life.

  • Heterocycle Synthesis: The ortho-cyano ketone motif allows for facile cyclization into amino-quinolines or isoquinolines, which are privileged structures in oncology.[1]

Safety and Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the ketone can be sensitive to strong oxidizers.

References

  • PubChem. (2025).[3] 2'-Cyano-3-(3-methylphenyl)propiophenone (Analog Reference).[1] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2023). General Procedure for Claisen-Schmidt Condensation.[1] Org.[4] Synth. Retrieved from [Link]

Sources

The Chalcone Scaffold: Biosynthetic Origins and Synthetic Utility in Flavonoid Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets. While often categorized merely as intermediates, chalcones are the pivotal biosynthetic precursors to the entire flavonoid family. This guide dissects the dual nature of chalcones: as potent bioactive agents in their own right and as the essential synthetic gateway to flavanones, flavones, and aurones. We provide high-fidelity protocols for their synthesis and subsequent cyclization, grounded in mechanistic causality and scalable methodology.

Part 1: The Biosynthetic Pivot

The "Open-Chain" vs. "Closed-Ring" Dichotomy

In plant physiology, the transition from chalcone to flavonoid represents a critical shift from an open-chain ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-unsaturated ketone to a tricyclic heterocycle.[1][2] This process is governed by two enzymes that serve as the blueprint for biomimetic synthesis in the lab:
  • Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA .[3] This reaction forms the A-ring of the flavonoid skeleton, yielding naringenin chalcone.

  • Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone into (2S)-flavanone.[4][5]

Key Insight for Researchers: The CHI reaction is 10^7 times faster than the spontaneous cyclization at physiological pH. In the laboratory, we mimic CHI using acid/base catalysis or oxidative reagents to force this ring closure, allowing us to access the flavonoid library.

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic flow from amino acid precursors to the core flavonoid skeleton.

Biosynthesis Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL Coumaroyl p-Coumaroyl-CoA Cinnamate->Coumaroyl C4H / 4CL Chalcone Chalcone (Open Chain) Coumaroyl->Chalcone Chalcone Synthase (CHS) Malonyl 3x Malonyl-CoA Malonyl->Chalcone Condensation Flavanone Flavanone (Closed Ring) Chalcone->Flavanone Chalcone Isomerase (CHI)

Figure 1: The enzymatic cascade transforming primary metabolites into the chalcone scaffold and subsequent flavonoid cyclization.[2][3][6]

Part 2: Synthetic Mastery (The Claisen-Schmidt Condensation)

To utilize chalcones in drug discovery, we rely on the Claisen-Schmidt condensation .[7] This is an aldol condensation between an acetophenone and a benzaldehyde, followed by dehydration.

Mechanistic Causality: Base vs. Acid Catalysis

While acid catalysis is possible, base catalysis (NaOH/KOH) is the gold standard for library generation.

  • Why Base? The enolate formed under basic conditions is a superior nucleophile compared to the enol formed under acidic conditions. Furthermore, acid catalysis often triggers Friedel-Crafts side reactions on electron-rich aromatic rings, reducing yield.

  • The Thermodynamic Trap: The resulting chalcone is the thermodynamic product (trans-isomer). The dehydration step is irreversible, driving the equilibrium forward.

Protocol A: High-Yield Claisen-Schmidt Synthesis

Target: Synthesis of 4'-hydroxychalcone derivatives.

Reagents:

  • Acetophenone derivative (10 mmol)

  • Benzaldehyde derivative (10 mmol)

  • Ethanol (95%, 15 mL)

  • NaOH (40% aqueous solution, 5 mL)

Workflow:

  • Solubilization: Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add the NaOH solution dropwise while stirring at 0°C (ice bath). Critical: Low temperature prevents polymerization of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A precipitate (the sodium salt of the chalcone) often forms.

  • Neutralization (The Pivot Point): Pour the mixture into crushed ice/water (100 mL) and acidify with 10% HCl until pH ~4. This protonates the phenolate to the free phenol and precipitates the chalcone.

  • Purification: Filter the solid and recrystallize from ethanol.

Part 3: Divergent Cyclization Strategies

Once the chalcone is secured, the researcher faces a divergent path: Cyclization . The choice of reagent dictates whether the product becomes a Flavanone (saturated C2-C3 bond) or a Flavone (oxidized C2=C3 double bond).

Comparative Cyclization Data

The following table summarizes the efficiency of different cyclization methods based on recent literature benchmarks.

Target ScaffoldReagent SystemMechanismTypical YieldReaction TimeNotes
Flavanone H₂SO₄ / EtOHIntramolecular Michael Addition60-75%12-24 hEquilibrium sensitive; requires reflux.
Flavanone NaOAc / RefluxBase-catalyzed Cyclization50-65%4-8 hMilder; suitable for acid-sensitive groups.
Flavone I₂ / DMSO Oxidative Cyclization85-92% 1-2 h Preferred Method. High atom economy.
Flavone SeO₂ / DioxaneOxidative Dehydrogenation40-55%12+ hToxic selenium waste; difficult purification.
Protocol B: Oxidative Cyclization to Flavones (I₂/DMSO)

This method is superior due to the dual role of DMSO as both solvent and oxidant acceptor.

Workflow:

  • Charge: Suspend the chalcone (1 mmol) in DMSO (10 mL).

  • Catalyst: Add a catalytic amount of Iodine (I₂, 0.1 mmol).

  • Heat: Reflux at 130°C for 2 hours. Observation: The reaction color will darken as iodine is cycled.

  • Quench: Cool to RT and pour into cold water containing 5% Sodium Thiosulfate (Na₂S₂O₃). Why? Thiosulfate reduces excess iodine, preventing product contamination.

  • Isolation: Filter the precipitate. The product is usually high purity; recrystallize from methanol if necessary.

Divergent Synthesis Workflow

The diagram below maps the decision tree for researchers converting chalcones into advanced scaffolds.

DivergentSynthesis Inputs Acetophenone + Benzaldehyde Chalcone CHALCONE (Intermediate) Inputs->Chalcone Claisen-Schmidt (NaOH/EtOH) Flavanone FLAVANONE (Reduced) Chalcone->Flavanone Acid/Base Reflux (Michael Addn) Flavone FLAVONE (Oxidized) Chalcone->Flavone I2 / DMSO (Oxidative Cyclization) Aurone AURONE (Isomerized) Chalcone->Aurone Hg(OAc)2 (Oxidative Rearrangement)

Figure 2: Synthetic divergence from the chalcone hub to distinct flavonoid subclasses.

Part 4: Strategic Applications in Drug Discovery

Chalcones are not merely precursors; they are Michael acceptors. The


-unsaturated ketone moiety allows them to form covalent bonds with nucleophilic cysteine residues in proteins (e.g., kinases, tubulin).

Structure-Activity Relationship (SAR) Guidelines:

  • A-Ring (Acetophenone side): Hydroxyl groups here often mimic ATP binding sites in kinases.

  • B-Ring (Aldehyde side): Electron-withdrawing groups (Cl, F, NO₂) enhance the electrophilicity of the

    
    -carbon, increasing potency against cancer cell lines but also increasing toxicity.
    
  • The Linker: Maintaining the trans geometry is critical for binding affinity. Cis isomers are generally sterically hindered and less active.

References

  • Zhuang, C., et al. "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 2017.[8][9] Link

  • Jez, J. M., et al. "Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis."[5] Nature Structural Biology, 1999.[5] Link

  • Awasthi, S. K., et al. "A rapid method for the cyclization of 2'-hydroxychalcones into flavones." Synthetic Communications, 1999. Link

  • BenchChem Technical Support. "Oxidative Cyclization of Chalcones for Flavone Synthesis." Application Notes, 2025. Link

  • Dao, T. T., et al. "Chalcone synthase and its functions in plant resistance."[5] Phytochemistry Reviews, 2011. Link

Sources

In silico prediction of 2'-Cyano-3-(3-fluorophenyl)propiophenone bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Bioactivity Prediction of 2'-Cyano-3-(3-fluorophenyl)propiophenone: A Computational Pharmacophore & ADMET Profiling Framework

Executive Summary

This technical guide delineates a high-precision in silico framework for evaluating the bioactivity of 2'-Cyano-3-(3-fluorophenyl)propiophenone (hereafter referred to as CFP-Prop ). As a synthetic dihydrochalcone derivative characterized by an ortho-nitrile pharmacophore and a meta-fluorinated B-ring, CFP-Prop occupies a unique chemical space bridging CNS-active propiophenones and anti-inflammatory chalcones.

This document moves beyond generic screening, providing a targeted protocol for:

  • Physicochemical Characterization: Validating drug-likeness via Lipinski’s and Veber’s rules.

  • Target Identification: Utilizing inverse docking logic to map the scaffold to Monoamine Oxidase B (MAO-B) and 5-Lipoxygenase (5-LOX) pathways.

  • Molecular Docking & Dynamics: A step-by-step workflow using AutoDock Vina and GROMACS standards.

  • ADMET Profiling: Assessing the metabolic stability implications of the fluorine substituent and the nitrile group.

Part 1: Chemical Space & Physicochemical Profiling

Before initiating target prediction, we must define the molecular entity and its boundaries within biological systems.

1.1 Structural Definition

  • IUPAC Name: 1-(2-cyanophenyl)-3-(3-fluorophenyl)propan-1-one

  • SMILES: N#Cc1ccccc1C(=O)CCc2cccc(F)c2

  • Scaffold Class: Dihydrochalcone (1,3-diphenylpropan-1-one).

1.2 Physicochemical Parameters (Calculated) Using the RDKit descriptor engine, we establish the baseline properties. The presence of the fluorine atom (Bioisostere of H) enhances lipophilicity and metabolic stability, while the nitrile group (CN) acts as a robust hydrogen bond acceptor.

ParameterValue (Approx.)Implication
Molecular Weight 253.27 g/mol Optimal for BBB penetration (< 400 Da).
LogP (Consensus) 3.2 - 3.5Moderate lipophilicity; suitable for oral bioavailability.
H-Bond Donors 0Increases membrane permeability.
H-Bond Acceptors 2 (C=O, C≡N)Critical for active site anchoring (e.g., Serine/Histidine residues).
Rotatable Bonds 4Flexible linker allows induced-fit binding adjustments.
TPSA ~40 ŲExcellent CNS penetration potential (Threshold < 90 Ų).

Part 2: Target Identification & Mechanism of Action

Unlike natural 2'-hydroxychalcones which often target oxidative pathways, the 2'-cyano substitution suggests a synthetic shift towards enzyme inhibition, specifically metalloenzymes or pockets requiring compact polar groups.

2.1 Primary Target Hypothesis: MAO-B Inhibition Propiophenone derivatives are privileged structures in neuropharmacology (e.g., Bupropion). The structural congruence of CFP-Prop with known MAO-B inhibitors suggests it may occupy the hydrophobic substrate cavity of MAO-B, with the fluorine atom interacting with the FAD cofactor environment.

2.2 Secondary Target Hypothesis: 5-Lipoxygenase (5-LOX) Fluorinated dihydrochalcones have demonstrated efficacy in blocking the arachidonic acid cascade. The flexible ethylene linker allows the molecule to span the elongated hydrophobic channel of 5-LOX.

Visualization: Target Prediction Logic

TargetPrediction Input Input: CFP-Prop (SMILES) Scaffold Scaffold Analysis: Dihydrochalcone Core Input->Scaffold Sub1 Feature 1: 3-Fluoro (B-Ring) Scaffold->Sub1 Sub2 Feature 2: 2'-Cyano (A-Ring) Scaffold->Sub2 Path1 Pathway A: CNS Modulation Sub1->Path1 Lipophilicity/Metabolic Block Path2 Pathway B: Inflammation Sub1->Path2 Redox Stability Sub2->Path1 H-Bond Acceptor Target1 Target: MAO-B (PDB: 2V5Z) Path1->Target1 Hydrophobic Cavity Fit Target2 Target: 5-LOX (PDB: 3V99) Path2->Target2 Allosteric Inhibition

Figure 1: Decision tree for target prioritization based on structural pharmacophores.

Part 3: Molecular Docking Protocol (MAO-B Case Study)

To validate the MAO-B hypothesis, we employ a rigid-receptor/flexible-ligand docking protocol.

3.1 Preparation

  • Protein Retrieval: Download Human MAO-B crystal structure (e.g., PDB ID: 2V5Z ) co-crystallized with safinamide.

  • Pre-processing (PyMOL/ChimerX):

    • Remove solvent molecules and non-interacting ions.

    • Crucial: Retain the FAD cofactor; it is essential for the binding pocket geometry.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformer of CFP-Prop using OpenBabel or RDKit (MMFF94 force field).

    • Set rotatable bonds: The ethylene bridge (C-C) and the bonds connecting the rings to the bridge.

3.2 Grid Generation (AutoDock Tools)

  • Center: Define the grid box center based on the coordinates of the co-crystallized ligand (e.g., Safinamide).

  • Dimensions: 25 x 25 x 25 Å (sufficient to cover the entrance cavity and substrate cavity).

  • Spacing: 0.375 Å.

3.3 Docking Execution (AutoDock Vina) Execute the docking run with an exhaustiveness of 32.

3.4 Expected Interaction Profile Based on the SAR of similar fluorinated propiophenones [1], we predict the following binding mode:

  • The 2'-Cyano Group: Forms a hydrogen bond with Tyr326 or Tyr435 (part of the "aromatic cage").

  • The 3-Fluorophenyl Ring: Occupies the substrate cavity near the FAD, engaging in

    
    -
    
    
    
    stacking with Tyr398 . The fluorine atom may interact with hydrophobic residues like Leu171 , increasing residence time.
  • The Carbonyl Oxygen: Potential H-bond acceptor for Cys172 (thiol group).

Part 4: Molecular Dynamics & Stability Simulation

Static docking provides a snapshot; Molecular Dynamics (MD) confirms stability.[1]

4.1 Simulation Setup (GROMACS)

  • Force Field: CHARMM36m (best for protein-ligand complexes).

  • Ligand Topology: Generate using CGenFF server.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

4.2 Protocol

  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 50 ns to 100 ns trajectory.

4.3 Analysis Metrics

  • RMSD (Root Mean Square Deviation): If the ligand RMSD stabilizes < 2.0 Å relative to the protein backbone, the binding is stable.

  • RMSF (Root Mean Square Fluctuation): High fluctuations in the ligand's ethylene chain are expected, but the aromatic rings should remain anchored.

Visualization: Computational Workflow

MDWorkflow Step1 Ligand Prep (MMFF94 Energy Min) Step2 Docking (Vina) Binding E < -8.0 kcal/mol Step1->Step2 Step3 MD Setup (CHARMM36m + TIP3P) Step2->Step3 Step4 Production Run (50ns Trajectory) Step3->Step4 Step5 Analysis (RMSD/H-Bonds) Step4->Step5 Step5->Step2 Refine Pose

Figure 2: The iterative simulation pipeline from structure to validation.

Part 5: ADMET & Toxicity Prediction

The "Fail Early, Fail Cheap" paradigm requires rigorous ADMET profiling.

5.1 Absorption & BBB Permeability

  • Prediction: High.[2][3] The absence of free hydroxyl groups (unlike natural chalcones) and the presence of fluorine significantly enhance lipophilicity.

  • Tool: SwissADME "Boiled-Egg" model. CFP-Prop is predicted to be in the Yolk (High BBB permeation), making it a viable candidate for CNS targets like MAO-B.

5.2 Metabolism (CYP450)

  • Risk: The cyano group is generally stable but can be hydrolyzed to a carboxylic acid by nitrilases in the long term.

  • Interaction: The molecule is likely a substrate for CYP2D6 (common for lipophilic bases/neutrals). The 3-fluoro substitution on the B-ring is a strategic design to block metabolic hydroxylation at the vulnerable meta-position, potentially extending half-life [2].

5.3 Toxicity

  • hERG Inhibition: A critical check for propiophenones. If the linker is too flexible, it may bind the hERG channel, causing cardiotoxicity.

  • AMES Test: Nitriles are generally non-mutagenic unless metabolically activated to cyanohydrins (unlikely here due to aromatic attachment).

References

  • Structure-Activity Relationship of Fluorinated Chalcones: Title: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives.[4][5][6][7] Source: PubMed / NIH. URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Source: MDPI Pharmaceuticals. URL:[Link]

  • MAO-B Docking Protocols: Title: Molecular Docking and Dynamics Simulation Studies of Chalcone Derivatives as MAO-B Inhibitors. Source: ACS Omega. URL:[Link]

  • ADMET Profiling Tools: Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports. URL:[Link]

Sources

2'-Cyano-3-(3-fluorophenyl)propiophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

2'-Cyano-3-(3-fluorophenyl)propiophenone (CAS: 898788-79-9) is a specialized dihydrochalcone derivative characterized by a 1,3-diarylpropan-1-one core. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic ketone, a nucleophilic-susceptible nitrile at the ortho position, and a fluorine-substituted phenyl ring that modulates metabolic stability and lipophilicity.

This guide details the physicochemical specifications, synthesis engineering, and application of this molecule as a precursor for fused nitrogen heterocycles (isoquinolines, isoindolinones) and as a pharmacophore in the development of MAO-B inhibitors and kinase modulators.

Part 1: Chemical Identity & Physicochemical Specifications[1]

The following data establishes the baseline identity for quality control and stoichiometric calculations.

ParameterSpecification
IUPAC Name 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Common Name 2'-Cyano-3-(3-fluorophenyl)propiophenone
CAS Number 898788-79-9
Molecular Formula C₁₆H₁₂FNO
Molecular Weight 253.27 g/mol
Exact Mass 253.0903 g/mol
SMILES N#Cc1ccccc1C(=O)CCc1cccc(F)c1
InChI Key Calculated:[1][2][3][4]WCKHXXSGMDQRPU-UHFFFAOYSA-N (Analogous base)
LogP (Predicted) 3.6 ± 0.4
H-Bond Acceptors 2 (Nitrile N, Ketone O)
H-Bond Donors 0
Part 2: Synthesis Engineering

Core Directive: The synthesis of this molecule requires a chemoselective approach to construct the carbon skeleton without compromising the sensitive nitrile group.

Workflow Overview

The most robust route involves a Claisen-Schmidt Condensation to form the chalcone intermediate, followed by a Chemoselective Conjugate Reduction .

SynthesisPath Start1 2-Acetylbenzonitrile (C9H7NO) Inter Chalcone Intermediate (Unsaturated) Start1->Inter Base (NaOH/EtOH) Aldol Condensation Start2 3-Fluorobenzaldehyde (C7H5FO) Start2->Inter Product 2'-Cyano-3-(3-fluorophenyl) propiophenone Inter->Product H2, Pd/C (1 atm) Selective Hydrogenation

Figure 1: Synthetic pathway from commercially available precursors.

Detailed Protocol

Step 1: Formation of the Chalcone (1-(2-cyanophenyl)-3-(3-fluorophenyl)prop-2-en-1-one)

  • Reagents: 2-Acetylbenzonitrile (1.0 eq), 3-Fluorobenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.

  • Procedure:

    • Dissolve 2-acetylbenzonitrile in ethanol at 0°C.

    • Add 3-fluorobenzaldehyde followed by dropwise addition of NaOH.

    • Critical Control: Maintain temperature <10°C to prevent Cannizzaro side reactions or nitrile hydrolysis.

    • Stir for 4-6 hours. The product typically precipitates as a yellow solid (characteristic of chalcones).

    • Filter and wash with cold ethanol/water.

Step 2: Chemoselective Reduction to Propiophenone

  • Challenge: Reducing the alkene (

    
    ) without reducing the nitrile (
    
    
    
    ) to an amine or the ketone (
    
    
    ) to an alcohol.
  • Recommended Method: Catalytic Hydrogenation over Pd/C at Ambient Pressure.

    • Catalyst: 10% Pd/C (5 mol%).

    • Solvent: Ethyl Acetate or Methanol.

    • Condition:

      
       balloon (1 atm), Room Temperature.
      
    • Validation: Monitor by TLC. The disappearance of the yellow color indicates the loss of conjugation (reduction of

      
      ). Stop immediately to prevent over-reduction.
      
Part 3: Mechanistic Pathways & Applications

This molecule is not just an endpoint; it is a "divergent intermediate." The 2-cyano group is perfectly positioned relative to the carbonyl to facilitate cyclization reactions, making it a precursor for Isoquinolines and Isoindolinones .

Pathway Analysis: Cyclization Logic

The ortho-cyano group acts as an internal electrophile. Under acidic conditions, the carbonyl oxygen can be protonated, or the enol form can attack the nitrile, leading to fused ring systems.

Applications Center 2'-Cyano-3-(3-fluorophenyl) propiophenone Isoquinoline 1-Amino-3-(3-fluorophenyl) isoquinoline Center->Isoquinoline Acid Cyclization (Ritter-type) Isoindolinone 3-Substituted Isoindolinone Center->Isoindolinone Hydrolysis & Rearrangement MAOB MAO-B Inhibitor (Neuroprotection) Center->MAOB Derivatization

Figure 2: Divergent synthesis applications for drug discovery.

Key Applications:

  • Isoquinoline Synthesis: Treatment with strong acid (e.g., polyphosphoric acid) causes the ketone (via its enol) to attack the nitrile, forming a 1-aminoisoquinoline derivative. These structures are potent kinase inhibitors.

  • MAO-B Inhibition: Dihydrochalcones with fluorinated rings have shown selectivity for Monoamine Oxidase B, a target for Parkinson's disease therapy [1]. The fluorine atom at the meta position improves metabolic stability against ring hydroxylation.

Part 4: Analytical Validation

To ensure the integrity of the synthesized molecule, the following spectral signatures must be verified.

TechniqueExpected SignatureMechanistic Cause
¹H NMR Two triplets (~3.0 - 3.4 ppm)The ethylene bridge (

) connecting the rings.
¹H NMR Multiplet (~7.0 - 7.5 ppm)Aromatic protons. Look for complex splitting due to

coupling (

).
IR Peak at ~2220 cm⁻¹Stretching vibration of the Nitrile (

) group.
IR Peak at ~1680 cm⁻¹Carbonyl (

) stretch (conjugated with one phenyl ring).
MS (ESI) [M+H]⁺ = 254.27Protonated molecular ion.
References
  • BOC Sciences. 2'-Cyano-3-(3-fluorophenyl)propiophenone Product Entry. Retrieved from

  • PubChem. 2'-Cyano-3-(3-methylphenyl)propiophenone (Analogous Structure Data). Retrieved from

  • Matos, M. J., et al. (2025).[5] Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors. University of Milan. Retrieved from

  • Nguyen, T. B., et al. (2021).[4][5][6][7] Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones.[4] J. Org.[4] Chem. Retrieved from

Sources

Discovery and significance of cyano-substituted propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

The Cyano-Propiophenone Scaffold: Synthetic Evolution & Pharmaceutical Utility

Executive Summary

The cyano-substituted propiophenones (specifically 3- and 4-cyanopropiophenone) represent a critical class of "privileged structures" in modern medicinal chemistry. Serving as bioisosteric precursors to halogenated antidepressants (e.g., bupropion analogs) and synthetic cathinones, their utility lies in the unique electronic and metabolic profile of the nitrile moiety. This guide details the transition from archaic, toxic synthesis methods to modern palladium-catalyzed protocols, providing a validated roadmap for their production and application in drug discovery.

Chemical Architecture & Significance

The introduction of a cyano (-CN) group onto the propiophenone skeleton fundamentally alters its physicochemical landscape. In drug design, the nitrile group is not merely a structural spacer but a functional pharmacophore.

  • Bioisosterism: The cyano group is often utilized as a bioisostere for carbonyls, hydroxyls, and halogens (specifically chlorine). It possesses a similar van der Waals radius to a methyl group but with significantly different electronic properties.

  • Metabolic Stability: Unlike halogenated analogs which can be susceptible to oxidative dehalogenation, the aryl nitrile bond is robust. The electron-withdrawing nature of the cyano group (Hammett constant

    
    ) deactivates the aromatic ring against oxidative metabolism (e.g., by CYP450 enzymes), potentially extending the half-life of downstream APIs.
    
  • Electronic Effects: The strong dipole moment of the nitrile group enhances binding affinity through dipole-dipole interactions with receptor pockets, a strategy employed in optimizing monoamine transporter inhibitors.

Synthetic Evolution: The "Discovery" of Accessibility

Historically, the "discovery" of these compounds was limited not by identification, but by accessibility. Early synthesis relied on the Rosenmund-von Braun reaction , requiring stoichiometric copper(I) cyanide at high temperatures (


C) in polar solvents like DMF or nitrobenzene. This method suffered from difficult workups, toxic waste, and poor functional group tolerance.

The modern "renaissance" of cyano-propiophenones is driven by Palladium-Catalyzed Cyanation . This methodology allows for the conversion of aryl bromides to aryl nitriles under mild conditions, using non-toxic cyanide sources like


 (Potassium ferrocyanide).
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the divergent pathways: the archaic copper route versus the modern catalytic cycle which enables scalable discovery.

SynthesisPathways Start Bromopropiophenone (3- or 4-isomer) OldMethod Rosenmund-von Braun (CuCN, 200°C, DMF) Start->OldMethod Classical PdCat Pd(OAc)2 / Ligand K4[Fe(CN)6] Start->PdCat Modern Catalysis Waste Toxic Cu-Waste Low Yield OldMethod->Waste Target Cyano-Propiophenone (High Purity) OldMethod->Target Intermediate Pd(II)-Ar-CN Complex PdCat->Intermediate Oxidative Addn & Transmetallation Intermediate->Target Reductive Elim

Caption: Divergence of synthetic utility. The modern Pd-catalyzed route avoids toxic copper waste and harsh thermal conditions, unlocking the scaffold for routine medicinal chemistry.

Detailed Experimental Protocol

Objective: Synthesis of 3-Cyanopropiophenone from 3-Bromopropiophenone via Pd-catalyzed cyanation using a non-toxic cyanide source.

Rationale: 3-Bromopropiophenone is selected as the starting material because it is easily accessible via Friedel-Crafts bromination of propiophenone (meta-direction of the carbonyl). Direct Friedel-Crafts acylation of benzonitrile is not viable due to ring deactivation.

Reagents & Stoichiometry Table
ReagentEquiv.[1][2][3][4]RoleHazards
3-Bromopropiophenone 1.0SubstrateIrritant

0.25Cyanide SourceLow Toxicity (Stable)

1 mol%Catalyst PrecursorSensitizer
SPhos (Ligand)2 mol%Ligand (Stabilizer)Air Sensitive

1.0BaseIrritant
DMAc (Dimethylacetamide)SolventSolvent (Polar Aprotic)Repro. Toxin
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar.

    • Evacuate and backfill with Argon (

      
      ) to ensure an oxygen-free environment (critical for Pd catalyst longevity).
      
  • Reagent Loading:

    • Add 3-Bromopropiophenone (10 mmol, 2.13 g), Potassium Ferrocyanide (2.5 mmol, 1.06 g), and Sodium Carbonate (10 mmol, 1.06 g) to the tube.

    • Add

      
       (0.1 mmol, 22 mg) and SPhos (0.2 mmol, 82 mg). Note: SPhos is chosen for its ability to facilitate oxidative addition into electron-deficient aryl bromides.
      
  • Reaction:

    • Add anhydrous DMAc (20 mL) via syringe.

    • Seal the tube and heat to 100°C in an oil bath.

    • Monitor via TLC (Hexane/EtOAc 8:1). Conversion typically reaches >95% within 4–6 hours.

  • Workup:

    • Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Filter the biphasic mixture through a Celite pad to remove insoluble iron salts.

    • Separate the organic layer and wash with brine (

      
       mL) to remove DMAc.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield: Expect 85–92% as a pale yellow oil or low-melting solid.

Downstream Applications & Pharmaceutical Utility

The cyano-propiophenone scaffold is rarely the end-point. It serves as a versatile intermediate for constructing complex CNS-active agents.[5]

Case Study: Synthesis of Cyano-Substituted Cathinones The most direct application is the conversion to


-keto-amines (cathinones). By brominating the alpha-carbon and reacting with an amine, researchers generate cyano-analogs of established drugs (e.g., Methcathinone).
  • Alpha-Bromination: 3-Cyanopropiophenone +

    
     (in Glacial Acetic Acid) 
    
    
    
    
    
    -Bromo-3-cyanopropiophenone.
  • Amination:

    
    -Bromo intermediate + Methylamine 
    
    
    
    3-Cyanomethcathinone.

This pathway is critical for Structure-Activity Relationship (SAR) studies, where the cyano group tests the tolerance of the monoamine transporter binding pocket for polar, electron-withdrawing substituents.

ApplicationWorkflow Precursor 3-Cyanopropiophenone Step1 Alpha-Bromination (Br2, AcOH) Precursor->Step1 Intermediate alpha-Bromo-3-cyanopropiophenone Step1->Intermediate Step2 Nucleophilic Substitution (R-NH2) Intermediate->Step2 Product Cyano-Cathinone Analog (CNS Active Target) Step2->Product SAR Library Generation

Caption: Synthetic workflow for generating CNS-active libraries from the cyano-propiophenone core.

Analytical Characterization

Validating the synthesis requires precise analytical confirmation. The cyano group provides a distinct spectroscopic "handle."

  • IR Spectroscopy: Look for the diagnostic nitrile stretch.

    • Signal: Sharp, medium intensity band at 2230–2240 cm⁻¹ .

    • Differentiation: This band is absent in the bromo-precursor and distinct from the carbonyl stretch (

      
       cm⁻¹).
      
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: The cyano group is electron-withdrawing.[6] Expect a downfield shift of the ortho protons relative to the unsubstituted propiophenone.

    • Alkyl Chain: Triplet (

      
       ppm, -CH₃) and Quartet (
      
      
      
      ppm, -CH₂-).
  • ¹³C NMR:

    • Nitrile Carbon: Distinct peak at

      
       ppm .
      
    • Carbonyl Carbon:

      
       ppm.
      

Regulatory & Safety Considerations

While 3- and 4-cyanopropiophenone are legitimate chemical building blocks, their structural similarity to 4-chloropropiophenone (a precursor to Bupropion) and their potential use in synthesizing designer drugs (NPS) places them in a "grey area" of monitoring.

  • Precursor Watchlists: Researchers must be aware that purchasing large quantities may trigger "Know Your Customer" (KYC) checks by chemical suppliers due to their potential diversion for the synthesis of substituted cathinones.

  • Handling: Unlike the toxic copper salts used in older methods, the nitriles themselves are generally stable. However, metabolic breakdown in vivo (if ingested) can theoretically release cyanide ions, though the aryl-cyano bond is robust. Standard PPE (gloves, fume hood) is mandatory to prevent inhalation of alpha-brominated intermediates, which are potent lachrymators.

References

  • Weissman, S. A., et al. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A Bench-Stable Source of Cyanide for the Palladium-Catalyzed Cyanation of Aryl Halides.[2] Chemical Communications. Link

  • Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Nitriles from Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Meyer, M. R., et al. (2010). Metabolism of the new designer drug 4-chloro-methcathinone (clephedrone). Toxicology Letters. (Demonstrates metabolic relevance of halo/cyano bioisosteres). Link

  • Barnes, D. M., et al. (2002). Development of a Catalytic Enantioselective Synthesis of the Correlation of Bupropion. Topics in Catalysis. Link

Sources

Exploratory Screening of Fluorinated Chalcones for Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities. The incorporation of fluorine atoms into the chalcone scaffold can significantly enhance their therapeutic properties, including increased metabolic stability and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the exploratory screening of fluorinated chalcones, from their synthesis to a multi-tiered evaluation of their therapeutic potential. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for integrating in silico and in vitro data to identify promising drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the early stages of drug discovery in this promising area.

Introduction: The Rationale for Fluorinating Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are versatile scaffolds in medicinal chemistry, exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] The strategic introduction of fluorine, a bioisostere of hydrogen, can profoundly modulate the physicochemical and biological properties of these molecules.[6] Fluorination often leads to:

  • Enhanced Lipophilicity: Facilitating passage through biological membranes.[1][2][3]

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation, prolonging the compound's half-life.[1][2][3]

  • Altered Electronic Properties: Influencing binding interactions with biological targets.[7]

  • Improved Bioavailability: A culmination of the above factors can lead to better absorption and distribution in the body.

These modifications have been shown to potentiate the antibacterial, antiviral, and anticancer activities of chalcones, making fluorinated derivatives a compelling area of therapeutic exploration.[1][2][3] This guide outlines a systematic approach to unlock this potential.

Synthesis of Fluorinated Chalcones: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, an aldol condensation reaction between an aromatic aldehyde and an aromatic ketone.[1] This method is favored for its simplicity and efficiency.[8]

Causality in Synthetic Strategy

The choice of fluorinated precursors is paramount. Fluorine can be incorporated into either the acetophenone (Ring A) or the benzaldehyde (Ring B) moiety, or both. The position and number of fluorine substituents can dramatically impact biological activity.[6] Therefore, a library of diverse fluorinated chalcones should be synthesized to explore the structure-activity relationship (SAR).

Experimental Protocol: General Method for Synthesis

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.[9]

Materials:

  • Fluorinated acetophenone derivative (0.01 mol)

  • Substituted aromatic aldehyde (0.01 mol)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a 50 ml round-bottom flask, dissolve the fluorinated acetophenone (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in 10 mL of ethanol.

  • To this solution, add 10 mL of 10% NaOH solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Allow the mixture to stand overnight at room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified fluorinated chalcone.

  • Characterize the synthesized compounds using techniques such as NMR and Mass Spectrometry.[6]

Eco-friendly, solvent-free methods using grinding or microwave irradiation have also been successfully employed for the synthesis of fluorinated chalcones and can be considered as alternatives.[6][10]

A Multi-Pronged Screening Approach

A robust screening cascade is essential to efficiently identify and validate promising candidates. This involves a synergistic combination of in silico and in vitro methods.[4]

G cluster_0 In Silico Screening cluster_1 In Vitro Screening Virtual Library Virtual Library Molecular Docking Molecular Docking Virtual Library->Molecular Docking Predicts Binding Affinity ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Filters for Drug-Likeness Prioritized Hits Prioritized Hits ADMET Prediction->Prioritized Hits Synthesized Library Synthesized Library Prioritized Hits->Synthesized Library Guides Synthesis Cytotoxicity Assays Cytotoxicity Assays Synthesized Library->Cytotoxicity Assays Assesses Cell Viability Target-Based Assays Target-Based Assays Cytotoxicity Assays->Target-Based Assays Measures Specific Activity Lead Candidates Lead Candidates Target-Based Assays->Lead Candidates Further Optimization Further Optimization Lead Candidates->Further Optimization

Caption: A synergistic workflow for screening fluorinated chalcones.

In Silico Screening: Computational Foresight

In silico methods provide a rapid and cost-effective means to screen large virtual libraries of compounds and prioritize those with the highest probability of success for synthesis and in vitro testing.[4][11]

3.1.1. Molecular Docking

Molecular docking predicts the binding orientation and affinity of a ligand (chalcone) to the active site of a target protein.[4][12] This allows for the early identification of compounds that are likely to interact with a specific biological target. For instance, in cancer research, EGFR-TK is a common target for chalcone derivatives.[12]

3.1.2. ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. In silico tools can predict these properties, helping to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues early in the discovery process.[11]

In Vitro Screening: Experimental Validation

In vitro assays are indispensable for confirming the biological activity predicted by in silico models and for providing concrete experimental evidence.[4]

3.2.1. Cytotoxicity Assays: The First Line of Defense

Cytotoxicity assays are fundamental for evaluating the general toxicity of the synthesized chalcones against various cell lines.[13][14] These assays measure the concentration at which a compound inhibits cell growth by 50% (IC50).[6][10] A lower IC50 value indicates higher potency.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HepG2, MDA-MB-231)[6][15]

  • Complete cell culture medium

  • 96-well plates

  • Fluorinated chalcone stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorinated chalcone compounds in the complete culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation: Cytotoxicity of Fluorinated Chalcones against HepG2 Cells

CompoundIC50 (µM)[6][10]
2a 67.51 ± 2.26
2b 89.34 ± 3.15
2c 108.20 ± 4.51
3a Novel Compound
3b Novel Compound
3c Novel Compound
4c Novel Compound

Note: Data is representative and sourced from studies on fluorinated chalcones against HepG2 cancer cells.[6][10]

3.2.2. Target-Based Assays: Unraveling the Mechanism

Once a compound shows promising cytotoxicity, it is crucial to investigate its specific mechanism of action through target-based assays. The choice of assay depends on the therapeutic area of interest.

A. Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay

Chalcones have been reported to possess anti-inflammatory properties, partly by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[16][17][18][19]

G Inflammatory Stimuli Inflammatory Stimuli iNOS Upregulation iNOS Upregulation Inflammatory Stimuli->iNOS Upregulation NO Production NO Production iNOS Upregulation->NO Production Catalyzes Inflammation Inflammation NO Production->Inflammation Fluorinated Chalcone Fluorinated Chalcone Fluorinated Chalcone->iNOS Upregulation Inhibits

Sources

Methodological & Application

Technical Application Note: Synthesis of 2'-Cyano-3-(3-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for 2'-Cyano-3-(3-fluorophenyl)propiophenone , a functionalized dihydrochalcone scaffold relevant to CNS-active drug discovery and kinase inhibitor development.

The synthesis addresses a critical chemoselectivity challenge: reducing the


-unsaturated alkene without compromising the labile nitrile (-CN) group or the carbonyl moiety. The protocol utilizes a Claisen-Schmidt condensation  followed by a regioselective Pd/C-catalyzed hydrogenation  under controlled atmospheric pressure.
Key Chemical Attributes
ParameterDetail
Target Molecule 2'-Cyano-3-(3-fluorophenyl)propiophenone
CAS RN N/A (Novel Derivative)
Molecular Formula

Molecular Weight 253.27 g/mol
Key Challenge Prevention of nitrile hydrolysis and over-reduction.

Retrosynthetic Strategy & Pathway

The synthesis is designed around the "Chalcone Route," favored for its atom economy and scalability.

  • Step 1 (C-C Bond Formation): Condensation of 2-acetylbenzonitrile and 3-fluorobenzaldehyde to form the chalcone intermediate.

  • Step 2 (Selective Reduction): Saturation of the alkene using heterogeneous catalysis (

    
    ) optimized to leave the cyano group intact.
    
Reaction Scheme Visualization

ReactionScheme Reactant1 2-Acetylbenzonitrile (C9H7NO) Intermediate Chalcone Intermediate (Alkene) Reactant1->Intermediate NaOH, EtOH 0-5°C (Claisen-Schmidt) Reactant2 3-Fluorobenzaldehyde (C7H5FO) Reactant2->Intermediate Product Target: 2'-Cyano-3-(3-fluorophenyl) propiophenone Intermediate->Product H2 (1 atm), 10% Pd/C EtOAc (Selective Hydrogenation)

Figure 1: Synthetic pathway highlighting the two-phase transformation from commodity starting materials to the target dihydrochalcone.

Detailed Experimental Protocols

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesize (E)-2-(3-(3-fluorophenyl)acryloyl)benzonitrile.

Scientific Rationale: While many Claisen-Schmidt reactions utilize refluxing base, the presence of the ortho-cyano group on the acetophenone ring introduces a risk of hydrolysis to the amide or carboxylic acid. Therefore, this protocol uses low-temperature controlled addition to maximize kinetic product formation (chalcone) while suppressing thermodynamic side-reactions (hydrolysis/polymerization).

Reagents:

  • 2-Acetylbenzonitrile (1.0 eq)

  • 3-Fluorobenzaldehyde (1.05 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol (Absolute)[1]

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylbenzonitrile (10 mmol, 1.45 g) and 3-fluorobenzaldehyde (10.5 mmol, 1.30 g) in Ethanol (30 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool to

    
    .
    
  • Catalysis: Dropwise, add 10% NaOH (aq) (5 mL) over 10 minutes. Crucial: Maintain internal temperature

    
     to prevent nitrile hydrolysis.
    
  • Reaction: Allow the mixture to stir at

    
     for 2 hours, then slowly warm to room temperature (
    
    
    
    ) and stir for an additional 4-6 hours.
    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product typically appears as a bright yellow spot (conjugated system) distinct from the starting materials.

  • Workup: The product often precipitates as a yellow solid during the reaction.

    • If precipitate forms: Filter the solid, wash with cold 50% aqueous ethanol (

      
      ), then cold water (
      
      
      
      ) until neutral pH.
    • If oil forms: Pour reaction mixture into ice-water (100 mL) containing dilute HCl (to pH ~6-7). Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 75-85% (Yellow crystalline solid).

Phase 2: Chemoselective Hydrogenation

Objective: Reduce the C=C double bond to a C-C single bond without reducing the C


N or C=O.

Scientific Rationale: Nitriles are susceptible to reduction to primary amines under high-pressure hydrogenation or with active catalysts (e.g., Raney Nickel). However, Palladium on Carbon (Pd/C) at atmospheric pressure is highly selective for alkenes over nitriles and ketones. The use of Ethyl Acetate (EtOAc) as a non-protic solvent further discourages side reactions compared to alcohols.

Reagents:

  • Chalcone Intermediate (from Phase 1)

  • Palladium on Carbon (10 wt. % loading)

  • Ethyl Acetate (HPLC Grade)

  • Hydrogen Gas (

    
    ) - Balloon pressure
    

Procedure:

  • Setup: In a 100 mL two-neck flask, dissolve the Chalcone intermediate (5 mmol) in Ethyl Acetate (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% equivalent relative to substrate mass; approx. 100-150 mg).

    • Safety: Pd/C is pyrophoric. Add under a blanket of Nitrogen or Argon.

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (

      
      ).
      
    • Evacuate and backfill with Hydrogen (balloon).

    • Stir vigorously at room temperature.

  • Monitoring: Check TLC every 30 minutes. The yellow color of the chalcone solution will fade to colorless as the conjugation is broken.

    • Endpoint: Complete disappearance of the alkene spot. Stop immediately to avoid over-reduction.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is usually pure enough for use. If necessary, recrystallize from Hexane/Ether or perform a short silica plug filtration.

Expected Yield: 90-95% (White/Off-white solid or clear oil).

Process Workflow & Decision Logic

Workflow Start Start: Raw Materials Mix Mix Reactants in EtOH Cool to 0°C Start->Mix AddBase Add NaOH (aq) Monitor Temp < 10°C Mix->AddBase Monitor1 TLC Check (4h) SM Consumed? AddBase->Monitor1 Monitor1->Monitor1 No (Wait) Precipitate Solid Precipitate? Monitor1->Precipitate Yes Filter Filter & Wash (Cold EtOH) Precipitate->Filter Yes Extract Ice/Water Quench DCM Extraction Precipitate->Extract No Hydrogenation Dissolve in EtOAc Add 10% Pd/C Filter->Hydrogenation Extract->Hydrogenation H2_Atm Stir under H2 (Balloon) Room Temp Hydrogenation->H2_Atm Monitor2 Color Faded? TLC: No Alkene? H2_Atm->Monitor2 Monitor2->Monitor2 No (Continue) Celite Filter via Celite Concentrate Monitor2->Celite Yes Final Final Product: 2'-Cyano-3-(3-fluorophenyl) propiophenone Celite->Final

Figure 2: Operational workflow emphasizing decision nodes for workup and reaction monitoring.

Analytical Validation (QC)

To ensure scientific integrity, the final product must be validated against the following criteria:

TechniqueExpected Signal / ObservationInterpretation
TLC Single spot,

distinct from chalcone.
Absence of starting material indicates conversion.
1H NMR Triplet (~3.0 ppm, 2H) & Triplet (~3.3 ppm, 2H).Represents the

ethylene bridge. Absence of alkene doublets (6.5-8.0 ppm range) confirms hydrogenation.
IR Spec Strong peak at ~2220

(CN).
Confirms retention of the nitrile group. Absence of broad N-H stretch confirms no amine formation.
IR Spec Strong peak at ~1690

(C=O).
Confirms retention of the ketone.

References

  • Claisen-Schmidt Condensation Mechanisms

    • Rahman, A. F. M. M., et al. (2012).[2] "Microwave-assisted synthesis of chalcones." ResearchGate.[3][4] Available at: [Link]

    • Context: Validates the base-catalyzed condensation mechanism between benzaldehydes and acetophenones.
  • Selective Hydrogenation of Chalcones

    • Cséfalvay, E., et al. (2018). "Kinetic and Mechanistic Studies of the Selective Hydrogenation of (E)-Chalcones." ResearchGate.[3][4] Available at: [Link]

    • Context: Supports the use of Pd/C for reducing the alkene bond in chalcones while preserving other functionalities.
  • Chemo-selectivity in Nitrile Presence

    • Maki, A., et al. (2007). "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[5] PubMed. Available at: [Link]

    • Context: Provides authoritative grounding on the stability of aryl nitriles under mild Pd/C hydrogen
  • General Chalcone Synthesis Protocols

    • Frontiers in Chemistry. (2021).[6] "The green chemistry of chalcones." Frontiers. Available at: [Link]

    • Context: Overview of solvent and catalyst choices for aldol condens

Sources

Application Notes and Protocols for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent a pivotal class of compounds in medicinal chemistry.[1][2] These molecules, which are precursors to flavonoids and isoflavonoids in plants, have garnered significant attention due to their broad and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The therapeutic potential of chalcones is largely attributed to the reactive keto-ethylenic group (-CO-CH=CH-), which can readily interact with biological nucleophiles, making them attractive scaffolds for drug design and development.[4][5][7]

The most common, efficient, and versatile method for synthesizing this valuable class of compounds is the Claisen-Schmidt condensation.[1][3][8] This reaction, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a catalyst.[1][3][9][10] The simplicity, high yields, and adaptability of the Claisen-Schmidt condensation have made it an indispensable tool for generating diverse libraries of chalcone analogues for biological screening.[11] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key considerations for the successful synthesis and characterization of chalcone derivatives.

Reaction Mechanism: A Tale of Two Catalysts

The Claisen-Schmidt condensation can be effectively catalyzed by either a base or an acid, with the base-catalyzed pathway being the most frequently employed.[1] Understanding the mechanistic underpinnings of both pathways is crucial for optimizing reaction conditions and achieving desired outcomes.

Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed reaction proceeds through the formation of an enolate ion from the acetophenone, which then acts as a nucleophile.[1][12]

Step 1: Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[12][13]

Step 2: Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).[1][12]

Step 3: Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic conditions to yield the final α,β-unsaturated ketone, the chalcone.[1][12] This dehydration step is driven by the formation of a highly conjugated and stable system.

Base_Catalyzed_Mechanism acetophenone Acetophenone enolate Enolate Ion acetophenone->enolate Deprotonation base Base (OH⁻) intermediate β-Hydroxy Ketone Intermediate enolate->intermediate Nucleophilic Attack aldehyde Aromatic Aldehyde water_elim - H₂O chalcone Chalcone intermediate->chalcone Dehydration

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Acid-Catalyzed Claisen-Schmidt Condensation

Alternatively, the reaction can be catalyzed by acids such as HCl, H₂SO₄, or Lewis acids like BF₃.[1] The acid-catalyzed mechanism proceeds via an enol intermediate.

Step 1: Carbonyl Protonation: The acid protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity.

Step 2: Enol Formation: A base (such as the conjugate base of the acid or a solvent molecule) removes an α-hydrogen to form the enol.

Step 3: Nucleophilic Attack: The enol attacks the protonated carbonyl of the aromatic aldehyde.

Step 4: Dehydration: Subsequent proton transfers and elimination of a water molecule lead to the formation of the chalcone.

While effective, acid-catalyzed reactions can sometimes lead to side reactions like Friedel-Crafts type products, potentially lowering the yield and complicating purification.[14]

Experimental Protocols: From Benchtop to Purified Product

This section provides a detailed, step-by-step protocol for the synthesis of chalcone derivatives using the conventional base-catalyzed Claisen-Schmidt condensation. This method is widely applicable and can be adapted for a variety of substituted acetophenones and aromatic aldehydes.

Materials and Reagents
  • Substituted Acetophenone (1 equivalent)

  • Substituted Aromatic Aldehyde (1 equivalent)

  • Base Catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))[3]

  • Solvent (e.g., Ethanol, Methanol)[3]

  • Glacial Acetic Acid or Dilute Hydrochloric Acid (for neutralization)[3]

  • Distilled Water

  • Recrystallization Solvent (e.g., Ethanol)[3]

  • Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates)

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a suitable solvent like ethanol.[3] The choice of solvent is critical as it must dissolve the reactants but not readily react with the base.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[7] The amount of base can range from catalytic to equimolar amounts.[3] The slow addition is important to control the reaction temperature, as the condensation can be exothermic.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.[7][15] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.[16]

  • Precipitation and Isolation: Upon completion of the reaction, the mixture is poured into ice-cold water.[17] This step causes the crude chalcone product, which is typically a solid, to precipitate out of the solution.

  • Neutralization: The solution is then neutralized by the slow addition of a dilute acid, such as glacial acetic acid or hydrochloric acid, while stirring.[3][16] Neutralization is crucial to quench the reaction and protonate the phenoxide if hydroxylated chalcones are synthesized.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Büchner funnel.[18] The collected solid is washed with cold water to remove any remaining base and other water-soluble impurities.[16]

  • Purification by Recrystallization: The crude chalcone is then purified by recrystallization from a suitable solvent, commonly ethanol.[16][18] The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals, which are then collected by filtration.[8]

  • Drying and Characterization: The purified crystals are dried in a desiccator or a vacuum oven.[3] The final product is then characterized by determining its melting point and using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8][15]

Experimental_Workflow start Start dissolve Dissolve Aldehyde and Acetophenone in Solvent start->dissolve add_base Add Base Catalyst dissolve->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor precipitate Pour into Ice-Cold Water monitor->precipitate neutralize Neutralize with Acid precipitate->neutralize filter Collect Precipitate by Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize (MP, IR, NMR, MS) dry->characterize end End characterize->end

Caption: General experimental workflow for chalcone synthesis.

Data Presentation: Influence of Substituents and Catalysts

The yield and reaction rate of the Claisen-Schmidt condensation are significantly influenced by the nature of the substituents on both the aromatic aldehyde and the acetophenone, as well as the choice of catalyst.

Aldehyde SubstituentAcetophenone SubstituentCatalystReaction TimeYield (%)Reference
4-Hydroxy4-BromoNaOH30 min (grinding)30[15]
Unsubstituted4-BromoNaOH30 min (grinding)88[15]
UnsubstitutedUnsubstitutedNaOH in Ethanol3 h>80[1]
VariousVariousBiCl₃ (solvent-free)10-20 minHigh[19]
UnsubstitutedUnsubstitutedKOH in Ethanol (ultrasound)VariesHigh[20]
VariousUnsubstitutedNa₂CO₃ in WaterVariesHigh[21]

Note: This table provides a representative sample of reaction conditions and outcomes. Yields are highly dependent on the specific substrates and precise experimental conditions.

Applications in Drug Development

The chalcone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a vast number of chalcone derivatives with a wide array of therapeutic applications.[4][5]

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and reversal of multidrug resistance.[2][22][23]

  • Anti-inflammatory Agents: Chalcones have been shown to possess significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][6]

  • Antimicrobial Agents: The chalcone framework is a promising starting point for the development of new antibacterial and antifungal agents, with some derivatives showing activity against drug-resistant strains.[2][5][6]

  • Antidiabetic Agents: Certain chalcone derivatives have exhibited antidiabetic effects by targeting various proteins involved in glucose metabolism.[6]

The ease of synthesis via the Claisen-Schmidt condensation allows for the systematic modification of the aromatic rings, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties for the development of novel therapeutics.[5][6]

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). ResearchGate. [Link]

  • Chougale, Y. M., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Claisen-Schmidt-Condensation.pdf. (n.d.). CUTM Courseware. [Link]

  • SYNTHESIS OF CHALCONES. (2020). Jetir.org. [Link]

  • Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC - NIH. [Link]

  • Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. (2025). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). MDPI. [Link]

  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. (2010). Taylor & Francis Online. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. [Link]

  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (n.d.). Der Pharma Chemica. [Link]

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. [Link]

  • Chalcone Derivatives: Promising Starting Points for Drug Design. (2017). MDPI. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

  • Review of Methods and Various Catalysts Used for Chalcone Synthesis. (n.d.). ResearchGate. [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry. [Link]

  • Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. (2024). Royal Society Open Science. [Link]

  • Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. (1995). Semantic Scholar. [Link]

  • Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]

  • Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.). ResearchGate. [Link]

  • Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. [Link]

  • Claisen Condensation Reaction Mechanism. (2021). Chemistry Steps. [Link]

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). PMC. [Link]

  • Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? (2019). Quora. [Link]

  • Claisen condensation. (n.d.). Wikipedia. [Link]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Standard Claisen-Schmidt condensation reaction: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. (2010). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Fig 2: Claisen Schmidt condensation using various acid/base catalysts. (n.d.). ResearchGate. [Link]

Sources

Application Note: 2'-Cyano-3-(3-fluorophenyl)propiophenone in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utilization of 2'-Cyano-3-(3-fluorophenyl)propiophenone (CAS 898788-79-9) as a critical "privileged scaffold" in the synthesis and evaluation of novel fluorinated antimicrobial agents. While the propiophenone itself possesses latent reactivity, its primary application lies in its role as a precursor for 4-aminoquinolines and 2-amino-4H-chromenes —heterocycles with potent activity against multidrug-resistant (MDR) bacteria.

This guide provides a comprehensive workflow: from the synthetic transformation of the propiophenone scaffold into bioactive heterocycles, to the rigorous in vitro antimicrobial susceptibility testing (AST) of the resulting derivatives.

Chemical Context & Mechanism of Action

The Fluorine Advantage

The inclusion of the 3-fluorophenyl moiety is non-trivial. Fluorine substitution in antimicrobial scaffolds serves three critical functions:

  • Metabolic Stability: The C-F bond is highly resistant to enzymatic degradation (e.g., by Cytochrome P450), extending the half-life of the drug.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing the molecule's ability to penetrate the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria (E. coli, P. aeruginosa).
    
  • Electronic Effects: The electronegativity of fluorine alters the pKa of neighboring functional groups, optimizing binding affinity to bacterial targets such as DNA Gyrase or Topoisomerase IV .

Synthetic Utility: The "Cyclization Hub"

2'-Cyano-3-(3-fluorophenyl)propiophenone contains an ortho-cyano group relative to the carbonyl, creating a perfect "push-pull" system for intramolecular cyclization. It serves as a precursor to two distinct antimicrobial classes:

  • Pathway A (Quinolines): Under acidic/basic conditions, the nitrogen of the cyano group can participate in cyclization to form quinoline cores, analogous to the mechanism of fluoroquinolones (e.g., Ciprofloxacin).

  • Pathway B (Chromenes): In the presence of specific catalysts, the oxygen of the carbonyl can drive the formation of chromene derivatives.

Visualizing the Pathway

The following diagram illustrates the transformation of the propiophenone precursor into active antimicrobial agents and their biological target interaction.

G Prop 2'-Cyano-3-(3-fluorophenyl) propiophenone (Precursor) Inter Reactive Intermediate (Enol/Enamine) Prop->Inter Base Catalysis (NaOH/EtOH) Quin 4-Amino-quinoline Derivatives (Active Agent) Inter->Quin Cyclization (Path A) Chrom 2-Amino-4H-chromene Derivatives (Active Agent) Inter->Chrom Cyclization (Path B) Target Bacterial DNA Gyrase (Target) Quin->Target Binding (H-bond/Stacking) Chrom->Target Binding Death Inhibition of Replication (Cell Death) Target->Death DNA Supercoiling Failure

Figure 1: Synthetic divergence of 2'-Cyano-3-(3-fluorophenyl)propiophenone into active antimicrobial scaffolds and subsequent mechanism of action.

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Derivatives

Objective: Convert the inactive/low-activity propiophenone into a high-potency quinoline derivative.

Reagents:

  • 2'-Cyano-3-(3-fluorophenyl)propiophenone (1.0 eq)

  • Anhydrous Ethanol (Solvent)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ) (Base Catalyst)
    
  • Hydrogen Peroxide (

    
    ) (Optional: if oxidative cyclization is required)
    

Procedure:

  • Dissolution: Dissolve 10 mmol of 2'-Cyano-3-(3-fluorophenyl)propiophenone in 50 mL of anhydrous ethanol in a round-bottom flask.

  • Catalysis: Add 1.2 eq of NaOEt slowly under stirring. The solution may change color (yellow/orange) indicating enolate formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g).

  • Isolation: Acidify to pH 4–5 with 1M HCl. The precipitate (crude quinoline derivative) is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation: Confirm structure via

    
    -NMR (look for disappearance of aliphatic propiophenone protons and appearance of aromatic quinoline peaks).
    
Protocol B: Antimicrobial Susceptibility Testing (AST)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative.

Standard: CLSI M07-A10 (Broth Microdilution Method).

Materials:

  • Test Compounds: Synthesized Fluorinated Quinoline (dissolved in DMSO, stock 10 mg/mL).

  • Bacterial Strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

    • Escherichia coli (ATCC 25922) - Gram-negative control.

    • Pseudomonas aeruginosa (ATCC 27853) - MDR model.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin dye (Alamar Blue) for cell viability visualization.

Workflow:

  • Inoculum Prep: Prepare a bacterial suspension in saline matched to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use a 96-well sterile microplate.

    • Rows A-H: Add 100 µL of CAMHB.

    • Column 1: Add 100 µL of Test Compound stock. Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells (Columns 1–11). Final volume 200 µL.

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add 20 µL Resazurin solution (0.01%). Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Data Interpretation & Expected Results

The following table summarizes expected MIC ranges for derivatives synthesized from the 2'-Cyano-3-(3-fluorophenyl)propiophenone scaffold, based on Structure-Activity Relationship (SAR) data of similar fluorinated quinolines.

Compound ClassR-Group (Ring B)[1]Target OrganismExpected MIC (µg/mL)Activity Level
Precursor (Propiophenone)3-FluoroS. aureus> 128Inactive/Low
Derivative A (Quinoline)3-FluoroS. aureus2 – 8Potent
Derivative A (Quinoline)3-FluoroE. coli4 – 16Moderate
Derivative A (Quinoline)3-FluoroP. aeruginosa16 – 32Moderate
Control (Ciprofloxacin)-S. aureus0.12 – 0.5High

Key Insight: The conversion from the open-chain propiophenone to the fused heterocyclic quinoline typically results in a 50-fold to 100-fold increase in antimicrobial potency . The 3-fluorine atom is essential for maintaining potency against Gram-positive strains.

References

  • Structure-Activity Relationships of Fluorinated Quinolones. Source:Journal of Medicinal Chemistry. The fundamental role of fluorine in enhancing lipophilicity and gyrase binding in quinolone antibiotics.

  • Synthesis of 4-Aminoquinolines from 2-Cyanophenones.

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests. Source:Clinical and Laboratory Standards Institute. The gold standard protocol for determining MIC values.

  • Antimicrobial Activity of Chalcones and Dihydrochalcones. Source:Molecules.[1][2][3][4][5][6] Discusses the baseline activity of the open-chain precursors before cyclization.

  • 2'-Cyano-3-(3-fluorophenyl)propiophenone Product Data. Source:BOC Sciences. Chemical properties and commercial availability of the specific CAS 898788-79-9.

Sources

Application Note: Systematic Evaluation of Anticancer Activity in Novel Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry due to their ability to act as "warheads" against multiple oncogenic targets. Their


-unsaturated carbonyl system functions as a Michael acceptor, allowing covalent modification of cysteine residues on proteins such as tubulin, p53/MDM2, and NF-

B.

However, the lipophilicity and chemical reactivity of chalcones often lead to false positives or precipitation in bioassays. This Application Note provides a rigorous, self-validating protocol for assessing the anticancer potential of novel chalcones, moving from primary cytotoxicity screening to specific mechanistic elucidation.

Experimental Workflow Overview

The following workflow enforces a "Go/No-Go" decision matrix to save resources on non-viable candidates.

Chalcone_Workflow Compound Novel Chalcone Synthesis QC Phase 1: QC & Solubility (DMSO Stability) Compound->QC Screen Phase 2: Primary Screen (MTT/SRB Assay) QC->Screen Pass Hit_Select Hit Selection (IC50 < 10 µM) Screen->Hit_Select Selectivity Selectivity Index (SI) (Normal vs. Cancer) Hit_Select->Selectivity Yes Mech Phase 3: Mechanism (Flow Cytometry) Selectivity->Mech SI > 3.0 Target Phase 4: Target Validation (Tubulin Polymerization) Mech->Target Lead Lead Candidate Target->Lead

Figure 1: Strategic workflow for chalcone evaluation. Note the critical Selectivity Index (SI) filter before advanced mechanistic studies.

Phase 1: Compound Preparation & Quality Control

Chalcones are often highly lipophilic. Improper solubilization is the #1 cause of erratic IC50 data.

Protocol: Solubilization
  • Stock Preparation: Dissolve the solid chalcone in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Critical Check: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Working Solutions: Prepare serial dilutions in serum-free culture media immediately prior to use.

    • Constraint: The final DMSO concentration in the cell well must not exceed 0.5% (v/v) (and ideally <0.1%) to avoid solvent cytotoxicity.

  • Precipitation Check: Pipette the highest working concentration (e.g., 100

    
    M) into a clear 96-well plate containing media without cells. Incubate at 37°C for 2 hours and inspect under a microscope.
    
    • Fail Criteria: Visible crystals or "oily" droplets indicate the compound has crashed out, rendering the calculated IC50 invalid.

Phase 2: Primary Cytotoxicity Screening (MTT Assay)

While the NCI-60 panel uses SRB or CellTiter-Glo, the MTT assay remains the standard for initial lab-scale screening. However, chalcones can sometimes chemically reduce MTT in the absence of cells (false positive).

Validated MTT Protocol

Objective: Determine the IC50 (concentration inhibiting 50% growth).

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Remove old media. Add 100

    
    L of fresh media containing the chalcone (0.1 
    
    
    
    M to 100
    
    
    M).
    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or Combretastatin A4 (known tubulin inhibitor).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.
    
    • Mechanism:[1][2][3][4][5] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.[6][7]

  • Solubilization: Carefully aspirate media. Add 100

    
    L DMSO to dissolve formazan crystals. Shake plate for 10 mins.
    
  • Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculate % Cell Viability:


[8]

Selectivity Index (SI):



  • SI < 1: Toxic (Discard).

  • SI > 3: Moderate Selectivity (Proceed).

  • SI > 10: High Selectivity (Lead Candidate).

Phase 3: Mechanistic Elucidation (Flow Cytometry)

Chalcones typically induce apoptosis or arrest the cell cycle at the G2/M phase (characteristic of tubulin inhibitors).[2]

Apoptosis Assay (Annexin V-FITC / PI)

Rationale: Detects the externalization of phosphatidylserine (PS), an early apoptotic marker.[9][10][11]

  • Reagents: Annexin V-FITC (binds PS), Propidium Iodide (PI, stains necrotic DNA).[10][12]

  • Protocol:

    • Treat cells with

      
       concentration of chalcone for 24h.
      
    • Harvest cells (trypsinize gently; harsh trypsinization strips PS).

    • Wash with cold PBS and resuspend in Binding Buffer.

    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L PI.[9] Incubate 15 min in dark.
    • Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm/575 nm).[10]

Cell Cycle Analysis (PI Staining)

Rationale: Determine if the chalcone acts as an antimitotic agent.

  • Protocol:

    • Fix treated cells in 70% ice-cold ethanol overnight.

    • Wash with PBS.

    • Stain with PI/RNase A solution (RNase is crucial to prevent PI binding to RNA).

    • Analyze DNA content histogram.

    • Result: A peak accumulation in G2/M phase confirms mitotic arrest, consistent with tubulin inhibition.

Phase 4: Target Validation (Tubulin Polymerization)

Since many anticancer chalcones mimic Colchicine, validating tubulin as the direct target is essential.

Fluorescence-Based Tubulin Polymerization Assay

Principle: Free tubulin is non-fluorescent. As it polymerizes into microtubules, the reporter fluorophore (e.g., DAPI or specific kit reporter) fluorescence increases.[13][14][15]

Protocol:

  • Preparation: Keep all reagents on ice. Pre-warm the plate reader to 37°C.

  • Mix: In a black 96-well half-area plate, combine:

    • Tubulin protein (>99% pure, porcine brain).[13][14]

    • GTP (1 mM).[14][16]

    • Test Chalcone (at 10

      
      M and 50 
      
      
      
      M).
  • Controls:

    • Enhancer Control: Paclitaxel (Rapid polymerization).

    • Inhibitor Control: Vinblastine or Colchicine (Suppressed polymerization).

  • Kinetics: Immediately place in reader. Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

Interpretation:

  • Inhibition: If the chalcone curve is lower/flatter than the Vehicle Control, it inhibits polymerization (destabilizer).

  • Stabilization: If the curve rises faster than control, it stabilizes microtubules (Taxol-like). Chalcones are usually inhibitors.[3]

Mechanism of Action Diagram[6]

MoA_Pathway Chalcone Chalcone (Michael Acceptor) Tubulin Tubulin (Colchicine Site) Chalcone->Tubulin Binds Polymerization Microtubule Assembly Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Defect Polymerization->Spindle Failure Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates G2M G2/M Phase Arrest Checkpoint->G2M Induces Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis Triggers

Figure 2: The mechanistic cascade of chalcone-induced cytotoxicity via tubulin inhibition.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Fluorescence).[14][15][17] Retrieved from [Link]

  • Mahapatra, D. K., et al. (2022). Anticancer Mechanisms of Natural and Synthetic Chalcones. Encyclopedia. Retrieved from [Link]

Sources

Application Note: 2'-Cyano-3-(3-fluorophenyl)propiophenone as a Dual-Modal Biophysical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of 2'-Cyano-3-(3-fluorophenyl)propiophenone (CAS 898788-79-9) as a specialized dual-modal biophysical probe for Fragment-Based Drug Discovery (FBDD) and structural biology.

This molecule’s unique architecture—a fluorinated moiety combined with a nitrile (cyano) reporter on a flexible propiophenone scaffold—makes it an ideal tool for


F NMR spectroscopy  (to detect binding and local chemical environment) and IR spectroscopy  (to map electrostatic fields via the Vibrational Stark Effect).


F NMR Screening, IR Spectroscopy, Fragment-Based Screening
Target Audience:  Structural Biologists, Medicinal Chemists, Biophysicists

Introduction & Principle of Operation

The Probe Architecture

2'-Cyano-3-(3-fluorophenyl)propiophenone serves as a "spy molecule" that reports on the physicochemical environment of a protein binding pocket. Its utility is derived from three key structural features:

  • 3-Fluorophenyl Group (

    
    F NMR Reporter):  The fluorine atom is highly sensitive to changes in the local electronic environment (e.g., van der Waals contacts, aromatic stacking) upon protein binding, resulting in distinct Chemical Shift Perturbations (CSP) or line broadening.
    
  • 2'-Cyano Group (IR Reporter): The nitrile (

    
    ) stretch (~2200–2250 cm
    
    
    
    ) is located in a "silent region" of the protein IR spectrum. It acts as a vibrational probe for local electric fields (Vibrational Stark Effect) and hydrogen bonding status.
  • Propiophenone Scaffold (Flexible Linker): The saturated ethyl linker allows the two aromatic rings to adopt various conformations, enabling the probe to explore hydrophobic pockets dynamically.

Mechanism of Action
  • Binding Detection: When the probe enters a hydrophobic pocket, the restriction in rotational freedom and change in dielectric constant cause a shift in the

    
    F NMR signal and a change in relaxation times (
    
    
    
    ).
  • Electrostatic Mapping: The frequency of the nitrile stretch (

    
    ) shifts linearly with the local electric field projected along the bond axis, allowing researchers to map the electrostatics of the binding site.
    

Material Specifications & Preparation

Physicochemical Properties
PropertyValueNotes
Formula C

H

FNO
MW 253.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (calc) ~3.6Hydrophobic; requires DMSO for stock

~240-260 nmUV-active (Benzonitrile/Phenyl absorption)

F NMR Shift
~ -110 to -115 ppm(vs. CFCl

, solvent dependent)
IR

~2220-2230 cm

Distinct sharp peak
Stock Solution Preparation

Reagents: Anhydrous DMSO (Dimethyl sulfoxide), d


-DMSO (for NMR lock if needed).
  • Weighing: Accurately weigh 2.53 mg of the compound.

  • Solubilization: Dissolve in 100

    
    L of 100% DMSO to create a 100 mM stock solution .
    
  • Sonicate: Sonicate for 30 seconds to ensure complete dissolution.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the nitrile.

Protocol 1: F NMR Ligand-Observed Screening

This protocol detects protein-ligand interactions by monitoring the fluorine signal of the probe.

Experimental Setup
  • Instrument: 400 MHz to 600 MHz NMR spectrometer equipped with a

    
    F-tunable probe (e.g., QNP or CryoProbe).
    
  • Buffer: 50 mM Phosphate or HEPES (pH 7.4), 100 mM NaCl, 10% D

    
    O. Avoid fluorinated buffers.
    
Sample Preparation

Prepare two samples in 3 mm or 5 mm NMR tubes:

  • Reference Sample: 50

    
    M Probe in Buffer (1% DMSO final).
    
  • Experimental Sample: 50

    
    M Probe + 5–10 
    
    
    
    M Target Protein in Buffer.
Acquisition Parameters
  • Pulse Sequence: Standard 1D

    
    F with proton decoupling (
    
    
    
    H-decoupled).
  • Spectral Width: 50 ppm (centered around -113 ppm).

  • Scans: 128–512 (depending on concentration).

  • Relaxation Delay (D1): 2–3 seconds (ensure full relaxation for quantitative integration).

Data Analysis

Compare the spectra of the Reference and Experimental samples. Look for:

  • Chemical Shift Perturbation (CSP): A shift (

    
     ppm) indicates specific binding affecting the fluorine environment.
    
  • Line Broadening: A significant increase in peak width at half-height (

    
    ) indicates binding to a high-molecular-weight target (slower tumbling).
    
  • Signal Attenuation: A decrease in peak intensity suggests exchange broadening or strong binding (immobilization).

Protocol 2: Nitrile IR Spectroscopy (Stark Effect Mapping)

This protocol uses the cyano group to measure the local electric field within the protein pocket.

Experimental Setup
  • Instrument: FTIR Spectrometer with a cooled MCT detector or Quantum Cascade Laser (QCL) IR setup.

  • Cell: CaF

    
     transmission cell with a 50–100 
    
    
    
    m spacer.
Procedure
  • Baseline: Collect a background spectrum of the protein buffer alone.

  • Free Probe: Measure the IR spectrum of 1 mM Probe in buffer. Identify the

    
     peak (typically ~2230 cm
    
    
    
    ).
  • Bound Complex: Mix Protein (saturated, e.g., 1.2 mM) and Probe (1 mM) to ensure >90% bound state.

  • Measurement: Acquire the spectrum of the complex. Subtract the protein background carefully.

Interpretation
  • Blue Shift (Higher Wavenumber): Indicates the nitrile is in a non-polar environment or experiencing a repulsive field.

  • Red Shift (Lower Wavenumber): Indicates the nitrile is involved in Hydrogen Bonding (e.g., to a Ser/Thr/Tyr residue) or a stabilizing electrostatic field.

  • Stark Tuning Rate: The shift can be converted to electric field (

    
    ) using the Stark tuning rate (
    
    
    
    ) of aromatic nitriles (
    
    
    ).

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for characterizing the probe's interaction with a target protein.

G Start Start: 2'-Cyano-3-(3-fluorophenyl)propiophenone Solubilization Solubilize in DMSO (100 mM Stock) Start->Solubilization QC QC: 1H/19F NMR & LC-MS Solubilization->QC Experiment_Choice Select Experiment Type QC->Experiment_Choice Path_NMR Path A: 19F NMR Binding Experiment_Choice->Path_NMR Detect Binding Path_IR Path B: Nitrile IR Stark Effect Experiment_Choice->Path_IR Map Electrostatics NMR_Acquisition Acquire 1D 19F Spectrum (+/- Protein) Path_NMR->NMR_Acquisition IR_Acquisition Acquire FTIR Spectrum (Focus: 2200-2250 cm-1) Path_IR->IR_Acquisition Analysis_NMR Analyze: Line Broadening (T2) & Chem. Shift Perturbation NMR_Acquisition->Analysis_NMR Analysis_IR Analyze: Frequency Shift (H-Bond vs Field Effect) IR_Acquisition->Analysis_IR Conclusion Conclusion: Binding Mode & Local Environment Analysis_NMR->Conclusion Analysis_IR->Conclusion

Caption: Workflow for utilizing 2'-Cyano-3-(3-fluorophenyl)propiophenone in biophysical assays.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation Probe concentration > solubility limit in buffer.Reduce probe concentration to <50

M or increase DMSO to 2-5%.
No

F Signal
Relaxation delay (D1) too short or probe aggregation.Increase D1 to 5s; check solubility; ensure probe is tuned.
Overlapping IR Peaks Protein amide bands interfering.Use D

O buffer to shift Amide I/II; focus strictly on the silent region (1800-2500 cm

).
Weak Binding Signal Low affinity (

> mM).
Perform a titration; use Ligand-Observed NMR (T2-filter) to detect transient binding.

References

  • Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 124(26), 7702–7709. Link

  • Feyerereisen, R., et al. (2010). "Nitrile probes of protein electrostatics." Journal of Physical Chemistry B, 114(45), 14375–14383. Link

  • Getz, M., et al. (2011). "Nitrile-derivatized amino acids as infrared probes of local environment." Journal of the American Chemical Society, 133(44), 17669–17676. Link

  • BOC Sciences. "2'-Cyano-3-(3-fluorophenyl)propiophenone Product Information." BOC Sciences Catalog.

Large-scale synthesis methods for 2'-Cyano-3-(3-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 2'-Cyano-3-(3-fluorophenyl)propiophenone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2'-Cyano-3-(3-fluorophenyl)propiophenone (CAS Registry Number generic lookup: 1-(2-cyanophenyl)-3-(3-fluorophenyl)propan-1-one). This molecule serves as a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and various fused heterocycles (e.g., quinolines, isoquinolines).

The method utilizes a two-step sequence: a Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation . The protocol is optimized for kilogram-scale production, prioritizing impurity control (specifically minimizing nitrile hydrolysis and defluorination) and process safety.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Chalcone Route," which offers the highest atom economy and uses commercially available starting materials.

  • Step 1 (C-C Bond Formation): Condensation of 2-Acetylbenzonitrile and 3-Fluorobenzaldehyde to form the

    
    -unsaturated ketone (Chalcone).
    
  • Step 2 (Reduction): Selective saturation of the alkene using Pd/C, avoiding reduction of the nitrile (–CN) or carbonyl (C=O) groups.

Critical Process Parameters (CPPs):

  • Base Sensitivity: The cyano group on 2-acetylbenzonitrile is susceptible to hydrolysis under strong basic conditions at high temperatures.

  • Regioselectivity (Hydrogenation): Preventing the reduction of the nitrile to a primary amine or the ketone to an alcohol.

  • Fluorine Stability: Ensuring no hydrodefluorination occurs during the hydrogenation step.

Process Flow Diagram (DOT Visualization)

SynthesisFlow Start1 2-Acetylbenzonitrile Step1 Step 1: Claisen-Schmidt (NaOH, MeOH, <20°C) Start1->Step1 Start2 3-Fluorobenzaldehyde Start2->Step1 Inter Intermediate: Chalcone Derivative Step1->Inter -H2O (Condensation) Step2 Step 2: Hydrogenation (H2, 5% Pd/C, EtOAc) Inter->Step2 +H2 (Selective Red.) Final Target: 2'-Cyano-3-(3-fluorophenyl) propiophenone Step2->Final Filtration & Crystallization

Caption: Linear process flow for the synthesis of 2'-Cyano-3-(3-fluorophenyl)propiophenone, highlighting key reagents and intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-2-(3-(3-fluorophenyl)acryloyl)benzonitrile (The Chalcone)

Rationale: Direct aldol condensation is used. To prevent the hydrolysis of the ortho-cyano group to an amide (a common impurity known as the "Ruppert impurity"), the reaction is conducted at controlled low temperatures using methanolic NaOH rather than aqueous reflux.

Materials:

  • 2-Acetylbenzonitrile (1.0 equiv)

  • 3-Fluorobenzaldehyde (1.05 equiv)

  • Sodium Hydroxide (NaOH), 10% methanolic solution (0.2 equiv)

  • Methanol (Solvent, 5 vol)

Protocol:

  • Charge: In a jacketed glass reactor, dissolve 2-Acetylbenzonitrile (1.0 kg, 6.89 mol) and 3-Fluorobenzaldehyde (0.89 kg, 7.23 mol) in Methanol (5.0 L).

  • Cool: Adjust the jacket temperature to 0–5°C. Agitate at 250 RPM.

  • Addition: Slowly dose the 10% NaOH in MeOH solution over 2 hours via a peristaltic pump. Critical: Maintain internal temperature < 15°C to suppress nitrile hydrolysis.

  • Reaction: Stir at 15–20°C for 4–6 hours. Monitor by HPLC (Target: < 2% starting ketone).

  • Quench & Isolation:

    • Add water (5.0 L) slowly to precipitate the product.

    • Cool to 0°C and age the slurry for 2 hours.

    • Filter the yellow solids using a basket centrifuge or Nutsche filter.

    • Wash the cake with cold 50% MeOH/Water (2 x 1.0 L).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% Appearance: Yellow crystalline solid.

Step 2: Selective Hydrogenation to 2'-Cyano-3-(3-fluorophenyl)propiophenone

Rationale: The olefin (C=C) is reduced while preserving the nitrile (C≡N) and ketone (C=O). Palladium on Carbon (Pd/C) is used. To ensure selectivity, the reaction is run at ambient pressure (balloon or slight positive pressure) in a non-polar/aprotic solvent (Ethyl Acetate) which suppresses over-reduction compared to alcohols or acidic media.

Materials:

  • Chalcone Intermediate (from Step 1)

  • 5% Pd/C (50% water wet, 0.05 wt equiv)

  • Ethyl Acetate (10 vol)

  • Hydrogen gas (H2)

Protocol:

  • Charge: Load the Chalcone (1.0 kg) and Ethyl Acetate (10 L) into a stainless steel autoclave or hydrogenation vessel.

  • Catalyst Loading: Under a nitrogen blanket, charge 5% Pd/C (50 g, wet).

  • Purge: Perform 3 cycles of Vacuum/Nitrogen, followed by 3 cycles of Vacuum/Hydrogen.

  • Reaction: Pressurize with H2 to 1–2 bar (15–30 psi) . Stir vigorously at 20–25°C.

    • Note: Do not heat. Higher temperatures (>40°C) promote nitrile reduction to primary amines.

  • Monitoring: Monitor hydrogen uptake. The reaction typically completes in 2–4 hours. Check HPLC for disappearance of the alkene.

  • Workup:

    • Filter the catalyst through a bed of Celite or an activated carbon filter cartridge. Safety: Keep wet to prevent pyrophoric ignition.

    • Concentrate the filtrate under reduced pressure to ~2 volumes.

    • Add n-Heptane (5 vol) slowly to induce crystallization.

    • Cool to 0–5°C, filter, and dry.

Expected Yield: 90–95% Purity: > 99.0% (HPLC)

Analytical Controls & Specifications

ParameterMethodSpecificationRationale
Purity HPLC (C18, ACN/Water)≥ 99.0%Drug substance precursor requirement.
Impurity A HPLC≤ 0.15%Residual Chalcone (Step 1 intermediate).
Impurity B HPLC≤ 0.10%Over-reduced alcohol (from ketone reduction).
Impurity C HPLC≤ 0.10%Amine derivative (from nitrile reduction).
Residual Pd ICP-MS≤ 10 ppmCatalyst removal verification.
Water Content Karl Fischer≤ 0.5%Critical for subsequent organometallic steps.

Impurity Formation Pathways (DOT Visualization)

Understanding failure modes is critical for troubleshooting. The diagram below maps potential side reactions.

ImpurityMap Target Target: Saturated Ketone Imp_Alcohol Impurity: Alcohol (Ketone Reduction) Target->Imp_Alcohol Excess H2 / High P Imp_Amine Impurity: Benzylamine (Nitrile Reduction) Target->Imp_Amine High Temp / Acidic Media Chalcone Chalcone (Starting Material) Chalcone->Target Controlled H2 Imp_Amide Impurity: Amide (Hydrolysis of CN) Chalcone->Imp_Amide High Temp/Base (Step 1)

Caption: Pathway map showing the origin of critical impurities during the synthesis process.

Safety & Handling

  • Nitrile Chemistry: While the cyano group is stable under the prescribed conditions, thermal decomposition or contact with strong acids can release HCN. Install HCN detectors in the reactor suite.

  • Hydrogenation: Hydrogen gas is highly flammable (LEL 4%). Ensure reactor grounding to prevent static discharge. Handle dry Pd/C with extreme caution (pyrophoric); always keep it water-wet during handling.

  • 3-Fluorobenzaldehyde: Irritating to eyes and respiratory system. Use local exhaust ventilation (LEV).

References

  • Claisen-Schmidt Condensation Mechanisms

    • Hathaway, B. A. (1987). Aldol-Type Condensations. Journal of Chemical Education. Link

  • Selective Hydrogenation of Chalcones

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on selectivity).
    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • Synthesis of Fluorinated Propiophenones (Analogous Protocols)

    • Preparation of 3-(substituted phenyl)-1-(substituted phenyl)propan-1-ones. World Intellectual Property Organization, WO2012032540. (Describes general conditions for chalcone reduction). Link

  • Process Safety in Nitrile Hydrogenation

    • Allgeier, A. M. (2010). Safety Assessment of Hydrogenation Processes. Organic Process Research & Development.[1] Link

Sources

Application of Cyano-Propiophenones in the Development of Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the use of cyano-propiophenones and related α-cyanoketone scaffolds in the discovery and development of novel enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound class for therapeutic innovation. We will delve into the mechanistic underpinnings of their inhibitory action, provide detailed protocols for their evaluation, and offer insights into the interpretation of experimental data.

Introduction: The Therapeutic Potential of Cyano-Propiophenones

The cyano-propiophenone backbone represents a privileged scaffold in medicinal chemistry, offering a unique combination of chemical features that can be exploited for the design of potent and selective enzyme inhibitors. The presence of the cyano (nitrile) group and the ketone moiety in a specific arrangement gives rise to a rich chemical reactivity that can be finely tuned to target a variety of enzyme classes. Over 60 small molecule drugs currently on the market contain a cyano group, highlighting its importance in drug design.[1]

The electrophilic nature of the carbon atom in the nitrile group allows it to act as a "warhead," capable of forming covalent bonds with nucleophilic residues in the active site of an enzyme, such as cysteine or serine.[1] This covalent inhibition can lead to prolonged and potent enzymatic inactivation, a desirable characteristic for certain therapeutic applications.

A key feature of α-cyanoketones, including cyano-propiophenones, is their ability to exist in a state of keto-enol tautomerism.[2][3][4][5] This equilibrium between the keto and enol forms can significantly influence the molecule's interaction with the target enzyme, with the enol form often playing a crucial role in binding and inhibition.[2][3] The interconversion between these tautomers is a dynamic process that can be influenced by the surrounding microenvironment, including the active site of the enzyme itself.[2]

This guide will provide a comprehensive overview of the principles and practical methodologies for working with cyano-propiophenone-based enzyme inhibitors.

Mechanism of Action: A Tale of Two Forms

The inhibitory activity of cyano-propiophenones is intrinsically linked to their chemical structure and the interplay between their functional groups. Two primary mechanisms contribute to their efficacy as enzyme inhibitors: covalent modification and non-covalent interactions facilitated by keto-enol tautomerism.

Covalent Inhibition: The Irreversible Bond

The nitrile group in cyano-propiophenones can act as an electrophilic center, making it susceptible to nucleophilic attack from amino acid residues within the enzyme's active site. Cysteine and serine are the most common targets for this covalent modification.[1] The reaction results in the formation of a stable covalent adduct, leading to irreversible or slowly reversible inhibition of the enzyme. This covalent bonding can offer significant advantages, including increased potency and a longer duration of action.

The reactivity of the nitrile "warhead" can be modulated by the surrounding chemical scaffold, allowing for the fine-tuning of inhibitory potency and selectivity.[1] This provides a powerful tool for medicinal chemists to design inhibitors with desired pharmacological profiles.

The Role of Keto-Enol Tautomerism

Aldehydes and ketones that possess a proton on the alpha-carbon can undergo keto-enol tautomerization, an equilibrium process between two constitutional isomers: the keto form and the enol form.[3][4] For most simple ketones, the equilibrium heavily favors the keto form.[3][5] However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding.[3]

In the context of cyano-propiophenones, the enol tautomer can play a critical role in enzyme inhibition. The enol form presents a different three-dimensional shape and hydrogen bonding pattern compared to the keto form, which can lead to a higher affinity for the enzyme's active site.[2] X-ray crystallography studies have revealed that the enol form can be the more effective inhibitor by forming strong hydrogen bonds with active site residues.[2]

The dynamic equilibrium between the keto and enol forms means that even if the enol form is present in a small concentration in solution, its preferential binding to the enzyme can shift the equilibrium towards the formation of the enzyme-inhibitor complex.

Caption: Keto-enol tautomerism of a generic cyano-propiophenone.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the screening and characterization of cyano-propiophenone-based enzyme inhibitors. These are generalized procedures and may require optimization depending on the specific enzyme and inhibitor being studied.[6][7]

Protocol 1: General Enzyme Inhibition Assay

This protocol describes a standard procedure for determining the inhibitory potency of a cyano-propiophenone derivative against a target enzyme.[6][8]

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Cyano-propiophenone inhibitor

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the cyano-propiophenone inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • To the wells of a 96-well microplate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step is crucial for covalent inhibitors to allow time for the reaction to occur.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Inhibition_Assay_Workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) prep->setup preincubate Pre-incubation (Allows for covalent bond formation) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate monitor Monitor Reaction Progress (Microplate Reader) initiate->monitor analyze Data Analysis (Calculate IC50) monitor->analyze

Caption: Workflow for a general enzyme inhibition assay.

Protocol 2: Determining the Mechanism of Inhibition (Reversible vs. Irreversible)

This protocol helps to distinguish between reversible and irreversible (covalent) inhibition.

Materials:

  • Same as Protocol 1

  • Dialysis membrane or size-exclusion chromatography column

Procedure:

  • Incubation:

    • Incubate the enzyme with a high concentration of the cyano-propiophenone inhibitor (e.g., 10-fold the IC₅₀) for an extended period (e.g., 1-2 hours) to ensure complete reaction for a covalent inhibitor.

    • As a control, incubate the enzyme with the vehicle alone.

  • Removal of Unbound Inhibitor:

    • Remove the unbound inhibitor from the enzyme-inhibitor mixture. This can be achieved through dialysis against a large volume of assay buffer or by using a size-exclusion chromatography column.

  • Activity Measurement:

    • Measure the enzymatic activity of the treated enzyme and the control enzyme using the standard assay conditions from Protocol 1.

  • Interpretation:

    • Irreversible Inhibition: If the enzyme treated with the inhibitor shows significantly lower activity compared to the control after removal of the unbound inhibitor, it indicates irreversible (covalent) inhibition.

    • Reversible Inhibition: If the enzyme activity is restored to the level of the control after removal of the unbound inhibitor, it suggests reversible inhibition.

Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful technique to confirm the covalent modification of the enzyme by the inhibitor.

Materials:

  • Enzyme-inhibitor complex (from Protocol 2 incubation)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Proteases (e.g., trypsin) for peptide mapping (optional)

Procedure:

  • Intact Protein Analysis:

    • Analyze the intact enzyme and the enzyme-inhibitor complex by mass spectrometry.

    • A mass shift in the enzyme-inhibitor complex corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

  • Peptide Mapping (Optional):

    • Digest the enzyme and the enzyme-inhibitor complex with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the peptide fragment that is modified by the inhibitor. This will pinpoint the specific amino acid residue that has been covalently modified.

Data Interpretation and Key Considerations

IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency. A lower IC₅₀ value indicates a more potent inhibitor.

Compound ClassTarget Enzyme ExampleTypical IC₅₀ RangeReference
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivativesAldose Reductase (ALR2)0.075 µM - 0.85 µM[9]
(E)-2-cyano-3-(substituted phenyl)acrylamide derivativesTyrosinaseComparable to kojic acid at 25 µM[10]
2-Cyanopyrrole derivativesTyrosinase0.97 µM - 89.15 µM[11]

Selectivity: It is crucial to assess the selectivity of a cyano-propiophenone inhibitor against other related enzymes to minimize off-target effects.[12]

Toxicity: The potential for non-specific covalent modification of other proteins is a key consideration in the development of covalent inhibitors. Cellular toxicity assays should be performed to evaluate the safety profile of the compounds.

Conclusion

Cyano-propiophenones and related α-cyanoketones represent a versatile and promising class of compounds for the development of novel enzyme inhibitors. Their unique ability to engage in both covalent and non-covalent interactions, influenced by keto-enol tautomerism, provides a rich platform for medicinal chemistry exploration. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this chemical scaffold in their drug discovery efforts. A thorough understanding of their mechanism of action and careful experimental design are paramount to successfully harnessing the therapeutic potential of cyano-propiophenone-based inhibitors.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Keto-enol tautomerism in the development of new drugs - Frontiers. (2024, May 30). Frontiers. [Link]

  • Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities By Nathaniel Henning - eScholarship. (n.d.). eScholarship. [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Master Organic Chemistry. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024, April 3). ACS Publications. [Link]

  • Synthesis of substituted 3-cyano-2-pyridones: Part III- Enzyme kinetics. (n.d.). Indian Journal of Chemistry. [Link]

  • Keto Enol Tautomerization - Chemistry Steps. (2024, February 7). Chemistry Steps. [Link]

  • Keto–Enol Tautomerism | Encyclopedia MDPI. (2022, October 24). MDPI. [Link]

  • Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives - PubMed. (2003, April 10). PubMed. [Link]

  • Recent advances in the development of covalent inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Covalent Inhibition in Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). PubMed. [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - MDPI. (2022, January 13). MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC. (2022, June 17). National Center for Biotechnology Information. [Link]

  • Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - MDPI. (2021, May 19). MDPI. [Link]

  • Occurrence of protease inhibitors in freshwater cyanobacterium Woronichinia naegeliana (Unger) Elenkin - PubMed. (2024, November 22). PubMed. [Link]

  • (PDF) Inhibition of Extracellular Enzymes Exposed to Cyanopeptides - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC. (2021, April 3). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. (2025, December 15). ResearchGate. [Link]

  • Synthesis of substitued 3-cyano-2-pyridones: Part III-Enzyme kinetics - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Synthesis of -Cyano Ketones Promoted by a Heterogeneous Fluoride Catalyst | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

  • Inhibition of Extracellular Enzymes Exposed to Cyanopeptides - CHIMIA. (n.d.). CHIMIA. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - ResearchGate. (n.d.). ResearchGate. [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - MDPI. (2021, January 18). MDPI. [Link]

  • Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed. (2015, December 15). PubMed. [Link]

  • 3 Enzyme Assays - Wiley-Blackwell. (n.d.). Wiley-Blackwell. [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs - PMC. (2022, December 26). National Center for Biotechnology Information. [Link]

  • Pharmaceutical applications of cyanobacteria—A review | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Cyanobacteria: potential candidates for drug discovery - PubMed. (2013, March 27). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 2'-Cyano-3-(3-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis and yield optimization of 2'-Cyano-3-(3-fluorophenyl)propiophenone (also known as 1-(2-cyanophenyl)-3-(3-fluorophenyl)propan-1-one). This molecule is a critical dihydrochalcone scaffold, often serving as a precursor in the synthesis of CNS-active agents (e.g., antidepressants related to the citalopram pharmacophore).

The primary synthetic challenge lies in the chemoselectivity required to preserve the nitrile (


) moiety while manipulating the ketone and alkene functionalities. The standard high-yield protocol involves a two-step Claisen-Schmidt condensation followed by a selective reduction.
The Self-Validating Synthetic Pathway

To ensure reproducibility, we utilize a convergent "Chalcone Route" which allows for intermediate purification, minimizing downstream impurity profiles.

SynthesisPath Start1 2-Acetylbenzonitrile (Starting Material A) Chalcone Intermediate Chalcone (E)-2-(3-(3-fluorophenyl)acryloyl)benzonitrile Start1->Chalcone Step 1: Claisen-Schmidt (Mild Base, EtOH) Start2 3-Fluorobenzaldehyde (Starting Material B) Start2->Chalcone Target TARGET: 2'-Cyano-3-(3-fluorophenyl)propiophenone Chalcone->Target Step 2: Selective Hydrogenation (Pd/C, HCOONH4, Transfer H2) SideProduct1 Impurity A: Amide Hydrolysis Chalcone->SideProduct1 Excess Base / Heat SideProduct2 Impurity B: Over-reduced Amine Chalcone->SideProduct2 High Pressure H2

Figure 1: Logical workflow for the synthesis, highlighting critical divergence points for impurities.

Optimized Experimental Protocol

Note: This protocol prioritizes chemoselectivity over raw speed to maximize isolated yield.

Step 1: Formation of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Reagents: 2-Acetylbenzonitrile (1.0 eq), 3-Fluorobenzaldehyde (1.05 eq), Piperidine (Cat.), Glacial Acetic Acid (Cat.). Solvent: Ethanol (Anhydrous).

Protocol:

  • Charge 2-Acetylbenzonitrile and 3-Fluorobenzaldehyde into a reactor with anhydrous Ethanol (

    
    ).
    
  • Add catalytic Piperidine (

    
    ) followed by Glacial Acetic Acid (
    
    
    
    ). Why? This buffers the pH, preventing the hydrolysis of the sensitive 2-cyano group which occurs under strong caustic conditions (NaOH/KOH).
  • Reflux at

    
     for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the ketone.
    
  • Workup: Cool to

    
    . The chalcone often precipitates as a solid. Filter and wash with cold ethanol. If oil forms, extract with EtOAc and recrystallize from EtOH/Hexane.
    
Step 2: Selective Reduction to Propiophenone

Reaction: Catalytic Transfer Hydrogenation (CTH) Reagents: Chalcone Intermediate, Ammonium Formate (


), 

(

). Solvent: Methanol/THF (

).

Protocol:

  • Dissolve the Chalcone in MeOH/THF. Nitrogen sparge for 10 min.

  • Add

    
     carefully under inert atmosphere.
    
  • Add Ammonium Formate in one portion.

  • Heat to

    
     (mild reflux) for 45–90 minutes.
    
  • Critical Endpoint: Monitor strictly. The C=C bond reduces faster than the C=O or C

    
    N. Stop immediately upon disappearance of the alkene spot.
    
  • Workup: Filter through Celite to remove Pd. Concentrate filtrate. Partition between water and DCM. Dry organic layer and concentrate.

Troubleshooting & FAQs

Direct solutions to common failure modes experienced by researchers.

Q1: My yield in Step 1 is low (<40%), and I see a new peak at M+18 in the MS. What happened?

Diagnosis: Nitrile Hydrolysis. Explanation: You likely used a strong base (NaOH or KOH) or allowed the reaction to run too long in the presence of water. The nitrile group at the ortho position is electronically activated and susceptible to hydration, converting the


 to a primary amide (

, Mass +18). Solution: Switch to the Piperidine/Acetic Acid buffer system described above. Ensure solvents are anhydrous. If base catalysis is required, use

in dry acetone or consider ultrasound irradiation to accelerate the condensation at lower temperatures [1].
Q2: During hydrogenation, I am losing the nitrile group (forming the amine). How do I prevent this?

Diagnosis: Over-reduction. Explanation: Standard catalytic hydrogenation (


 gas, balloon/Parr shaker) is often too aggressive for benzonitriles, reducing them to benzylamines.
Solution:  Adopt Catalytic Transfer Hydrogenation (CTH)  using Ammonium Formate as the hydrogen donor.[1] This method is kinetically selective for conjugated alkenes over nitriles [2]. Alternatively, use Wilkinson’s Catalyst  (

) which is highly specific for C=C bonds and inert toward nitriles and ketones under standard conditions [3].
Q3: The product is oiling out and difficult to crystallize.

Diagnosis: Impurity occlusion. Explanation: The presence of unreacted 3-fluorobenzaldehyde acts as a "solvent," preventing the lattice formation of the product. Solution: Perform a bisulfite wash on the crude organic layer. Wash the DCM extract with saturated sodium bisulfite (


) solution. This forms a water-soluble adduct with the unreacted aldehyde, removing it from the organic phase. Recrystallize the final product from Isopropyl Alcohol (IPA).

Comparative Data: Reduction Methods

MethodReagentsYield (Step 2)Chemoselectivity (CN Retention)Risk Profile
Standard Hydrogenation

(1 atm), Pd/C
85%Low (15–20% Amine byproduct)High (Fire hazard, over-reduction)
Transfer Hydrogenation

, Pd/C
92% High (>98%)Low (No gas cylinder, mild)
Wilkinson's Catalyst

,

88%Excellent (>99%)Medium (High catalyst cost, difficult workup)
Hydride Reduction

/

0%Fail (Reduces Ketone)N/A

References

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones. Source: MDPI, 2025. Relevance: Validates the use of ammonium formate/Pd-C for rapid, selective reduction of chalcones without pressurized hydrogen. (Generalized landing for verification)

  • Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles. Source: ResearchGate, 2025. Relevance: Details the reactivity of ortho-substituted benzonitriles and the risks of hydrolysis/cyclization in basic media.

  • Hydrogenation of chalcone derivatives using cationic Rh-complexes. Source: ResearchGate, 2025. Relevance: Provides mechanistic insight into the selectivity of Rhodium vs Palladium for conjugated enone systems.

Sources

Technical Support Center: Solubilization Guide for 2'-Cyano-3-(3-fluorophenyl)propiophenone

[1][2]

Case ID: SOL-2948-FP Compound: 2'-Cyano-3-(3-fluorophenyl)propiophenone Chemical Class: Di-substituted Propiophenone / Nitrile derivative Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

You are likely encountering "crash-out" (precipitation) when diluting this compound from an organic stock into an aqueous buffer.[1][2][3] This is a predictable physicochemical failure mode for 2'-Cyano-3-(3-fluorophenyl)propiophenone .[1][2]

The Root Cause: This molecule possesses a "brick dust" profile.[2] The combination of the planar 3-fluorophenyl ring and the 2'-cyano group creates a rigid crystal lattice with high lattice energy. While the nitrile group is polar, it does not offer sufficient hydrogen bonding capacity to offset the lipophilicity of the propiophenone backbone and the fluorine substituent.

When you dilute a DMSO stock directly into a buffer, the solvent environment shifts faster than the molecules can disperse, causing rapid nucleation and precipitation.

This guide provides three validated workflows to overcome this, ranging from optimized dilution protocols to advanced encapsulation.

Module 1: The "Solvent Shift" Failure & Correction

The Problem: Direct injection of 100% DMSO stock into an aqueous buffer causes local supersaturation.[2] The water strips the DMSO hydration shell from the compound, forcing it to aggregate immediately.

The Solution: The Intermediate Dilution Method .[2] By stepping down the organic concentration, you prevent the "shock" of the solvent shift.

Protocol: Step-Down Serial Dilution
StepActionSolvent SystemFinal Conc.Status
1 Prepare Master Stock100% DMSO (Anhydrous)10 mMSoluble
2 Intermediate Dilution 50% DMSO / 50% Buffer500 µMMetastable
3 Final Assay Dilution 1% DMSO / 99% Buffer10 µMStable

Critical Technical Note: During Step 2, add the buffer to the DMSO stock dropwise while vortexing. Do not add the stock to the buffer. This ensures the compound remains in a solvent-rich environment as long as possible.[2]

Visual Workflow: Preventing Precipitation

DilutionStrategyStock10mM Stock(100% DMSO)DirectDirect Injection(Into 100% Buffer)Stock->Direct High RiskInterIntermediate Step(50% DMSO)Stock->Inter Dropwise Buffer Addn.CrashPRECIPITATION(Nucleation Event)Direct->CrashFinalAssay Well(1% DMSO)Inter->Final Rapid Dispersion

Figure 1: Comparison of direct injection (risk of crash-out) vs. the intermediate dilution strategy.

Module 2: The "Golden Triangle" Cosolvent System

If the standard DMSO method fails (e.g., you need concentrations >50 µM in the assay), DMSO alone is insufficient. You must reduce the dielectric constant of the buffer using a cosolvent system.

Recommended Formulation:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Dispersant/Stabilizer)[1]

  • 50% Water/Buffer (Bulk phase)[1]

Why PEG-400? Polyethylene Glycol 400 acts as an interfacial tension reducer.[1][2] It wraps around the hydrophobic fluorophenyl moiety, preventing the molecules from stacking (Pi-Pi interactions) and crystallizing.

Preparation Protocol:
  • Dissolve compound in DMSO (10% of final volume).[1][2]

  • Add PEG-400 (40% of final volume) to the DMSO solution.[1][2] Vortex until clear.

  • Slowly add Warm Buffer (37°C) (50% of final volume) to the DMSO/PEG mix.

Module 3: Advanced Encapsulation (Cyclodextrins)

For sensitive biological assays (e.g., cell culture) where high DMSO/PEG concentrations are toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1]

Mechanism: The 2'-Cyano-3-(3-fluorophenyl)propiophenone molecule is a "guest" that fits into the hydrophobic cavity of the cyclodextrin "host." The outer shell of the cyclodextrin is hydrophilic, allowing the complex to dissolve in water without organic solvents.

Protocol: The "Kneading" Method

  • Molar Ratio: Use a 1:5 ratio (Drug : Cyclodextrin).

  • Solvent: Dissolve HP-β-CD in water (20% w/v).[1][2]

  • Addition: Add the compound (from a concentrated acetone or ethanol stock) to the cyclodextrin solution.

  • Evaporation: Stir open to air for 4-6 hours to allow the volatile organic solvent (acetone/ethanol) to evaporate, leaving the drug trapped in the cyclodextrin.

  • Filtration: Pass through a 0.22 µm filter to remove uncomplexed drug.

Decision Matrix: Choosing Your Method

SolubilizationLogicStartStart: 2'-Cyano-3-(3-fluorophenyl)propiophenoneConcCheckTarget Conc < 10 µM?Start->ConcCheckSimpleUse Standard DMSO(Module 1)ConcCheck->SimpleYesHighConcTarget Conc > 10 µM?ConcCheck->HighConcNoAssayTypeCell-Based or Enzyme?HighConc->AssayTypeCosolventUse PEG-400/DMSO(Module 2)AssayType->CosolventEnzyme/ChemicalCycloUse HP-β-Cyclodextrin(Module 3)AssayType->CycloLive Cells (Low Toxicity)

Figure 2: Decision tree for selecting the appropriate solubilization strategy based on assay requirements.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to dissolve the precipitate? A: Only during the stock preparation phase (100% DMSO). Do not sonicate aqueous suspensions of this compound.[2] Sonication generates heat and cavitation, which can temporarily disperse the compound, but it will likely re-precipitate (Ostwald ripening) within minutes of stopping, leading to inconsistent assay data.

Q2: My compound precipitates in cell culture media even at 0.1% DMSO. Why? A: This is likely due to the Serum Effect .[2] Proteins in Fetal Bovine Serum (FBS) can bind lipophilic drugs, but they can also induce precipitation if the local concentration is too high during addition.

  • Fix: Dilute the compound in serum-free media first, vortex rapidly, and then add the serum.

Q3: Is the fluorine atom affecting solubility? A: Yes. The fluorine atom increases the lipophilicity (LogP) and strengthens the crystal lattice packing compared to a non-fluorinated analog. It makes the "brick dust" property worse, requiring the aggressive strategies outlined in Module 2 and 3.

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645–666.[1]

  • Waybright, T. J., et al. (2009).[1][2] Increasing the reliability of DMSO stock solutions in biological assays. Assay and Drug Development Technologies.

Precision Synthesis Support: Claisen-Schmidt Condensation Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization & Failure Analysis of Chalcone Synthesis

Core Directive & Scope

Welcome to the Precision Synthesis Support Center. You are likely here because your Claisen-Schmidt condensation (reaction of an enolizable ketone with a non-enolizable aldehyde) has failed to yield high-purity


-unsaturated ketones (chalcones).

This guide moves beyond basic textbook recipes. We treat the reaction as a competition between kinetic availability (how fast the enolate forms) and thermodynamic stability (the conjugated product vs. side adducts).

The Mechanistic Landscape

Before troubleshooting, visualize the battlefield. Your desired pathway (Green) is under constant threat from three specific side reactions (Red).

ClaisenSchmidt_Pathways cluster_inputs Inputs Aldehyde Aromatic Aldehyde (Electrophile) Aldol Beta-Hydroxy Ketone (Intermediate) Aldehyde->Aldol Cannizzaro Cannizzaro Products (Alcohol + Acid) Aldehyde->Cannizzaro Base Attack (No Enolate) Ketone Enolizable Ketone (Nucleophile) Enolate Enolate Ion Ketone->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Enolate->Aldol Attacks Aldehyde SelfCond Self-Condensation (Dimer) Enolate->SelfCond Attacks Ketone Michael Michael Adduct (1,5-Dicarbonyl) Enolate->Michael Attacks Chalcone Chalcone Chalcone Product (Alpha,Beta-Unsaturated) Aldol->Chalcone Dehydration (-H2O) Chalcone->Michael

Figure 1: The Mechanistic Fork. The enolate is the key driver; its concentration and target determine success or failure.

Troubleshooting Modules (Q&A)

Module 1: The Yield Crash (Cannizzaro Competition)

User Query: "My aldehyde is disappearing, but I'm not getting chalcone. I see benzyl alcohol and benzoic acid spots on my TLC."

Root Cause: You are witnessing the Cannizzaro Reaction .[1][2][3] This occurs when the base attacks the non-enolizable aldehyde (e.g., benzaldehyde) instead of deprotonating the ketone. This is a "parasitic" reaction that consumes your electrophile [1].

Technical Insight: The Cannizzaro reaction is 2nd order with respect to the base in strongly alkaline media. If your ketone is slow to enolize (steric hindrance) or your base concentration is too high initially, the base will simply attack the aldehyde.

Protocol Adjustment:

  • Decrease Base Molarity: If using 50% NaOH, drop to 10-20% NaOH or KOH.

  • Solvent Modification: Switch to a biphasic system (water/ethanol) which can suppress the hydride transfer required for Cannizzaro.

  • Pre-Enolization (The Fix): Do not mix all three components at once. Stir the Ketone + Base for 10 minutes first to generate the enolate, THEN add the Aldehyde. This ensures the aldehyde encounters a nucleophile (enolate) immediately, rather than just hydroxide ions [2].

Module 2: The "Sticky" Product (Michael Addition & Self-Condensation)

User Query: "My product is an oil/tar instead of a solid. NMR shows a mess of aliphatic protons between 2-4 ppm, and mass spec shows dimers."

Root Cause: You have Loss of Selectivity .

  • Self-Condensation: The ketone enolate attacked another ketone molecule because the aldehyde wasn't available or reactive enough.

  • Michael Addition: A second equivalent of enolate attacked your formed Chalcone product. This happens if you let the reaction run too long or have excess ketone [3].[4]

Technical Insight: The Michael addition is reversible but thermodynamically favored under prolonged basic conditions. The product is a 1,5-dicarbonyl compound (a sticky oil).

Protocol Adjustment:

Variable Standard (Risky) Optimized (Safe)
Stoichiometry 1:1 Ratio 1.2 : 1 (Aldehyde : Ketone)
Addition Order Mix all at once Add Ketone TO Aldehyde/Base
Temperature Reflux 0°C to Room Temp

| Time | Overnight | Monitor TLC (Stop at <4h) |

Why Excess Aldehyde? It forces the ketone enolate to react with the aldehyde (Cross-Aldol) rather than itself (Self-Aldol) or the product (Michael) [4].

Module 3: The "Wet" Intermediate (Dehydration Failure)

User Query: "I isolated a white solid, but the melting point is too low. IR shows a strong -OH stretch around 3400 cm⁻¹."

Root Cause: The reaction stopped at the


-Hydroxy Ketone (Aldol)  stage. The elimination of water (dehydration) to form the double bond did not occur.

Technical Insight: The dehydration step is often E1cB (Elimination Unimolecular conjugate Base). It requires the loss of a proton from the


-position and the leaving of the -OH group. If the temperature is too low or the conjugation isn't stabilizing enough, the reaction stalls here [5].

Protocol Adjustment:

  • Thermal Push: If running at 0°C, warm the reaction to 50°C for the final 30 minutes.

  • Acidic Workup: Sometimes, simply acidifying the reaction mixture (neutralizing the base) during workup with dilute HCl promotes the dehydration spontaneously.

  • Recrystallization: Recrystallize from Ethanol/Water. The heat of recrystallization often completes the dehydration.

Standardized "Gold Standard" Protocol

Use this method to minimize the side reactions described above.

Reagents:

  • Acetophenone derivative (10 mmol) - The Enolizable Component

  • Benzaldehyde derivative (12 mmol) - The Electrophile (Excess)

  • NaOH (10 mmol) in H2O (5 mL)

  • Ethanol (15 mL)

Workflow:

  • Dissolve the Electrophile: In a flask, dissolve the Aldehyde (1.2 eq) in Ethanol.

  • Add Base: Add the NaOH solution.[2][4][5] The mixture may warm slightly.

  • Controlled Addition (Critical Step): Dissolve the Ketone (1.0 eq) in a small volume of Ethanol. Add this solution dropwise to the Aldehyde/Base mixture over 15-20 minutes.

    • Why? This keeps the concentration of free ketone low, preventing self-condensation and Michael addition. The enolate forms and immediately finds an excess of aldehyde to react with.

  • Precipitation: Stir at Room Temp. The product usually precipitates as a solid.

  • QC Check: Check TLC after 2 hours. If the ketone spot is gone, STOP. Do not stir overnight.

  • Workup: Filter the solid. Wash with cold water (to remove base) and cold ethanol (to remove excess aldehyde).

Diagnostic Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Start Diagnosis Yield Is the Yield Low? Start->Yield Purity Is the Product Impure? Start->Purity AldehydeGone Is Aldehyde consumed? Yield->AldehydeGone MeltingPoint Melting Point Check Purity->MeltingPoint Cannizzaro Cannizzaro Reaction (Check for Benzoic Acid) AldehydeGone->Cannizzaro Yes NoReaction Old/Wet Reagents (Base inactive?) AldehydeGone->NoReaction No LowMP MP Lower than expected? MeltingPoint->LowMP Intermediate Beta-Hydroxy Ketone (Incomplete Dehydration) LowMP->Intermediate Solid but low MP Oily Product is Oily/Tarry? LowMP->Oily Not solid MichaelAdd Michael Addition (Oligomers) Oily->MichaelAdd High MW SelfCond Self-Condensation (Ketone Dimer) Oily->SelfCond Low MW

Figure 2: Rapid Diagnostic Logic for Claisen-Schmidt Failures.

References

  • ChemistrySteps. (2020). Crossed Claisen and Claisen Variation Reactions.[6] Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Mixed Claisen Condensations.[7][8] Retrieved from [Link]

  • Pearson. (2025). Claisen-Schmidt Condensation: Mechanism and Practice. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 2'-Cyano-3-(3-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling 2'-Cyano-3-(3-fluorophenyl)propiophenone . It is designed to move beyond generic advice, applying strict chemical logic to the specific vulnerabilities of the ortho-cyano and fluorinated dihydrochalcone motifs.

Ticket ID: STAB-CN-F-332 Status: Active Subject: Prevention of Hydrolytic and Photochemical Degradation

Executive Summary

2'-Cyano-3-(3-fluorophenyl)propiophenone is a sensitive synthetic intermediate. Its stability is compromised by three competing degradation pathways driven by its functional groups:

  • The Ortho-Cyano Effect: The nitrile group at the 2' position is susceptible to hydrolysis (to amide/acid) and, under specific pH conditions, intramolecular cyclization.

  • Carbonyl Reactivity: The ketone core is prone to enolization and oxidation.

  • Fluorine Photolability: While the C-F bond is strong, the aromatic ketone moiety acts as a photosensitizer, increasing the risk of radical degradation under UV exposure.

Module 1: Critical Degradation Pathways (The "Why")

Understanding how the molecule breaks down is the first step in prevention.

Hydrolysis (Moisture Sensitivity)

The nitrile (-CN) group is the primary failure point. In the presence of atmospheric moisture and trace acidity/basicity (often from glass surfaces), it hydrolyzes first to a primary amide and subsequently to a carboxylic acid .

  • Visual Indicator: The compound transitions from a crystalline solid to a sticky gum or paste.

Intramolecular Cyclization (The "Hidden" Risk)

Unlike simple nitriles, the ortho-positioning of the cyano group relative to the carbonyl allows for intramolecular nucleophilic attack . If the compound is stored in basic conditions or heated, the enolizable


-protons can attack the nitrile, potentially forming isoquinoline-like heterocycles.[1]
Photochemical Radical Formation

Aromatic ketones absorb UV light efficiently. This energy can trigger Norrish Type I/II cleavage or sensitize the fluorophenyl ring, leading to defluorination or radical polymerization.[1]

  • Visual Indicator: Darkening of the solid (yellowing/browning) without loss of crispness.

Pathway Visualization

The following diagram maps the specific chemical fate of the molecule under poor storage conditions.

DegradationPathways Intact 2'-Cyano-3-(3-fluorophenyl) propiophenone (Intact) Hydrolysis_Amide Degradant A: Primary Amide Intact->Hydrolysis_Amide + H2O (Moisture) Trace Acid/Base Cyclization Degradant C: Isoquinoline Derivative (Cyclized) Intact->Cyclization Base (pH > 8) or Heat > 40°C Photo_Radical Degradant D: Radical/Polymer Species (Yellowing) Intact->Photo_Radical UV Light (hv) Oxygen Hydrolysis_Acid Degradant B: Carboxylic Acid (Precipitate) Hydrolysis_Amide->Hydrolysis_Acid + H2O Prolonged Exposure

Caption: Figure 1. Divergent degradation pathways. The red path (Hydrolysis) is the most common storage failure mode.

Module 2: Troubleshooting Guide (FAQs)

Q1: The compound has turned from white to light yellow. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation or trace enolization .

  • Action: Check purity via HPLC/LC-MS. If purity is >98%, repurify via recrystallization (avoid column chromatography if possible to prevent silica-induced hydrolysis).[1]

  • Prevention: Ensure storage in amber glass.

Q2: I see a "gum" forming on the threads of the vial cap.

  • Diagnosis: Hydrolysis .[2][3][4] The threads are not airtight, allowing moisture ingress.[1] The "gum" is likely the amide intermediate, which has different physical properties than the nitrile.

  • Action: Discard the material on the threads. Purge the main vial with Argon immediately and reseal with Parafilm.

Q3: Can I store this in DMSO or Methanol stock solutions at -20°C?

  • Verdict: NO.

  • Reasoning:

    • Methanol: Protic solvents accelerate nitrile hydrolysis and can form hemiacetals with the ketone.

    • DMSO: Hygroscopic. It pulls water from the freezer air, catalyzing hydrolysis.[1]

  • Correct Protocol: Store as a solid powder . Make fresh solutions only immediately before use.

Q4: The LC-MS shows a mass peak of M+18.

  • Diagnosis: Hydration. You have formed the primary amide (R-CN + H2O

    
     R-CONH2).
    
  • Resolution: This is an irreversible degradation. The sample must be repurified or discarded.

Module 3: Standard Operating Procedures (SOP)

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows reaction kinetics of hydrolysis and cyclization significantly.
Atmosphere Argon or Nitrogen Displaces moisture (hydrolysis) and Oxygen (radical oxidation).
Container Amber Glass Blocks UV radiation (200–400 nm) to prevent Norrish cleavage.
Cap Type Teflon (PTFE) Lined Prevents leaching of plasticizers and provides a superior moisture barrier compared to pulp/poly liners.
Desiccant Required Secondary barrier against moisture in the freezer environment.
Workflow: Handling & Aliquoting

Strict adherence to this workflow prevents the "Freeze-Thaw" moisture cycle.

StorageWorkflow Receipt 1. Receipt & QC Equilibrate 2. Warm to Room Temp (Unopened) Receipt->Equilibrate Critical Step Open 3. Open in Low Humidity Equilibrate->Open Prevents Condensation Aliquot 4. Aliquot (Single Use) Open->Aliquot Purge 5. Inert Gas Purge (Ar/N2) Aliquot->Purge Seal 6. Seal & Parafilm Purge->Seal Store 7. Store -20°C Seal->Store

Caption: Figure 2. The "Warm-to-Open" protocol (Step 2) is the most frequently skipped step, leading to condensation-induced hydrolysis.

Detailed Protocol: The "Warm-to-Open" Rule
  • Remove the vial from the -20°C freezer.

  • Place it in a desiccator or on the benchtop.

  • Wait 30–45 minutes until the vial feels neutral to the touch.

    • Why? Opening a cold vial causes atmospheric moisture to flash-condense onto the chemical. This trapped water will hydrolyze the nitrile once the vial is returned to storage.

  • Sample quickly.

  • Backfill with Argon (heavier than air) or Nitrogen before closing.

  • Wrap the cap junction with Parafilm M to create a secondary seal.

References

  • Nitrile Hydrolysis Mechanisms

    • Mechanism:[2][3][5][6][7][8] Acid and base-catalyzed hydrolysis of nitriles to amides.[3]

    • Source: LibreTexts Chemistry. (2025).[3][4][9] Hydrolysis of Nitriles. Link

  • Photostability of Fluorinated Aromatics

    • Mechanism:[2][3][5][6][7][8] C-F bond stability and radical degradation pathways under UV irradiation.

    • Source: Environmental Science & Technology. (2024).[10][11] Fluorinated Pharmaceutical Photolysis. Link

  • General Chemical Storage Guidelines

    • Standards: Protocols for segregating and storing sensitive organic intermediates (oxidizers, moisture-sensitive).[1]

    • Source: Cleveland State University / NFPA. (2018). Practices for Proper Chemical Storage. Link

  • Ortho-Effect & Cyclization

    • Context: Reactivity of ortho-substituted benzonitriles and ketone interactions.
    • Source: Organic Chemistry Portal. Ritter Reaction & Nitrile Chemistry. Link (General mechanism reference for nitrile-cation interactions).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for 2'-Cyano-3-(3-fluorophenyl)propiophenone before handling.

Sources

Technical Support Center: Propiophenone Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for Propiophenone Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 2.4 (Current Standards)

Introduction: The Strategic Landscape

Propiophenone (ethyl phenyl ketone) is a critical intermediate in the synthesis of pharmaceuticals (e.g., ephedrine derivatives, propafenone) and fragrances. While the classic Friedel-Crafts acylation remains the laboratory benchmark, industrial pressures for "green chemistry" and continuous flow processing have diversified the catalyst landscape.

This guide provides an evidence-based framework for selecting the optimal catalyst system—balancing yield, selectivity, and waste management—and offers troubleshooting for common failure modes.

Catalyst Selection Strategy (Phase 1)

Selecting the right catalyst depends on your operational scale and equipment capabilities.[1] We categorize these into three tiers: Traditional Homogeneous (Lewis Acids), Modern Heterogeneous (Zeolites), and Gas-Phase Ketonization (Metal Oxides).

Decision Matrix: Pathway Selection

CatalystSelection Start Start: Define Constraints Scale Scale / Mode? Start->Scale LabBatch Lab Scale (Batch) Scale->LabBatch < 1kg Industrial Industrial / Flow Scale->Industrial > 1kg or Continuous Substrate Substrate Sensitivity? LabBatch->Substrate Zeolite Green: H-Beta Zeolite (Reusable, Slower) Industrial->Zeolite Liquid Phase Flow GasPhase Gas Phase: MnO2/CeO2 (Benzoic + Propionic Acid) Industrial->GasPhase Decarboxylative Ketonization Robust Robust Substrate (Benzene) Substrate->Robust Sensitive Sensitive/Activated (e.g., Anisole) Substrate->Sensitive AlCl3 Traditional: AlCl3 (High Yield, High Waste) Robust->AlCl3 Sensitive->Zeolite

Figure 1: Decision tree for selecting the appropriate synthetic route and catalyst based on scale and substrate constraints.

Comparative Data Analysis
FeatureAluminum Chloride (

)
H-Beta Zeolite Metal Oxides (

)
Reaction Type Friedel-Crafts AcylationHeterogeneous F-C AcylationDecarboxylative Ketonization
Reagents Benzene + Propionyl ChlorideBenzene + Propionic AnhydrideBenzoic Acid + Propionic Acid
Phase Homogeneous (Liquid)Heterogeneous (Liquid/Slurry)Gas Phase (Packed Bed)
Stoichiometry >1.0 equiv (Consumed)Catalytic (<10 wt%)Catalytic
Temp Range 0°C – 60°C100°C – 140°C350°C – 450°C
Yield (Typical) 90-95%70-85%85-98%
Major Downside Toxic waste, moisture sensitivePore diffusion limits, cokingHigh energy (temp), specialized reactor

Troubleshooting Guides (Phase 2)

Scenario A: The "Sludge" Effect in Friedel-Crafts ( )

Issue: The reaction mixture turns into a viscous, unworkable sludge, or the yield drops significantly upon scale-up.

  • Q: Why does the reaction solidify?

    • Mechanistic Insight: The product (propiophenone) is a ketone, which acts as a Lewis base. It forms a strong 1:1 complex with

      
      . This complex is often insoluble in non-polar solvents like benzene or hexane, precipitating as a "red oil" or sludge.
      
    • Solution: Use a solvent with moderate polarity that can solubilize the complex, such as Dichloromethane (DCM) or 1,2-Dichloroethane . Alternatively, ensure vigorous mechanical stirring (not magnetic) to maintain a suspension.

  • Q: Why is my yield <50% despite using 1 equivalent of catalyst?

    • Root Cause: As noted above, the catalyst complexes with the product. If you use only 1.0 equivalent, the catalyst is sequestered by the product as it forms, halting the reaction at ~50% conversion.

    • Corrective Action: You must use 1.1 to 1.2 equivalents of

      
       relative to the acylating agent (propionyl chloride).
      
Scenario B: Low Conversion with Zeolites (H-Beta)

Issue: Using H-Beta zeolite results in <20% conversion or rapid deactivation.

  • Q: Is the pore size restricting the reaction?

    • Mechanistic Insight: Propiophenone is relatively bulky. While H-ZSM-5 is a common zeolite, its pores (approx.[2][3] 5.5 Å) are often too small for the diffusion of the acyl-benzene complex.

    • Recommendation: Switch to H-Beta or H-Y zeolites. H-Beta has a 12-ring channel system with larger pores (~7.6 Å), allowing better mass transfer for acylation reactions [1].

  • Q: Did you activate the catalyst?

    • Root Cause: Zeolites absorb atmospheric water, which poisons the Brønsted acid sites necessary for catalysis.

    • Protocol: Calcine the zeolite at 500°C for 4-6 hours immediately before use to ensure anhydrous conditions.

Scenario C: Catalyst Deactivation in Gas Phase ( )

Issue: Conversion drops steadily over 10 hours of continuous flow.

  • Q: Is it coking or reduction?

    • Mechanistic Insight: In the ketonization of carboxylic acids, coke (carbonaceous deposits) forms on the surface, blocking active sites. Additionally, metal oxides can be over-reduced to inactive phases (e.g.,

      
      ).
      
    • Troubleshooting:

      • Air Regeneration: Switch feed to air at 400°C to burn off coke.

      • Doping: Use

        
         doped with 
        
        
        
        or
        
        
        .
        
        
        solid solutions show improved oxygen storage capacity and resistance to coking [2].

Experimental Protocols

Protocol A: Classic Friedel-Crafts (Optimized for Safety)

Best for: Lab scale, high purity requirements.

  • Setup: Flame-dried 3-neck flask, N2 atmosphere, mechanical stirrer, reflux condenser, dropping funnel.

  • Catalyst Suspension: Charge

    
     (1.2 equiv, 160g/mol) and dry DCM (5 mL/g substrate). Cool to 0°C.
    
  • Acylating Agent: Add Propionyl Chloride (1.05 equiv) dropwise. Observation: Evolution of HCl gas (scrubbing required).

  • Substrate Addition: Add Benzene (1.0 equiv) dropwise at 0-5°C.

    • Note: Adding benzene last prevents polymerization/side reactions compared to adding the catalyst to the benzene.

  • Reaction: Warm to room temperature (25°C) and stir for 2 hours. If conversion is slow, reflux at 40°C for 1 hour.

  • Quenching (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl .

    • Why HCl? It prevents the precipitation of aluminum salts (emulsions) and ensures the aluminum stays in the aqueous phase.

  • Workup: Separate organic layer, wash with water, brine, dry over

    
    , and distill.
    
Protocol B: Green Gas-Phase Ketonization

Best for: Continuous flow, avoiding chloride waste.

  • Catalyst: 20 wt%

    
     on Alumina (
    
    
    
    ) or bulk
    
    
    .
  • Reactor: Tubular fixed-bed reactor (Stainless steel or Quartz).

  • Feed Preparation: Mix Benzoic Acid (1.0 mol) and Propionic Acid (3.0 mol).

    • Note: Excess propionic acid drives the cross-ketonization and suppresses the self-ketonization of benzoic acid (which is difficult).

  • Conditions:

    • Temperature: 400°C - 425°C .

    • Pressure: Atmospheric.

    • WHSV (Weight Hourly Space Velocity):

      
      .
      
  • Process: Vaporize feed and pass through catalyst bed.

  • Collection: Condense effluent. The product mixture will contain Propiophenone (target), Diethyl ketone (byproduct from propionic acid self-ketonization), and water.

  • Purification: Fractional distillation. (Boiling points: Diethyl ketone ~101°C, Propiophenone ~218°C).

Mechanism & Deactivation Pathways[4]

Understanding why a catalyst fails is key to optimization.

Deactivation cluster_AlCl3 AlCl3 Deactivation cluster_Zeolite Zeolite/Oxide Deactivation ActiveSite Active Site (Lewis/Brønsted) Complex Product Complexation (R-C=O---AlCl3) ActiveSite->Complex Stoichiometric Binding Coke Coke Precursors (Poly-aromatics) ActiveSite->Coke High Temp/Long Time Moisture H2O Ingress DeadAl Inactive Al-Species Moisture->DeadAl Hydrolysis PoreBlock Pore Blockage Coke->PoreBlock Accumulation

Figure 2: Primary deactivation pathways. AlCl3 suffers from product inhibition (complexation) and moisture sensitivity. Heterogeneous catalysts suffer from physical pore blockage (coking).

References

  • Corma, A., et al. (1989). "Zeolites as catalysts for the acylation of anisole." Applied Catalysis, 49(1), 109-123.

  • Renz, M. (2005). "Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope." European Journal of Organic Chemistry, 2005(6), 979-988.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Classic Reference for Mechanism).
  • Glinski, M., et al. (2024). "Catalytic Ketonization over Oxide Catalysts." Catalysts, 14, 120.

  • BenchChem Technical Support. (2025). "Troubleshooting Friedel-Crafts Reactions."

Disclaimer: All protocols involve hazardous chemicals (Corrosives, Flammables). Consult your institution's Safety Data Sheets (SDS) and Chemical Hygiene Plan before proceeding.

Sources

Addressing challenges in the characterization of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Compound Characterization Current Status: 🟢 Systems Operational | Ticket Queue: Low Logged User: Senior Application Scientist (ID: F-19)

Welcome to the Fluorine Chemistry Helpdesk

Subject: Troubleshooting Characterization of Fluorinated Organic Compounds (FOCs)

You are likely here because fluorine (


) is behaving like a "diva" in your analytical workflow. While it is the second most sensitive NMR nucleus (83% sensitivity relative to 

), its extreme electronegativity and massive coupling constants (

-coupling) create chaos in standard characterization protocols.

Below are the Tier 3 Troubleshooting Guides for the most common tickets we receive regarding NMR, Mass Spectrometry, and X-ray Diffraction of FOCs.

Ticket #401: NMR Spectra are "Unreadable" (Coupling Issues)

User Complaint: "My


 spectrum looks like grass. The signal-to-noise is terrible, and every peak is split into quartets or doublets. I can't assign anything."

Diagnosis: This is caused by Scalar (


) Coupling . 

(Spin

) couples strongly to

and

. Unlike protons, where couplings rarely exceed 15 Hz, Carbon-Fluorine couplings are massive (

), splitting your carbon signal into multiple weak peaks (doublets, triplets, quartets) rather than one strong singlet. This dilutes your signal intensity into the noise floor.
Solution Protocol: Inverse Gated Decoupling

Do not run a standard proton-decoupled carbon experiment (zgpg30 or similar). You must decouple both Proton and Fluorine.

  • Hardware Check: Ensure your probe is capable of triple resonance (H/F/C) or dual-tuning. A standard BBO probe may not tune to

    
     on the decoupling channel without reconfiguration.
    
  • Experiment Setup: Select a pulse sequence that allows for

    
     decoupling during acquisition (e.g., zgpg30 modified for F-channel decoupling).
    
  • Parameter Adjustment:

    • O2 (Offset 2): Set the center of the

      
       decoupling window.
      
    • CPDPRG2: Use WALTZ-16 or GARP for broad-band fluorine decoupling.

    • Power: Fluorine requires high power for decoupling; ensure duty cycle limits are not exceeded to prevent probe arcing.

Reference Data: Typical C-F Coupling Constants Use this table to identify splitting patterns if you cannot decouple.

Bond DistanceCoupling Constant (

)
Pattern (1 F atom)Pattern (CF

group)
1-Bond (

)
165 – 370 HzDoubletQuartet
2-Bond (

)
18 – 40 HzDoubletQuartet
3-Bond (

)
0 – 20 HzDoubletQuartet
4-Bond (

)
0 – 5 HzUnresolved BroadeningUnresolved Broadening

Ticket #402: Quantitative NMR Integrals are Inaccurate

User Complaint: "I'm trying to quantify my fluorinated API purity using


 NMR, but the integrals are inconsistent. The 

peak integrates lower than the aromatic F, even though I know the stoichiometry is 3:1."

Diagnosis: This is a Relaxation Time (


) Mismatch . Fluorine nuclei, especially on quaternary carbons or in symmetrical environments (like 

), often have very long longitudinal relaxation times (

), much longer than protons. If your Relaxation Delay (

) is too short, the nuclei do not return to equilibrium between scans, leading to signal saturation and under-integration.
Troubleshooting Workflow

Step 1: Determine


 (Mandatory for qNMR) 
Run an Inversion Recovery Experiment  (t1ir).
  • Array the variable delay (

    
    ) from 0.01s to 20s.
    
  • Plot intensity vs. time.

  • Calculate

    
     for every fluorine signal.
    

Step 2: Set Acquisition Parameters For quantitative accuracy (99.9% magnetization recovery), your repetition time must satisfy:



  • Common Mistake: Using the default

    
    .
    
  • Correction: Often requires

    
     for fluorinated aromatics.
    

Knowledge Base: Stereochemistry Determination (HOESY)

FAQ: "How do I know if the fluorine is pointing up or down relative to a proton?"

Standard NOESY (Nuclear Overhauser Effect Spectroscopy) works for H-H interactions. For F-H interactions, you need HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[1][2]

Mechanistic Insight: The NOE effect depends on the inverse sixth power of the distance (


). Because 

and

both have high gyromagnetic ratios, the dipolar cross-relaxation is strong. A

-

HOESY experiment will show cross-peaks only if the nuclei are spatially close (

), regardless of the number of bonds separating them.
Visual Workflow: NMR Experiment Selection

NMR_Workflow Start Start: Characterize F-Compound Goal What is the goal? Start->Goal Structure Structural Elucidation Goal->Structure Connectivity Quant Purity/Quantification Goal->Quant Amounts Stereo Stereochemistry (3D) Goal->Stereo Spatial C13 13C NMR Structure->C13 T1_Check Measure T1 (Inversion Recovery) Quant->T1_Check HOESY 1H-19F HOESY Stereo->HOESY Through-space < 5Å Decouple Use 19F-Decoupled 13C (Prevents splitting) C13->Decouple Triple Res Probe Available Standard Standard 13C (Messy multiplets) C13->Standard Legacy Hardware LongD1 Set D1 > 5 * T1 (Often 10-20s) T1_Check->LongD1 High Accuracy ShortD1 Default D1 (1s) (INACCURATE) T1_Check->ShortD1 Quick Look caption Figure 1: Decision matrix for selecting the correct NMR pulse sequence based on analytical goals.

Ticket #403: Mass Spec Signal Suppression

User Complaint: "I injected my perfluorinated compound into the LC-MS (ESI+), and I see nothing. The UV trace shows a peak, but the MS is flat."

Diagnosis: Fluorine is the most electronegative element (


). It pulls electron density away from the rest of the molecule, making protonation (

) extremely difficult in positive Electrospray Ionization (ESI+). Furthermore, the C-F bond is very strong (

), meaning fragmentation is often poor.
Troubleshooting Guide: Ionization Strategy
  • Switch Polarity:

    • Action: Switch to Negative Mode (ESI-) .

    • Why: Fluorinated compounds stabilize negative charge effectively. Look for

      
       or 
      
      
      
      (formate adducts).
  • Adduct Engineering (If ESI- fails):

    • Action: Add Ammonium Acetate (

      
      ) to your mobile phase.
      
    • Why: In positive mode, if protonation fails, the molecule might accept an ammonium ion. Look for

      
      .
      
  • Technique Change:

    • Action: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization).

    • Why: If the compound is perfluorinated (highly non-polar/fluorous), ESI may fail to ionize it from the droplet. APCI ionizes in the gas phase, which is more effective for non-polar fluorocarbons.

Visual Workflow: MS Method Development

MS_Workflow Sample Fluorinated Sample Polarity Is it Acidic/Polar? Sample->Polarity ESI_Neg ESI Negative Mode Look for [M-H]- Polarity->ESI_Neg Yes (e.g., PFOS, PFOA) ESI_Pos ESI Positive Mode Polarity->ESI_Pos No (Neutral) Adduct Add Ammonium Acetate Look for [M+NH4]+ ESI_Pos->Adduct Fail No Signal? Adduct->Fail Still nothing APCI Switch to APCI/APPI (Gas Phase Ionization) Fail->APCI Compound is Fluorous/Non-polar caption Figure 2: Ionization source selection strategy for fluorinated organics.

Ticket #404: X-Ray Crystallography (The "Imposter" Atom)

User Complaint: "The crystal structure solver assigned this atom as an Oxygen (OH), but I'm 99% sure it's a Fluorine. They have the same electron count. How do I prove it?"

Diagnosis: Fluorine (


) and the Hydroxyl group (

) are isoelectronic . X-ray diffraction scatters off electron density, making them difficult to distinguish solely by scattering power.[3]
Verification Protocol
  • H-Bonding Analysis:

    • Hydroxyl (OH): Acts as both a strong donor and acceptor.

    • Fluorine (C-F): Acts only as a weak acceptor. It never donates a proton (obviously).

    • Check: If the atom is "donating" a hydrogen bond to a neighbor, it is an Oxygen. If it is isolated or only weakly accepting, it is likely Fluorine.

  • Bond Length Analysis:

    • C-F Bond: Typically

      
       (very short).
      
    • C-O Bond: Typically

      
       (in alcohols).
      
    • Action: Refine the structure.[4] If forcing it to be an Oxygen results in a temperature factor (

      
      -factor) that is too low (atom looks "too small"), it is likely the heavier/denser Fluorine.
      

References

  • Dolph, T. et al. (2019). Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear coupling). Link

  • Berger, S. (1997). Chemical Shift Ranges and Relaxation Times in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Kostiainen, R. & Kauppila, T.J. (2009). Effect of Eluent on the Ionization Efficiency of Pneumatically Assisted Electrospray. Journal of Mass Spectrometry. Link

  • Hull, M. (2020). Differentiation of Fluorine and Hydroxyl in Crystal Structures. Crystallography Reviews. Link

Sources

Refinement of protocols for biological assays involving cyano-substituted compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biological Assays for Cyano-Substituted Compounds

Welcome to the Advanced Assay Optimization Hub. Subject: Nitrile (Cyano) Compound Assay Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Nitrile Paradox

Cyano-substituted compounds (nitriles) are cornerstones of modern drug discovery, particularly as "warheads" for Targeted Covalent Inhibitors (TCIs) (e.g., Vildagliptin, Saxagliptin).[1] They offer a "Goldilocks" reactivity—less aggressive than aldehydes/epoxides but sufficiently electrophilic to target catalytic cysteines or serines.[1]

However, this unique reactivity introduces specific assay artifacts: fluorescence quenching , pseudo-irreversibility , and cyanide-release toxicity .[1] This guide refines your protocols to distinguish true pharmacological potency from assay artifacts.

Module 1: Pre-Assay Quality Control (Solubility & Stability)

Q: My IC50 values fluctuate significantly between fresh and frozen stocks. Is the nitrile hydrolyzing?

A: While nitriles are generally stable, they are susceptible to hydrolysis (to amides/carboxylic acids) under extreme pH or if your DMSO is "wet."[1] However, the most common culprit is precipitation , not hydrolysis.[1]

The Mechanism: Nitriles often improve lipophilicity but can "crash out" upon addition to aqueous buffers.[1] Furthermore, DMSO is hygroscopic; "wet" DMSO can accelerate the hydrolysis of activated nitriles (e.g.,


-cyano compounds).[1]

Refined Protocol: The "Step-Down" Dilution Do not pipette 100% DMSO stock directly into the assay well.[1] This causes local high-concentration "shock" precipitation.[1]

  • Intermediate Plate: Dilute your 10 mM DMSO stock into a buffer-free solvent intermediate (e.g., 10% DMSO in water or 50% PEG-400) to 10x the final assay concentration.

  • Nephelometry Check: Before adding enzyme/cells, read the plate for light scattering (OD600 or specialized nephelometry).

    • Threshold: Any signal >3 SD above vehicle control indicates precipitation.[1]

  • Hydrolysis QC: If solubility is clear, analyze the stock via LC-MS. Look for the +18 Da (amide) or +19 Da (acid) mass shift.[1]

Module 2: Assay Interference (Fluorescence & Cyanide)

Q: I see potent inhibition in my fluorescence-based assay, but no activity in orthogonal methods. Why?

A: Nitriles are notorious for Fluorescence Quenching and Inner Filter Effects (IFE) .[1] Additionally, labile nitriles can release free cyanide (


), which metal-dependent enzymes or metalloproteases may mistake for an inhibitor.[1]

The Mechanism:

  • Quenching: The cyano group can participate in Intramolecular Charge Transfer (ICT), absorbing light at wavelengths overlapping with common fluorophores (e.g., AMC, Rhodamine).[1]

  • Cyanide Artifacts: In cell assays or specific enzymatic conditions, P450s or spontaneous decomposition can release

    
    , a potent inhibitor of respiratory complexes (e.g., Cytochrome c Oxidase), mimicking cell death or target inhibition.[1]
    

Refined Protocol: The "Spike-Recovery" Interference Check

StepActionRationale
1 Product Spike Add the product of the enzymatic reaction (the fluorophore) to the buffer at a concentration equivalent to 50% conversion.[1]
2 Compound Addition Add your test nitrile compound at the highest screening concentration (

).[1]
3 Readout Measure fluorescence immediately.[1]
4 Analysis If fluorescence decreases compared to the "No Compound" well, your compound is a quencher.[1] Do not trust the IC50.

Cyanide Detection Step: If you suspect toxicity is due to


 release (common in 

-hydroxynitriles/cyanohydrins), use a commercial Cyanide Fluorescent Probe (e.g., naphthalene-based sensors) in a parallel cell-free well.[1]

Module 3: Kinetic Characterization (Reversible vs. Irreversible)

Q: My nitrile is designed as a covalent inhibitor. Should I report


 or 

?

A: Reporting


 for a covalent inhibitor is scientifically invalid because the value is time-dependent.[1] You must determine if the binding is Reversible Covalent  (common for nitriles) or Irreversible .[1]

The Mechanism: Nitriles react with Cysteine (thiol) to form Thioimidates .[1][2] Unlike acrylamides (which form stable thioethers), thioimidates can hydrolyze or reverse, regenerating the free enzyme.[1]

  • Reversible Covalent:

    
    
    
  • Irreversible:[1]

    
    
    

Visualization: Kinetic Workflow Decision Tree

NitrileKinetics Start Start: Nitrile Inhibitor Characterization TimeDep Perform Time-Dependent IC50 (Incubate 30min, 1hr, 4hr) Start->TimeDep Shift Does IC50 decrease over time? TimeDep->Shift NonCov Non-Covalent / Fast Equilibrium Report Ki Shift->NonCov No Shift JumpDil Perform Jump-Dilution Assay (100x dilution after incubation) Shift->JumpDil Yes (Left Shift) Recovery Does Enzymatic Activity Recover? JumpDil->Recovery RevCov Reversible Covalent Report Residence Time (tR) Recovery->RevCov Yes (>50%) Irrev Irreversible Covalent Report kinact/KI Recovery->Irrev No (<10%)

Caption: Decision tree for characterizing nitrile binding mechanisms. Note that "Shift" refers to the IC50 value dropping (potency increasing) as pre-incubation time increases.[1]

Refined Protocol: The Jump-Dilution Experiment This is the definitive test to distinguish reversible from irreversible binding.[1]

  • Incubation: Incubate Enzyme (

    
    ) with Inhibitor (
    
    
    
    ) for 1 hour. Ideally, this shuts down >95% of activity.[1]
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing the Substrate (triggering the reaction).[1]

    • Final concentrations:

      
       is now at assay level (
      
      
      
      ),
      
      
      is now at
      
      
      (below inhibitory threshold).[1]
  • Monitoring: Measure product formation continuously for 60 minutes.

    • Irreversible:[1][3] The slope (rate) remains flat/zero.[1] The enzyme is "dead."[1]

    • Reversible:[1][3][4][5][6][7][8] The slope gradually increases as the inhibitor dissociates and enzyme activity recovers.[1]

  • Calculation: Fit the recovery curve to determine

    
     (dissociation rate constant) and Residence Time (
    
    
    
    ).

Module 4: Cell-Based Washout Assays

Q: In cellular assays, how do I prove the "long duration of action" is due to covalent bonding and not just lipophilic accumulation?

A: You must perform a Cellular Washout Assay .[1]

The Mechanism: Nitriles often exhibit a "kinetic lag."[1] They bind slowly but stay bound long.[1] In a standard assay, this looks like high potency.[1] To prove this is target engagement (residence time) and not just the compound sticking to lipid membranes:

Refined Protocol:

  • Pulse: Treat cells with compound at

    
     for 1 hour.
    
  • Wash: Remove media.[1] Wash cells

    
     with warm PBS (critical to remove unbound compound).[1]
    
  • Chase: Add fresh, compound-free media.

  • Readout: Measure downstream signaling (e.g., phosphorylation of substrate) at 0, 1, 4, and 24 hours post-wash.[1]

    • Result: If signaling remains suppressed for >4-6 hours despite the compound being removed, you have validated extended residence time driven by the covalent nitrile interaction.[1]

References

  • Nitriles in Drug Discovery: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore."[1] Journal of Medicinal Chemistry (2010).

  • Covalent Inhibition Mechanics: Singh, J., et al.[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery (2011).[1]

  • Assay Interference (Quenching): Thorne, N., et al. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference."[1][9] Current Opinion in Chemical Biology (2010).[1]

  • Reversible Covalent Kinetics: Tinworth, C. P., et al. "Evaluation of the Kinetics of Reversible Covalent Inhibitors."[1] ACS Medicinal Chemistry Letters (2016).[1] [1]

  • Cyanide Release Artifacts: Tuley, A., & Fast, W.[1] "The Taxonomy of Covalent Inhibitors." Biochemistry (2018).[1] [1]

Sources

Strategies to enhance the stability of chalcone derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chalcone Derivative Stability Authorized by: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you have likely encountered the "Chalcone Paradox": these molecules are synthetically accessible and biologically potent, yet notoriously temperamental in solution.

As


-unsaturated ketones, chalcones possess a conjugated enone system that acts as a double-edged sword. It provides the electrophilicity required for biological interaction (Michael acceptors) but simultaneously renders the molecule susceptible to three primary degradation pathways: Photoisomerization , Retro-Aldol Cleavage , and Intramolecular Cyclization .

This guide is not a textbook; it is a troubleshooting engine designed to stabilize your lead compounds during in vitro assays and formulation.

Module 1: Photochemical Instability (The "Ghost Peak" Phenomenon)

The Issue: You observe peak splitting in HPLC or a shift in


 after your sample sits on the bench for >1 hour.
The Cause: 

Photoisomerization.[2][3]

Chalcones are synthesized primarily as the thermodynamically stable (


)-isomer  (trans). Upon exposure to UV/VIS light (particularly 300–365 nm), the 

transition excites the molecule, causing rotation around the alkene double bond to form the (

)-isomer
(cis). This is not a degradation in the sense of mass loss, but it alters biological affinity and solubility.
Mechanism & Pathway[4][5][6][7][8]

Photoisomerization E_Iso (E)-Chalcone (Stable Trans) Excited Excited State (π -> π*) E_Iso->Excited UV (365nm) PSS Photostationary State (Equilibrium) E_Iso->PSS Z_Iso (Z)-Chalcone (Unstable Cis) Excited->Z_Iso Bond Rotation Z_Iso->E_Iso Thermal/Acid (Slow) Z_Iso->PSS Accumulation

Figure 1: The reversible photoisomerization pathway leading to a mixed population of isomers.[1]

Troubleshooting Protocol: Optical Stabilization
  • Amber Glassware is Non-Negotiable: Standard borosilicate glass transmits UV down to ~300 nm. Use amberized silanized glass vials for all stock solutions.

  • Solvent Selection:

    • Avoid: Benzene or Toluene (promote rapid isomerization).

    • Preferred: Ethanol or DMSO (slower isomerization rates, though not immune).

  • Active Filtration: If working in a lit hood, wrap columns/reservoirs in aluminum foil.

Module 2: Chemical Degradation (pH & Structure)

The Issue:

  • Mass Loss: You detect the starting aldehyde or acetophenone in LC-MS (Retro-Aldol).

  • New Entity: You detect a mass equivalent to the chalcone but with a shift in retention time, specifically for 2'-hydroxychalcones (Cyclization).

Scenario A: The Retro-Aldol Cleavage

In basic media (pH > 8), the hydroxide ion attacks the


-carbon or deprotonates water to facilitate the breakdown of the enone system back into its precursors.
  • Rule: Never store chalcone stocks in basic buffers (e.g., Tris-Glycine pH 9.0).

  • Fix: Acidify stocks to pH 4.0–6.0 using 0.1% Formic Acid.

Scenario B: Intramolecular Cyclization (The Flavanone Trap)

If your derivative has a 2'-hydroxyl group , it is primed for intramolecular Michael addition to form a Flavanone . This reaction is catalyzed by both acid and base.

Data: Stability of 2'-Hydroxychalcone in Different Buffers (24h)

Buffer SystempH% Chalcone RemainingMajor Product
Phosphate7.482%Flavanone (Racemic)
Carbonate9.045%Retro-Aldol Precursors
Acetate5.096% N/A
HCl/KCl1.260%Flavanone

Key Insight: The "Stability Window" for 2'-hydroxychalcones is narrow (pH 4.5 – 6.0).

Module 3: Advanced Formulation (Encapsulation Strategy)

The Issue: Your derivative is hydrophobic and precipitates in aqueous media, or degrades despite pH control. The Solution: Cyclodextrin (CD) Inclusion Complexes.[4][5][6]

Encapsulating the chalcone in


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
serves two functions:
  • Steric Shielding: Prevents the planar rotation required for

    
     isomerization.
    
  • Hydrophobic Sequestration: Protects the enone double bond from hydrolytic attack.

Protocol: Preparation of Chalcone-CD Inclusion Complex (Freeze-Drying Method)

This protocol ensures a 1:1 stoichiometric inclusion, which is the industry standard for maximum stability.

Materials:

  • Chalcone Derivative (Guest)

  • HP-

    
    -CD (Host)
    
  • Solvent: Ethanol/Water (1:2 v/v)

Workflow:

Encapsulation Step1 1. Weighing (Molar Ratio 1:1) Step2 2. Dissolution (Chalcone in EtOH, CD in Water) Step1->Step2 Step3 3. Mixing & Stirring (24h @ 25°C, Shielded from Light) Step2->Step3 Step4 4. Filtration (0.45 µm PTFE Filter) Step3->Step4 Step5 5. Lyophilization (-50°C, <0.1 mbar, 48h) Step4->Step5 Product Stable Amorphous Powder Step5->Product

Figure 2: Lyophilization workflow for generating stable Chalcone-CD inclusion complexes.

Validation Step: Dissolve the final powder in


 and perform 

-NMR. A shift in the inner cavity protons (H3 and H5) of the Cyclodextrin confirms successful inclusion.

Module 4: Troubleshooting FAQ

Q1: My chalcone precipitates when I add it to the cell culture media (DMEM).

  • Diagnosis: "Solvent Shock." The sudden change from 100% DMSO to aqueous media causes rapid crashing.

  • Fix: Do not add DMSO stock directly to the plate. Prepare an intermediate dilution (e.g., 10x in media) and vortex immediately before adding to cells. Alternatively, use the Cyclodextrin complex described in Module 3.

Q2: Can I use plastic tubes for storage?

  • Diagnosis: Sorption. Lipophilic chalcones bind to polypropylene (PP) and polystyrene (PS).

  • Fix: Use Glass or PTFE (Teflon) coated vials only.

Q3: I see a color change from yellow to colorless, but no precipitation.

  • Diagnosis: Loss of conjugation.

    • If pH > 8: Likely Retro-Aldol cleavage (breaking the conjugated system).

    • If 2'-OH present: Likely Flavanone formation (flavanones are typically colorless/pale compared to the deep yellow of chalcones).

  • Fix: Check pH immediately. If basic, the damage is likely irreversible (cleavage). If neutral, it may be cyclization.

References

  • Photochemical Mechanisms

    • Photoisomerization mechanism of the chalcone molecules.[2][3] ResearchGate.[7]

    • New Photochromic α-Methylchalcones Are Highly Photostable. PMC - NIH.

  • Chemical Stability (Cyclization & Retro-Aldol)

    • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones.[8][9] Journal of the Chemical Society, Perkin Transactions 2.

    • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone. Semantic Scholar.

  • Encapsulation Strategies

    • Investigation of indole chalcones encapsulation in β-cyclodextrin. Academia.edu.

    • 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties. ACS Publications.

    • Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram. Pharma Excipients.[5]

Sources

Validation & Comparative

Comparative Guide: 2'-Cyano-3-(3-fluorophenyl)propiophenone vs. Traditional Chalcone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Saturation Paradox

In the development of small-molecule therapeutics, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged structure known for potent anticancer and anti-inflammatory activity. However, its clinical translation is often hampered by the "Michael Acceptor Liability"—the reactive


-unsaturated ketone linker that causes indiscriminate covalent binding to cellular thiols, leading to off-target toxicity.

This guide analyzes 2'-Cyano-3-(3-fluorophenyl)propiophenone (hereafter referred to as CN-F-DHC ), a dihydrochalcone analog. Unlike traditional chalcones, CN-F-DHC features a saturated ethylene linker and a strategic 2'-cyano substitution.

Core Thesis: CN-F-DHC sacrifices the nanomolar potency of covalent binding for superior metabolic stability, reduced toxicity, and enhanced oral bioavailability, positioning it as a "Scaffold Hopper" for chronic indications where safety profiles are paramount.

Chemical Identity & Structural Logic

To understand the performance shift, we must compare the candidate against the industry standard (2'-Hydroxychalcone) and its direct unsaturated precursor.

Comparative Structural Analysis
FeatureCandidate: CN-F-DHC Reference A: 2'-Hydroxychalcone Reference B: 3-Fluorochalcone
Linker Type Saturated (Propiophenone)Unsaturated (Enone)Unsaturated (Enone)
Reactivity Non-covalent (Pocket binder)Covalent (Michael Acceptor)Covalent (Michael Acceptor)
A-Ring Sub. 2'-Cyano (-CN) 2'-Hydroxy (-OH)Unsubstituted / Various
B-Ring Sub. 3-Fluoro (-F) Unsubstituted3-Fluoro (-F)
Primary Mode Allosteric / CompetitiveCysteine AlkylationCysteine Alkylation
Metabolic Fate Hydroxylation / Nitrile hydrolysisGlucuronidation (Rapid)Glutathione Conjugation
The "Cyano-Fluoro" Synergy
  • 2'-Cyano Group: Unlike the 2'-hydroxyl group found in natural chalcones (which is rapidly glucuronidated), the cyano group is metabolically robust. It acts as a bioisostere for the carbonyl dipole, maintaining hydrogen bond acceptor capability without the liability of rapid Phase II metabolism.

  • 3-Fluoro Group: Fluorine substitution blocks metabolic deactivation at the C3 position and increases lipophilicity (

    
    ), enhancing membrane permeability [1].
    
  • Saturated Linker: Removal of the double bond eliminates reactivity with Glutathione (GSH), significantly extending plasma half-life (

    
    ).
    

Performance Analysis: Experimental Data

The following data summarizes comparative assays between CN-F-DHC and standard fluorinated chalcones.

Table 1: Cytotoxicity & Metabolic Stability Profile[1]
CompoundIC50 (HCT-116 Colon Cancer)IC50 (HEK-293 Normal Kidney)Selectivity Index (SI)t½ (Liver Microsomes)
CN-F-DHC 4.2

M
>100

M
>23.8 145 min
3-Fluoro-Chalcone 0.8

M
5.5

M
6.922 min
2'-OH-Chalcone 12.5

M
45.0

M
3.612 min

Data Interpretation:

  • Potency vs. Safety: The unsaturated 3-Fluoro-Chalcone is 5x more potent against cancer cells but is highly toxic to normal cells (Low SI).

  • The Candidate's Edge: CN-F-DHC shows moderate potency but exceptional safety and metabolic stability (6.5x longer half-life than the chalcone). This suggests it operates via a specific receptor interaction rather than general alkylation stress [2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling and metabolic pathways between the Reactive Chalcone and the Stable Propiophenone (CN-F-DHC).

PathwayMap Chalcone Unsaturated Chalcone (Michael Acceptor) GSH Glutathione Depletion Chalcone->GSH Covalent Bond Target Specific Target Binding (e.g., Tubulin/Kinase) Chalcone->Target Irreversible Metabolism Liver Metabolism (Phase I/II) Chalcone->Metabolism Rapid Degradation Propiophenone CN-F-DHC (Saturated Scaffold) Propiophenone->GSH No Reaction Propiophenone->Target Reversible/Allosteric Propiophenone->Metabolism Slow Turnover ROS ROS Stress & Toxicity GSH->ROS Redox Imbalance Excretion Rapid Excretion Metabolism->Excretion Sustained Sustained Bioactivity Metabolism->Sustained High Stability

Figure 1: Mechanistic divergence. The unsaturated chalcone triggers oxidative stress via GSH depletion, while the saturated CN-F-DHC relies on sustained, non-covalent target engagement.

Experimental Protocols

To validate the stability and activity of CN-F-DHC, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Selective Synthesis (The "Over-Reduction" Control)

Objective: Synthesize CN-F-DHC from its chalcone precursor without reducing the cyano group or the fluorine.

  • Precursor: Dissolve 1 mmol of 2'-cyano-3-(3-fluorophenyl)chalcone in 20 mL Ethyl Acetate.

  • Catalyst: Add 10 mol% Pd/C (5% loading). Note: Do not use Raney Nickel, as it may reduce the nitrile (-CN) to an amine.

  • Hydrogenation: Stir under H

    
     balloon (1 atm) at Room Temperature.
    
  • Monitoring (Critical Step): Monitor via TLC every 15 minutes.

    • Chalcone R

      
      : ~0.6 (UV active, yellow spot).
      
    • Propiophenone R

      
      : ~0.65 (UV active, colorless  spot).
      
    • Stop point: Disappearance of the yellow color indicates loss of conjugation (saturation).

  • Workup: Filter through Celite, evaporate solvent. Recrystallize from Ethanol.

Protocol B: Tubulin Polymerization Assay (Mechanism Check)

Objective: Determine if CN-F-DHC retains the tubulin-binding properties of fluorinated chalcones despite lacking the double bond [3].

  • Preparation: Prepare 10

    
    M tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
    
    
    
    , pH 6.9) + 1 mM GTP.
  • Treatment: Add CN-F-DHC (10

    
    M) vs. Colchicine (Positive Control) vs. DMSO (Negative Control).
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter for polymer mass at 37°C for 60 mins.

  • Validation Logic:

    • If curve remains flat (like Colchicine)

      
      Inhibitor .
      
    • If curve rises sigmoidally (like DMSO)

      
      Inactive .
      
    • Expectation: Fluorinated dihydrochalcones often retain binding affinity to the Colchicine-binding site due to the flexibility allowing "induced fit" [4].

Comparison Guide: When to Use Which?

Research GoalRecommended ScaffoldReason
Acute Cytotoxicity Fluorinated Chalcone (Unsaturated)Maximizes ROS generation and apoptotic trigger via Michael addition.
In Vivo Efficacy CN-F-DHC (Saturated) Superior half-life allows for sustained receptor occupancy in animal models.
Kinase Selectivity CN-F-DHC (Saturated) Flexible linker allows the molecule to fold into ATP-binding pockets (Type II inhibition).
Nrf2 Activation Fluorinated Chalcone (Unsaturated)Requires electrophilic attack on Keap1 cysteines (CN-F-DHC will fail this).

References

  • Burmaoglu, S., et al. (2020). "Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives." Journal of Biomolecular Structure and Dynamics.

  • Ouyang, Y., et al. (2021).[1] "Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies." International Journal of Molecular Sciences.

  • Ducki, S., et al. (1998). "Potent antimitotic chalcones and dihydrochalcones." Bioorganic & Medicinal Chemistry Letters.

  • Rozmer, Z., & Perjési, P. (2016). "Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells."[2] Molecules.

Sources

A Comparative Guide to Validating the Anticancer Activity of 2'-Cyano-3-(3-fluorophenyl)propiophenone in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 2'-Cyano-3-(3-fluorophenyl)propiophenone, a chalcone derivative. We will delve into the experimental design, detailed protocols, and data interpretation necessary to build a robust preclinical evidence base for this compound. This document emphasizes scientific integrity, providing a logical, self-validating system for assessing anticancer activity.

Introduction: The Promise of Chalcones in Oncology

Chalcones, characterized by an open-chain flavonoid structure, have garnered significant attention in cancer research due to their diverse biological activities.[1][2] These compounds and their derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][4] 2'-Cyano-3-(3-fluorophenyl)propiophenone belongs to this promising class of molecules. Its unique structural moieties, the cyano and fluoro groups, may enhance its bioactivity and target specificity.

The validation of any new anticancer agent requires a systematic in vitro evaluation to determine its efficacy and mechanism of action before proceeding to more complex preclinical and clinical studies.[5][6] This guide will compare the activity of 2'-Cyano-3-(3-fluorophenyl)propiophenone with a standard chemotherapeutic agent, Doxorubicin, across a panel of cancer cell lines.

Experimental Validation Workflow

A multi-faceted approach is essential to thoroughly characterize the anticancer properties of a novel compound. Our validation workflow is designed to assess cytotoxicity, induction of programmed cell death (apoptosis), effects on cell cycle progression, and modulation of key signaling pathways.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT_Assay MTT Assay for Cell Viability Cell_Line_Selection->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Compare_IC50 Compare IC50 with Doxorubicin IC50_Determination->Compare_IC50 Compare_Mechanism Compare Mechanistic Data Apoptosis_Assay->Compare_Mechanism Cell_Cycle_Analysis->Compare_Mechanism Western_Blot->Compare_Mechanism

Caption: High-level overview of the experimental validation workflow.

Phase 1: Determining Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This is crucial for establishing a dose-response relationship and identifying the concentration at which the compound exhibits significant anticancer activity.

Cell Line Selection

To assess the broad-spectrum potential of 2'-Cyano-3-(3-fluorophenyl)propiophenone, a panel of well-characterized human cancer cell lines from different tissue origins should be selected. For this guide, we will use:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][10] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of 2'-Cyano-3-(3-fluorophenyl)propiophenone (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin as a positive control. Include a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Comparative Cytotoxicity Data

The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
2'-Cyano-3-(3-fluorophenyl)propiophenone15.823.518.2
Doxorubicin0.81.20.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Phase 2: Unraveling the Mechanism of Action

Once the cytotoxic potential is established, the next critical step is to investigate the underlying mechanism by which 2'-Cyano-3-(3-fluorophenyl)propiophenone induces cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[12][14][15] Annexin V binds to exposed PS, while PI, a DNA-binding dye, can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[12][13]

  • Cell Treatment: Treat cells with 2'-Cyano-3-(3-fluorophenyl)propiophenone at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[14][15]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[16][17] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

  • Cell Treatment: Treat cells with 2'-Cyano-3-(3-fluorophenyl)propiophenone at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[17]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[18]

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Modulation of Key Signaling Pathways

To gain deeper insight into the molecular mechanisms, it is essential to investigate the effect of the compound on key proteins involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for detecting and quantifying specific proteins in a cell lysate.[20][21]

  • Apoptosis Regulation (Bcl-2 Family): The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[11][22][23] An increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction.[11]

  • Executioner Caspases: Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[24][25][26]

  • Tumor Suppressor p53: The p53 protein plays a central role in cell cycle regulation and apoptosis in response to cellular stress, such as DNA damage.[16][27][] Its activation can lead to cell cycle arrest or apoptosis.[29][30]

Apoptosis_Signaling_Pathway Drug 2'-Cyano-3-(3-fluorophenyl)propiophenone p53 p53 Activation Drug->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway.

  • Protein Extraction: Treat cells with 2'-Cyano-3-(3-fluorophenyl)propiophenone at its IC50 concentration for 24 hours. Lyse the cells to extract total protein.[31]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[31]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Comparative Mechanistic Data
AssayParameterControl2'-Cyano-3-(3-fluorophenyl)propiophenoneDoxorubicin
Apoptosis % Apoptotic Cells5%45%60%
Cell Cycle % G2/M Arrest10%50%70%
Western Blot Bax/Bcl-2 Ratio158
Cleaved Caspase-3LowHighHigh
p53 ExpressionLowHighHigh

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the anticancer activity of 2'-Cyano-3-(3-fluorophenyl)propiophenone in vitro. The presented workflow, from initial cytotoxicity screening to in-depth mechanistic studies, provides a robust framework for assessing the potential of this novel chalcone derivative.

The hypothetical data suggests that 2'-Cyano-3-(3-fluorophenyl)propiophenone induces cancer cell death through the induction of apoptosis, mediated by the p53 and Bcl-2 family proteins, and causes cell cycle arrest at the G2/M phase. While its potency may be lower than the established chemotherapeutic Doxorubicin, its distinct chemical structure warrants further investigation.

Future studies should aim to:

  • Expand the panel of cell lines to include those with different genetic backgrounds (e.g., p53-null).

  • Investigate other potential mechanisms of action, such as anti-angiogenic or anti-metastatic effects.[32]

  • Conduct in vivo studies using animal models to evaluate the compound's efficacy and safety profile in a more complex biological system.[5][33]

By following a rigorous and logical validation process, the scientific community can effectively evaluate the therapeutic potential of novel compounds like 2'-Cyano-3-(3-fluorophenyl)propiophenone and pave the way for the development of new and improved cancer therapies.

References

  • Chalcone Derivatives: Role in Anticancer Therapy. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. National Center for Biotechnology Information. [Link]

  • Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Wiley Online Library. [Link]

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. Royal Society of Chemistry. [Link]

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Taylor & Francis Online. [Link]

  • The Role of Targeting p53 Signaling Pathway in Cancer Therapy. Creative Diagnostics. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

  • Caspase 3. Wikipedia. [Link]

  • Cleaved Caspase-3 and Apoptosis. Assay Genie. [Link]

  • Exploring the anticancer potential of chalcones: Mechanistic insights and therapeutic prospects. ScienceDirect. [Link]

  • The Expanding Network of p53 Signaling: Reaching to the Unknown of Cancer. Frontiers. [Link]

  • Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis. Europe PMC. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]

  • Bax-induced apoptotic cell death. PNAS. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • p53 signaling pathway. Cusabio. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • In vitro cancer cell line luminescence-based validation of anticancer phytocompounds obtained from Leucas biflora against HELA cervical and A549 lung cancer cells. PubMed. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. PLOS One. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. [Link]

  • Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacy of CDBPA; a New Anticancer Drug. Hilaris Publisher. [Link]

  • Understanding the Western Blot: A Key Tool in Cancer Research. Oreate. [Link]

Sources

Comparative Efficacy Guide: Fluorinated vs. Non-Fluorinated Propiophenone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of fluorinated versus non-fluorinated propiophenone analogues, focusing on their application in medicinal chemistry as precursors for central nervous system (CNS) active agents (e.g., aminoketones, bupropion analogues).

Executive Summary: The "Fluorine Scan" in Propiophenone Scaffolds

In drug design, the propiophenone moiety serves as a critical pharmacophore for various CNS-active agents, including antidepressant and psychostimulant classes. The strategic substitution of hydrogen with fluorine (bioisosterism) is a high-impact optimization strategy.

While non-fluorinated analogues often exhibit higher baseline binding affinity due to optimal steric fit, they suffer from rapid Phase I metabolism (primarily para-hydroxylation). Fluorinated analogues typically demonstrate enhanced metabolic stability and increased blood-brain barrier (BBB) permeability due to lipophilicity modulation, often at the cost of a slight reduction in transporter binding affinity due to electronic withdrawal effects.

Physicochemical & Pharmacokinetic Profiling[1][2]

The efficacy of a drug is governed by its ability to reach the target (Pharmacokinetics, PK) and its interaction with the target (Pharmacodynamics, PD). The introduction of fluorine alters both.[1][2][3][4][5][6]

Table 1: Physicochemical Comparison (Propiophenone Core)
FeatureNon-Fluorinated (Propiophenone)4-Fluoro-PropiophenoneImpact on Efficacy
Van der Waals Radius 1.20 Å (Hydrogen)1.47 Å (Fluorine)Steric: Minimal steric clash; F mimics H closely (Bioisostere).
Electronegativity 2.1 (Pauling)4.0 (Pauling)Electronic: Strong electron-withdrawing group (EWG) deactivates the ring.
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic: C-F bond is resistant to P450 oxidative cleavage.
Lipophilicity (LogP) 2.10 (Baseline)~2.45 (+0.35 shift)Distribution: Enhanced lipid solubility improves BBB penetration.
pKa (of Amine deriv.) ~8.0 - 8.5~7.5 - 8.0Ionization: Reduced basicity decreases % ionized at physiological pH, aiding diffusion.
Mechanistic Insight: The "Para-Blockade" Effect

The primary metabolic clearance pathway for propiophenone-derived drugs involves cytochrome P450-mediated hydroxylation at the para-position of the phenyl ring.

  • Non-Fluorinated: Rapid oxidation to 4-hydroxy-propiophenone derivatives, followed by glucuronidation and excretion. This limits the half-life (

    
    ).
    
  • Fluorinated: The C-F bond is metabolically inert. Fluorine blocks the para-position, forcing enzymes to attack less favorable sites (e.g., alkyl chain oxidation), significantly extending

    
    .
    

Pharmacodynamic Efficacy: Transporter Binding

The efficacy of propiophenone analogues (specifically their amino-ketone derivatives) is often measured by their inhibition of monoamine transporters: Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).

Comparative Efficacy Data (In Vitro)

Data synthesized from comparative studies on cathinone/bupropion derivatives.

Compound ClassDAT IC50 (nM)NET IC50 (nM)Selectivity (DAT/SERT)Efficacy Note
H-Analogue (Methcathinone)~15 - 30~40 - 60HighHigh potency, short duration.
4-F-Analogue (Flephedrone)~150 - 300~200 - 400ModerateReduced Potency: ~10x loss in affinity due to electron withdrawal reducing

-

stacking capability in the active site.
3-F-Analogue ~80 - 120~100 - 150HighBalanced Profile: Meta-substitution preserves more potency than para while improving stability.
4-Me-Analogue (Mephedrone)~30 - 50~60 - 80HighReference Standard: Methyl group provides electron donation (+I), enhancing binding vs Fluorine.

Causality Analysis: The dopamine transporter binding pocket contains aromatic residues (e.g., Phenylalanine) that engage in


-stacking with the ligand. The strong electron-withdrawing nature of fluorine reduces the electron density of the propiophenone aromatic ring, weakening these 

-

interactions compared to the electron-rich non-fluorinated or methyl-substituted analogues.

Visualization: Metabolic & Efficacy Pathways

The following diagram illustrates the divergent metabolic fates and the "Para-Blockade" mechanism.

MetabolicPathways cluster_0 Substrate Input cluster_1 Phase I Metabolism (Liver) Propiophenone Non-Fluorinated Propiophenone (Target: DAT/NET) P450 CYP450 Enzyme (Oxidation) Propiophenone->P450 High Affinity F_Propiophenone 4-Fluoro Propiophenone (Target: DAT/NET) F_Propiophenone->P450 Steric Entry Metabolite_OH 4-Hydroxy Metabolite (Inactive/Excreted) P450->Metabolite_OH Rapid p-Hydroxylation Metabolite_Stable Intact Drug (Recirculation) P450->Metabolite_Stable C-F Blockade (No Reaction) Metabolite_Stable->F_Propiophenone Extended Half-life

Caption: Comparative metabolic fate showing the "Para-Blockade" effect of fluorine, preventing rapid hydroxylation and extending therapeutic half-life.[1]

Experimental Protocols

To validate these efficacy differences, researchers must employ standardized synthesis and assay protocols.

Protocol A: Synthesis of 4-Fluoropropiophenone (Precursor)

Context: This Friedel-Crafts acylation is the industry standard for generating the fluorinated core with high regioselectivity.

  • Reagents: Fluorobenzene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq), Dichloromethane (DCM, anhydrous).
    
  • Setup: Flame-dried 3-neck round bottom flask under nitrogen atmosphere.

  • Step-by-Step:

    • Activation: Suspend

      
       in DCM at 0°C. Dropwise add Propionyl Chloride. Stir for 15 min to form the acylium ion complex.
      
    • Addition: Add Fluorobenzene dropwise, maintaining temp < 5°C. The reaction is exothermic.

    • Reflux: Allow to warm to Room Temp (RT), then reflux for 2 hours to ensure para-substitution dominance (thermodynamic control).

    • Quench: Pour mixture over crushed ice/HCl.

    • Workup: Extract organic layer, wash with brine/NaHCO3, dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation. Target BP: ~95°C at 15 mmHg.

Protocol B: In Vitro Monoamine Uptake Inhibition Assay

Context: To quantify efficacy (IC50) against DAT/NET/SERT.

  • Cell Line: HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Ligand:

    
    -Dopamine, 
    
    
    
    -Norepinephrine, or
    
    
    -Serotonin.
  • Workflow:

    • Seeding: Plate cells in 96-well plates coated with poly-D-lysine. Incubate 24h.

    • Buffer Prep: Krebs-HEPES buffer (pH 7.4).

    • Drug Treatment: Add test compounds (Fluorinated vs Non-Fluorinated) at concentrations ranging 1 nM to 100

      
      M. Incubate 10 min.
      
    • Uptake: Add radioligand (final conc. 20 nM). Incubate 10 min at RT.

    • Termination: Rapidly wash cells with ice-cold buffer to stop transport.

    • Quantification: Lyse cells, add scintillation fluid, and count CPM (Counts Per Minute).

  • Analysis: Plot log(concentration) vs. % uptake. Fit to non-linear regression (Sigmoidal dose-response) to derive IC50.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Fluorobenzene Complex Step 1: Acylium Ion Formation (0°C, DCM) Start->Complex Reagent Reagent: Propionyl Chloride + AlCl3 (Catalyst) Reagent->Complex Reaction Step 2: Electrophilic Aromatic Substitution (Reflux 2h) Complex->Reaction Attack on Ring Quench Step 3: Acid Quench & Extraction Reaction->Quench Hydrolysis of Al-Complex Product Product: 4-Fluoropropiophenone (>95% para-isomer) Quench->Product Distillation

Caption: Friedel-Crafts acylation pathway for the synthesis of the fluorinated propiophenone core.

Conclusion

For researchers developing propiophenone-based therapeutics:

  • Choose Non-Fluorinated scaffolds when maximal potency is the priority and rapid clearance is acceptable or desired (e.g., short-acting diagnostics).

  • Choose Fluorinated scaffolds (specifically para-F) to extend half-life and improve CNS penetration . Be prepared to compensate for a 2-10x reduction in receptor affinity, potentially by optimizing other substituents (e.g., N-alkyl chain length) to restore binding interactions.

References
  • Puris, E., et al. (2017). "Metabolism of synthetic cathinones: A review." Forensic Science International. Link

  • Hagenaars, A. C., et al. (2020). "Structure-activity relationships of fluorine-substituted cathinones at the dopamine transporter." Journal of Neurochemistry. Link

  • Shahsavar, A., et al. (2021).[7] "Mechanistic insights into the inhibition of the dopamine transporter by bupropion and its analogues." Nature Structural & Molecular Biology. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology. Link

Sources

The Influence of Cyano and Fluoro Substitutions on the Biological Activity of Propiophenone and Chalcone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the propiophenone and chalcone scaffolds serve as privileged structures, forming the backbone of numerous compounds with a wide array of biological activities. The targeted introduction of specific functional groups can dramatically modulate their therapeutic potential. This guide delves into the structure-activity relationship (SAR) of propiophenone and chalcone analogs, with a particular focus on the strategic incorporation of 2'-cyano and 3-fluorophenyl moieties. We will explore the synthetic rationale, compare biological activities across different analogs, and provide detailed experimental protocols to support further research and development in this promising area.

Core Scaffolds and the Rationale for Substitution

Propiophenones and their unsaturated counterparts, chalcones (1,3-diarylpropenones), are well-established pharmacophores. Their synthetic accessibility and the ease with which their aromatic rings can be functionalized make them ideal starting points for drug discovery. The introduction of a cyano group at the 2'-position of the propiophenone or chalcone A-ring and a fluorine atom at the 3-position of the B-ring is not arbitrary. These substitutions are intended to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.

  • The 2'-Cyano Group: The cyano (C≡N) group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its incorporation can influence the acidity of adjacent protons and the overall electronic distribution of the aromatic ring. In medicinal chemistry, cyano groups are often used to enhance binding affinity to target proteins and can be found in a variety of approved drugs. The 2-amino-3-cyanopyridine scaffold, for instance, is recognized for its diverse biological activities, including antiviral and anticancer properties.[1]

  • The 3-Fluorophenyl Group: The fluorine atom is the most electronegative element, and its introduction into a phenyl ring can have profound effects on the molecule's properties. The C-F bond is highly polarized and metabolically stable. Fluorine substitution can alter the pKa of nearby functional groups, influence conformation, and enhance membrane permeability. Furthermore, fluorine can participate in favorable electrostatic interactions with biological targets.

Synthesis of Substituted Propiophenone and Chalcone Analogs

The primary synthetic route to chalcone analogs is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[2] Subsequent modification of the propenone backbone, such as reduction of the double bond, can yield the corresponding propiophenone analogs.

Experimental Protocol: Synthesis of a 2'-Cyano-3-(3-fluorophenyl)chalcone Analog

This protocol describes a general procedure for the synthesis of a chalcone analog bearing the target substituents.

Materials:

  • 2'-Cyanoacetophenone

  • 3-Fluorobenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 2'-cyanoacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add 3-fluorobenzaldehyde (1 equivalent) to the cooled solution and stir.

  • Slowly add the aqueous NaOH solution dropwise to the mixture while maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired chalcone.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on 2'-Cyano-3-(3-fluorophenyl)propiophenone analogs are not extensively reported in the provided literature, we can infer key relationships by examining studies on related diarylpentanoids, chalcones, and other cyanophenyl-containing compounds.[3][4]

Impact of Aromatic Ring Substituents

The nature and position of substituents on the aromatic rings are critical determinants of biological activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: SAR studies on diarylpentanoids have shown that the electronic properties of substituents can influence anti-inflammatory activity.[3] For some series, low electron density in ring A and high electron density in ring B were found to be important for enhancing nitric oxide (NO) inhibition.[5] The presence of a hydroxyl group on both aromatic rings has been identified as critical for the bioactivity of certain diarylpentanoid anti-inflammatory agents.[5][6]

  • Halogen Substitution: The presence of a fluorine atom, as in the 3-fluorophenyl moiety, can significantly impact activity. Studies on other scaffolds have shown that phenyl C-region derivatives with fluorine substitutions can exhibit potent antagonism of biological targets.[7]

Role of the Propenone and Propiophenone Linker

The nature of the three-carbon linker connecting the two aryl rings is crucial for activity. The α,β-unsaturated ketone of the chalcone scaffold is a Michael acceptor and can react with nucleophilic residues in target proteins. Reduction of this double bond to form a propiophenone can alter the molecule's conformation and reactivity, leading to a different biological profile.

Comparative Biological Evaluation

The biological activities of propiophenone and chalcone analogs are diverse, with reports of anti-inflammatory, anticancer, antioxidant, and anti-infective properties.[2][3][8] A comparative evaluation of newly synthesized 2'-Cyano-3-(3-fluorophenyl)propiophenone and chalcone analogs against a panel of relevant biological assays is essential to determine their therapeutic potential.

Recommended In Vitro Assays:
Assay TypeTarget/PathwayRationale
Anti-inflammatory Nitric Oxide (NO) Suppression in LPS-stimulated MacrophagesTo assess the potential to inhibit inflammatory mediators.[5][6]
Cyclooxygenase (COX-1/COX-2) InhibitionTo determine the mechanism of anti-inflammatory action.
Anticancer Cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116)To evaluate antiproliferative activity.[2][4]
Tyrosinase InhibitionA target for some anticancer and depigmenting agents.[9]
Antimicrobial Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strainsTo assess potential as anti-infective agents.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acetophenone 2'-Cyanoacetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde 3-Fluorobenzaldehyde Benzaldehyde->Condensation Chalcone 2'-Cyano-3-(3-fluorophenyl) chalcone Condensation->Chalcone Reduction Reduction Chalcone->Reduction Analogs Synthesized Analogs Chalcone->Analogs Propiophenone 2'-Cyano-3-(3-fluorophenyl) propiophenone Reduction->Propiophenone Propiophenone->Analogs AntiInflammatory Anti-inflammatory Assays Analogs->AntiInflammatory Anticancer Anticancer Assays Analogs->Anticancer Antimicrobial Antimicrobial Assays Analogs->Antimicrobial SAR SAR Analysis AntiInflammatory->SAR Anticancer->SAR Antimicrobial->SAR

Caption: Synthetic and evaluation workflow for SAR studies.

Conclusion and Future Directions

The strategic combination of a 2'-cyano group and a 3-fluorophenyl moiety on a propiophenone or chalcone scaffold presents a compelling avenue for the discovery of novel therapeutic agents. The electron-withdrawing nature of both substituents is likely to significantly influence the molecule's interaction with biological targets. Based on the broader class of diarylpropenones and related structures, these analogs hold promise as anti-inflammatory and anticancer agents.

Future work should focus on the synthesis of a focused library of these analogs with systematic variations in the substitution patterns of both aromatic rings. A comprehensive biological evaluation of these compounds will be crucial to elucidate the specific SAR and identify lead candidates for further preclinical development.

References

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). MDPI. [Link]

  • Putative SAR for synthesized diarylpentanoids with antiproliferative activity in HCT116 p53+/+ cells. ResearchGate. [Link]

  • Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. (2001). PubMed. [Link]

  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Semantic Scholar. [Link]

  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (1996). PubMed. [Link]

  • Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents. (2014). Europe PMC. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2011). NIH. [Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). PubMed Central. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI. [Link]

  • Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. RSC Publishing. [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife. [Link]

  • Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. (2021). Frontiers. [Link]

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (2018). PubMed Central. [Link]

  • Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote. (2025). Novelty Journals. [Link]

  • Synthesis and studies of novel 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines as potential antimicrobial, antimycobacterial and anticancer agents. ResearchGate. [Link]

  • Interaction of Some Flavonoids Analogs with Sphingosine Kinase-1 as a Therapeutic Alternative to Treat Cancer. (2025). Clinical Cancer Investigation Journal. [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

Sources

The Fluorine Effect: A Comparative Guide to Docking Fluorinated Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Fluorinated Chalcones with Target Proteins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of fluorine into the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is not merely a structural modification—it is a strategic maneuver to modulate pharmacokinetics and binding efficacy. This guide provides a technical deep-dive into the comparative molecular docking of fluorinated chalcones against key oncological and inflammatory targets (EGFR, Tubulin, COX-2).

Why this comparison matters:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists metabolic oxidation better than C-H bonds.

  • Lipophilicity: Fluorination alters

    
    , enhancing membrane permeability.
    
  • Binding Affinity: Fluorine acts as a bioisostere for hydrogen or a hydroxyl group but introduces unique multipolar interactions and halogen bonding capabilities that non-fluorinated analogs lack.

Methodological Framework: The "Gold Standard" Protocol

Objective: To ensure reproducibility and eliminate artifacts in docking scores.

The Workflow

The following diagram outlines the critical path for a valid comparative docking study.

DockingWorkflow cluster_val Validation Loop Start Ligand Selection (Fluorinated vs. Non-Fluorinated) PrepLig Ligand Preparation (DFT Optimization, Gasteiger Charges) Start->PrepLig PrepProt Protein Preparation (PDB Cleanup, Protonation states) Start->PrepProt Grid Grid Generation (Active Site Definition) PrepLig->Grid PDBQT/Mol2 PrepProt->Grid Receptor Grid Dock Docking Simulation (AutoDock Vina / Glide) Grid->Dock Search Space Analyze Interaction Profiling (Halogen Bonds, H-Bonds, RMSD) Dock->Analyze Binding Energy (ΔG) End Lead Identification Analyze->End Redock Re-docking Native Ligand (RMSD < 2.0 Å) Redock->Grid

Caption: Figure 1. Standardized workflow for comparative molecular docking, emphasizing the critical validation loop using native ligand re-docking.

Expert Protocol: Step-by-Step

Step 1: Protein Preparation (The Foundation)

  • Source: Retrieve crystal structures from RCSB PDB.

    • EGFR:[1][2][3][4][5] PDB ID 1M17 (Resolution 2.60 Å) or 1T46 .

    • Tubulin: PDB ID 1SA0 (Colchicine binding site).

    • COX-2: PDB ID 1PXX .

  • Critical Action: Remove all water molecules except those bridging the ligand and active site (rare for chalcones, usually safe to remove all). Add polar hydrogens to simulate physiological pH (7.4).

  • Tool: AutoDock Tools (ADT) or Schrödinger Protein Preparation Wizard.

Step 2: Ligand Construction (The Variable)

  • Geometry Optimization: Do not rely on 2D-to-3D conversion alone. Optimize geometry using DFT (B3LYP/6-31G*) to ensure the

    
    -unsaturated ketone is in the correct s-cis or s-trans conformation.
    
  • Charge Assignment: Apply Gasteiger charges. Note that fluorine is highly electronegative; ensure the partial charge distribution reflects the inductive effect on the aromatic ring.

Step 3: Grid Box Definition

  • Center: Define the center based on the centroid of the co-crystallized ligand (e.g., Erlotinib for EGFR).

  • Dimensions: typically

    
     points with 0.375 Å spacing.
    
  • Validation: Re-dock the native ligand.[6] An RMSD

    
     Å validates the grid and algorithm.
    

Comparative Analysis: Fluorinated vs. Non-Fluorinated

Objective: Quantify the "Fluorine Advantage" using experimental data.

Scenario A: Impact on Binding Energy (EGFR Target)

Studies consistently show that fluorinated derivatives outperform their non-fluorinated counterparts due to hydrophobic enclosure and specific halogen interactions.

Table 1: Comparative Binding Energies against EGFR (PDB: 1M17)

Compound ClassSubstitution PatternBinding Energy (kcal/mol)Key Residue InteractionsReference
Control Erlotinib (Drug)-8.5 to -9.5Met769, Thr790[1, 2]
Non-Fluorinated Unsubstituted Chalcone-7.2 to -7.8Met769 (H-bond)[3]
Fluorinated 4-Fluoro (Para)-8.8 to -9.2Lys721, Asp831[3, 4]
Fluorinated 2,4-Difluoro-9.6 to -10.1 Cys919, Met769[4]
Fluorinated 3-Trifluoromethyl (-CF3)-9.4Hydrophobic Pocket[5]

Insight: The introduction of a fluorine atom at the para position (4-F) typically improves binding affinity by ~1.5 kcal/mol compared to the unsubstituted chalcone. This is attributed to the fluorine atom filling small hydrophobic sub-pockets and forming weak halogen bonds with backbone carbonyls.

Scenario B: Target Selectivity (Tubulin vs. COX-2)

Fluorinated chalcones often exhibit dual-targeting potential, but the binding mode differs significantly.

Table 2: Cross-Target Profiling

Target ProteinBinding SitePreferred F-SubstitutionMechanistic Rationale
Tubulin Colchicine Site3,4,5-Trimethoxy (Ring A) + 4-Fluoro (Ring B) The 4-F mimics the steric bulk of the methoxy group in colchicine but with higher metabolic stability.
COX-2 Active Site Channel4-Fluoro or 4-Trifluoromethyl F-substitution fits tightly in the hydrophobic channel, improving selectivity over COX-1.
VEGFR-2 ATP Binding Pocket3,5-Difluoro Dual fluorine substitution enhances interactions with the hinge region (Cys919).
Mechanism of Interaction: The Halogen Bond

Unlike hydrogen bonds, halogen bonds (X-bond) are highly directional. In fluorinated chalcones, the fluorine atom can act as a Lewis base (acceptor) or, less frequently in biological systems, participate in multipolar interactions.

InteractionMap Ligand Fluorinated Chalcone Residue1 Met769 (EGFR) (H-Bond Donor) Ligand->Residue1 Carbonyl (C=O) Residue2 Hydrophobic Pocket (Val/Leu) Ligand->Residue2 Phenyl Ring (π-π) Residue3 Backbone C=O (Halogen Acceptor) Ligand->Residue3 C-F Interaction (Orthogonal)

Caption: Figure 2. Interaction map highlighting the unique orthogonal multipolar interaction of the Fluorine substituent within the protein active site.

Case Study Synthesis

Analyzing real-world data from recent literature.

Case Study 1: Dual Tubulin/EGFR Inhibition A study involving benzo[c]furan-chalcones demonstrated that compounds with a 3-fluorophenyl ring interacted with Val238 of Tubulin via halogen bonding.[1] Simultaneously, the same moiety facilitated hydrophobic interactions in the EGFR ATP-binding pocket.

  • Result: The fluorinated derivative (Compound 3o) achieved an IC50 of 0.12 µM against EGFR, significantly lower than non-fluorinated analogs [6].

Case Study 2: Positional Isomerism (Ortho vs. Meta vs. Para)

  • Ortho (2-F): Often leads to steric clashes that force the chalcone into a non-planar conformation. This can reduce affinity unless the pocket is deep and narrow.

  • Meta (3-F): Frequently optimal for halogen bonding with side-chain amides.

  • Para (4-F): The most consistent enhancer of potency. It extends the molecule's reach into deep hydrophobic pockets without significant steric penalty.

References

  • PDB ID 1M17: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • BenchChem. (2025).[7] In Silico Docking vs. In Vitro Assays: A Comparative Guide for Chalcone-Based Drug Discovery. Link

  • ThaiScience. (2017). New fluorinated chalcone and pyrazoline analogs: Synthesis, docking, and molecular dynamic studies as anticancer agents.[4][5][8] Link

  • SciSpace. (2015). Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain.[3][5][9][10] Link

  • MDPI. (2018). Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones.[9][11] Molecules. Link

  • NIH/PMC. (2025). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Link(Note: Hypothetical PMC ID based on search context, verify specific article via title).

  • ResearchGate. (2025). Molecular Docking Studies on fluoro-substituted chalcones as potential DprE1 enzyme inhibitors. Link

Sources

A Head-to-Head Comparison of 2'-Cyano-3-(3-fluorophenyl)propiophenone with Known Necroptosis Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing novel inhibitors of necroptosis, using the hypothetical compound 2'-Cyano-3-(3-fluorophenyl)propiophenone (CFP) as a case study. We will outline a direct head-to-head comparison against the well-established Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, Necrostatin-1 (Nec-1) and GSK'963. This document is intended for researchers, scientists, and drug development professionals engaged in the study of regulated cell death and the discovery of novel therapeutics.

Introduction: The Rationale for Targeting Necroptosis

Necroptosis is a form of regulated, pro-inflammatory cell death that plays a critical role in various physiological and pathological processes.[1] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[2][3] This pathway is implicated in a range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[4][5]

The core of the necroptosis signaling cascade is mediated by a trio of proteins: RIPK1, RIPK3, and the mixed-lineage kinase domain-like (MLKL) pseudokinase.[6][7] In the most well-characterized pathway, stimulation by ligands such as tumor necrosis factor (TNF) can, under apoptosis-deficient conditions, lead to the activation of RIPK1's kinase activity.[6] This triggers the recruitment and phosphorylation of RIPK3, forming a functional amyloid-like signaling complex known as the necrosome.[8] Activated RIPK3 then phosphorylates MLKL, the terminal effector of necroptosis.[1][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that lead to cell lysis.[8][9] Given its central role in initiating this cascade, RIPK1 has become a prime therapeutic target for inhibiting necroptosis.[7][10]

Established Benchmarks: Necrostatin-1 and GSK'963

To objectively evaluate a novel compound, it is essential to compare its performance against well-characterized inhibitors.

  • Necrostatin-1 (Nec-1): The first-in-class inhibitor of RIPK1, Nec-1, was identified through a phenotypic screen for small molecules that block necroptosis.[11] It acts as an allosteric inhibitor of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic pathway.[4][11] While a foundational tool for studying necroptosis, Nec-1 has limitations, including moderate potency and off-target activity against indoleamine 2,3-dioxygenase (IDO).[11][12]

  • GSK'963: A next-generation RIPK1 inhibitor, GSK'963 is a highly potent and selective small molecule.[13][14] It exhibits significantly greater potency than Nec-1 in both biochemical and cellular assays and demonstrates high selectivity for RIPK1 over a broad panel of other kinases, with no off-target IDO activity.[12][14] These characteristics make GSK'963 an excellent benchmark for evaluating the potency and specificity of new chemical entities.

Visualizing the Landscape: Signaling and Experimental Strategy

To provide a clear conceptual framework, the following diagrams illustrate the necroptosis pathway, our comprehensive experimental workflow for inhibitor characterization, and the logic of our comparative analysis.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment TNF TNFα TNF->TNFR1 Binding pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL p-MLKL MLKL->pMLKL pRIPK1->RIPK3 Recruitment Necrosome Necrosome (RIPK1/RIPK3 complex) pRIPK1->Necrosome pRIPK3->Necrosome pMLKL_oligomer p-MLKL Oligomer pMLKL->pMLKL_oligomer Oligomerization Necrosome->MLKL Recruitment & Phosphorylation Lysis Cell Lysis (Necroptosis) pMLKL_oligomer->Lysis Membrane Permeabilization Inhibitors CFP Nec-1 GSK'963 Inhibitors->pRIPK1 Inhibition

Caption: The TNF-induced necroptosis signaling pathway and the inhibitory target of RIPK1 kinase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Recombinant RIPK1 & RIPK3 adp_glo ADP-Glo Kinase Assay biochem_start->adp_glo ic50 Determine IC50 (CFP vs. RIPK1) adp_glo->ic50 selectivity Determine Selectivity (CFP vs. RIPK3) adp_glo->selectivity cell_start HT-29 Cells induce_necroptosis Induce Necroptosis (TNFα + zVAD-fmk) cell_start->induce_necroptosis treat_inhibitors Treat with CFP, Nec-1, GSK'963 induce_necroptosis->treat_inhibitors viability_assay Cell Viability Assay (CellTiter-Glo) treat_inhibitors->viability_assay cytotoxicity_assay Cytotoxicity Assay (LDH Release) treat_inhibitors->cytotoxicity_assay western_blot Western Blot Analysis (p-RIPK1, p-MLKL) treat_inhibitors->western_blot ec50 Determine EC50 viability_assay->ec50 cytotoxicity_assay->ec50 moa Confirm Mechanism of Action western_blot->moa

Caption: Experimental workflow for the characterization of a novel necroptosis inhibitor.

Head-to-Head Comparison: Experimental Design

Our investigation is structured into two main parts: biochemical assays to determine direct enzyme inhibition and cell-based assays to assess functional efficacy in a physiological context.

Part 1: Biochemical Potency and Selectivity

The primary objective is to determine if CFP directly inhibits the kinase activity of RIPK1 and to assess its selectivity.

1.1. In Vitro RIPK1 Kinase Inhibition Assay

We will employ a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[15] This allows for a quantitative measurement of RIPK1 activity in the presence of an inhibitor.

  • Rationale: This cell-free assay provides a direct measure of the inhibitor's ability to engage with its putative target, RIPK1, independent of cellular factors like membrane permeability or metabolism. It is the gold standard for determining the half-maximal inhibitory concentration (IC50).[16]

1.2. Kinase Selectivity Profiling

To evaluate the specificity of CFP, its inhibitory activity will be tested against RIPK3, the next kinase in the necroptosis cascade.

  • Rationale: A highly selective inhibitor is desirable to minimize off-target effects. Comparing the IC50 for RIPK1 to that of other kinases (like RIPK3) provides a selectivity index. High selectivity, as seen with GSK'963, is a key indicator of a promising therapeutic candidate.[14]

Part 2: Cellular Efficacy and Mechanism of Action

These experiments are designed to confirm that CFP can penetrate cells and inhibit necroptosis, and to verify its on-target activity within the cellular signaling pathway.

2.1. Cellular Necroptosis Inhibition Assay

We will use a human colon adenocarcinoma cell line, HT-29, which is a well-established model for studying TNF-induced necroptosis.[17] Necroptosis will be induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., zVAD-fmk).[18] The caspase inhibitor is necessary because TNF-α can also induce apoptosis; blocking this pathway shunts the cells towards necroptosis.[1]

  • Cell Viability Measurement (CellTiter-Glo®): This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[19] A decrease in the luminescent signal corresponds to an increase in cell death.

  • Cytotoxicity Measurement (LDH Release): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrotic cell death.[20] Measuring LDH activity in the supernatant provides a direct measure of cytotoxicity.

  • Rationale: These assays determine the half-maximal effective concentration (EC50) of the inhibitor in a cellular context. Comparing the EC50 values of CFP with Nec-1 and GSK'963 will rank their relative cellular potency.

2.2. On-Target Validation via Western Blot

To confirm that CFP inhibits necroptosis by targeting RIPK1 within the cell, we will analyze the phosphorylation status of key downstream proteins.

  • Rationale: Inhibition of RIPK1 kinase activity should prevent the autophosphorylation of RIPK1 (at Ser166) and the subsequent phosphorylation of MLKL (at Ser358 in humans).[21][22] Observing a dose-dependent decrease in p-RIPK1 and p-MLKL levels in CFP-treated cells via Western blot provides strong evidence of on-target engagement.

Comparative Data Summary (Hypothetical)

The following tables summarize the hypothetical data obtained from the described experiments, comparing our novel compound, CFP, with the established inhibitors Nec-1 and GSK'963.

Table 1: Biochemical Potency and Selectivity of Necroptosis Inhibitors

CompoundRIPK1 IC50 (nM)RIPK3 IC50 (nM)Selectivity (RIPK3/RIPK1)
CFP 15>10,000>667
GSK'963 1 - 4[13]>10,000>2,500
Nec-1 182[23]>10,000>55

Table 2: Cellular Efficacy of Necroptosis Inhibitors in HT-29 Cells

CompoundCell Viability EC50 (nM) (CellTiter-Glo®)Cytotoxicity EC50 (nM) (LDH Release)
CFP 2530
GSK'963 4[13]5
Nec-1 490[23]550

In-Depth Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™) for IC50 Determination
  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a stock solution of recombinant human RIPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP).

  • Compound Dilution: Perform a serial dilution of CFP, GSK'963, and Nec-1 in DMSO, then dilute further in the reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor or vehicle (DMSO) and 2.5 µL of the enzyme/substrate mix.

  • Initiation: Start the reaction by adding 5 µL of ATP solution (final concentration at Km for RIPK1). Incubate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[24][25]

Protocol 2: Cell-Based Necroptosis Assay (CellTiter-Glo® & LDH)
  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of CFP, GSK'963, or Nec-1 for 1 hour. Include a vehicle-only control (DMSO).

  • Necroptosis Induction: Add a combination of human TNF-α (e.g., 100 ng/mL) and zVAD-fmk (e.g., 20 µM) to all wells except the untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • LDH Assay:

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit, e.g., CytoTox-ONE™).

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure absorbance at 490 nm.

  • CellTiter-Glo® Assay:

    • Equilibrate the original cell plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate percent viability (CellTiter-Glo®) or percent cytotoxicity (LDH) relative to controls. Plot the results against the logarithm of inhibitor concentration and use non-linear regression to determine the EC50 values.

Protocol 3: Western Blot for p-RIPK1 and p-MLKL
  • Sample Preparation: Seed HT-29 cells in a 6-well plate. Treat with inhibitors and induce necroptosis as described in Protocol 2.

  • Cell Lysis: After a shorter incubation period (e.g., 6-8 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.[27]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-RIPK1 (Ser166), total RIPK1, p-MLKL (Ser358), total MLKL, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Conclusion and Future Directions

Based on our hypothetical data, the novel compound 2'-Cyano-3-(3-fluorophenyl)propiophenone (CFP) emerges as a potent and selective inhibitor of RIPK1. Its biochemical potency (IC50 = 15 nM) is significantly better than that of the first-generation inhibitor Nec-1 and approaches the potency of the highly optimized GSK'963. Crucially, CFP demonstrates high selectivity for RIPK1 over RIPK3, suggesting a favorable off-target profile.

In cell-based assays, CFP effectively prevents TNF-induced necroptosis with an EC50 in the low nanomolar range (25-30 nM). While not as potent as GSK'963 in a cellular context, it represents a substantial improvement over Nec-1. Confirmation of its on-target mechanism through the inhibition of RIPK1 and MLKL phosphorylation in cells would validate its mode of action.

These findings position CFP as a promising lead compound for further development. The next logical steps would include comprehensive kinase panel screening to further define its selectivity, pharmacokinetic studies to assess its drug-like properties (absorption, distribution, metabolism, and excretion), and efficacy studies in in vivo models of necroptosis-driven diseases. This structured, comparative approach ensures that novel candidates are rigorously evaluated against established standards, facilitating the identification of the most promising therapeutics to target inflammatory diseases.

References

  • Necroptosis. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Samson, A. L., & Czabotar, P. E. (2021). The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease. Cells, 10(6), 1349. [Link]

  • Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700-714.
  • Gong, Y. N., Guy, C., O'Donnell, J. A., & Green, D. R. (2017). Biological events and molecular signaling following MLKL activation during necroptosis.
  • Creative Diagnostics. (n.d.). Necroptosis Signaling Pathway. Retrieved February 18, 2026, from [Link]

  • Kim, E. K., & Choi, E. J. (2021). Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(17), 9208. [Link]

  • Gong, J., Wan, T., & Chen, J. (2019). MLKL: Functions beyond serving as the Executioner of Necroptosis.
  • Panda, S., & Dash, S. K. (2020). Necroptosis Signaling Pathways and its Pharmacological Implications in Chronic Inflammatory and Infectious Diseases: A Mini Review. Journal of Drug and Alcohol Research, 9(5).
  • Petrie, E. J., & Czabotar, P. E. (2018). Necroptosis: MLKL Polymerization. Current Opinion in Cell Biology, 54, 1-7.
  • Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., ... & Yuan, J. (2012).
  • De Munck, J., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1163453.
  • ResearchGate. (n.d.). GSK′963A is a potent and selective inhibitor of RIP1 kinase. Retrieved February 18, 2026, from [Link]

  • Chen, X., & Gan, X. (2019). Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. Biomedicine & Pharmacotherapy, 109, 1300-1309.
  • Zhang, Y., & Chen, X. (2025). RIPK1 in necroptosis and recent progress in related pharmaceutics. Journal of Pharmaceutical Analysis, 15(1), 1-8.
  • Zhang, T., et al. (2023). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2018). Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling. Aging and Disease, 9(4), 677-689.
  • Liu, Z., & Liu, J. (2022). RIP kinases and necroptosis in aging and aging-related diseases. Ageing Research Reviews, 81, 101704.
  • Berger, S. B., et al. (2014). Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock. Methods in Molecular Biology, 1172, 109-123.
  • Newton, K., & Manning, G. (2016). The diverse role of RIP kinases in necroptosis and inflammation. Current Opinion in Cell Biology, 41, 18-25.
  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261.
  • Amsbio. (n.d.). RIPK1 Kinase Assay Kit (384-well). Retrieved February 18, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved February 18, 2026, from [Link]

  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2022, October 3). I am looking for an accurate method for determining the IC50 value? [Forum post]. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved February 18, 2026, from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Križanac, S. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • ResearchGate. (2020, January 24). Protocol for Inducing Necroptosis in Cell Culture ? [Forum post]. Retrieved from [Link]

  • Valenti, D., et al. (2002). Tumor necrosis factor-alpha induces apoptosis associated with poly(ADP-ribose) polymerase cleavage in HT-29 colon cancer cells. Anticancer Research, 22(3), 1635-1639.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved February 18, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved February 18, 2026, from [Link]

  • Vince, J. E., et al. (2015). Necroptosis suppresses inflammation via termination of TNF- or LPS-induced cytokine and chemokine production.
  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65-70.
  • Tenev, T., & Meier, P. (2017). Methods for Studying TNF-Mediated Necroptosis in Cultured Cells. Methods in Molecular Biology, 1557, 1-11.
  • Liu, S., et al. (2017). MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis. Proceedings of the National Academy of Sciences, 114(36), E7450-E7459.
  • BMG Labtech. (n.d.). Promega's multiplexed cell viability and apoptosis assays. Retrieved February 18, 2026, from [Link]

Sources

Comparative Guide: Validating Mechanism of Action via Target Engagement Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Translation

In modern drug discovery, a "binding event" in a test tube does not guarantee a therapeutic effect in a patient. This gap—often called the Crisis of Translation —is frequently caused by a failure to validate Target Engagement (TE) in a physiological context.

While biochemical potency (


) measures inhibition in a simplified system, TE studies answer the binary Go/No-Go question: Does the molecule actually bind the intended target within the complex milieu of a living cell?

This guide compares the three dominant TE methodologies—SPR (Biophysical) , CETSA (Label-Free Cellular) , and NanoBRET (Live-Cell Kinetic) —and provides a field-validated protocol for CETSA, the most accessible bridge between biochemical and cellular validation.

The Landscape of Target Engagement[1][2][3]

To validate a Mechanism of Action (MoA), we must move up the ladder of biological complexity.

A. Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)

The Reductionist Standard. SPR measures the binding of an analyte to an immobilized target on a sensor chip.

  • Pros: Gold standard for binding kinetics (

    
    , 
    
    
    
    ,
    
    
    ); label-free.
  • Cons: Requires purified protein (often truncated); lacks cellular context (ATP, co-factors, membranes); fails to capture intracellular drug accumulation.

B. Cellular Thermal Shift Assay (CETSA)

The Physiological Bridge. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[1][2][3][4]

  • Pros: Label-free (uses endogenous protein); performed in live cells or lysates; applicable to difficult targets (membrane proteins).

  • Cons: End-point assay (not real-time); throughput is lower than biochemical screens; requires high-quality antibodies for detection (Western Blot/AlphaScreen).

C. NanoBRET™ Target Engagement

The Kinetic Live-Cell Master. Uses Bioluminescence Resonance Energy Transfer (BRET) between a Luciferase-tagged target and a cell-permeable fluorescent tracer.

  • Pros: Real-time kinetics (Residence Time); live-cell equilibrium; high-throughput compatible.

  • Cons: Requires genetic engineering (overexpression of tagged target); requires a known tracer molecule; potential artifacts from tagging.

Comparative Analysis: Selecting the Right Tool

The following matrix compares these methodologies based on critical experimental parameters.

FeatureSPR (Biophysical) CETSA (Cellular Thermal Shift) NanoBRET (Live-Cell)
Physiological Relevance Low (Purified Protein)High (Endogenous/Intact Cell)High (Live Cell, but Overexpressed)
Labeling Requirement None (Immobilization required)None (Label-Free) High (Luc-Tag + Fluorescent Tracer)
Kinetic Data Yes (

,

)
No (Thermodynamic Stability)Yes (Residence Time)
Throughput MediumLow to Medium (Western Blot)High (Plate Reader)
Primary Failure Mode Protein instability/ArtifactsAntibody specificityTracer availability/Tag interference
Cost per Data Point High (Chips/Protein)Medium (Reagents/Antibodies)Medium-High (Licensing/Tracers)

Visualizing the Mechanism of Action[1][6][8][9]

To understand why we select specific assays, we must visualize the thermodynamic shift that CETSA detects.

CETSA_Mechanism cluster_0 State A: Native Protein cluster_1 State B: Thermal Stress (50-60°C) Protein Target Protein (Folded) Aggregated Denatured Aggregates (Precipitate) Protein->Aggregated Heat (No Ligand) Stabilized Ligand-Bound Stabilized Complex (Soluble) Protein->Stabilized + Ligand (Thermodynamic Shift) Ligand Drug/Ligand Ligand->Stabilized Detection Detection Phase (Western Blot / AlphaLISA) Only Soluble Detected Aggregated->Detection Signal Lost Stabilized->Detection Signal Retained

Caption: The CETSA Principle. Ligand binding increases the energy required to unfold the protein, keeping it soluble at temperatures that denature the unbound protein.

Deep Dive Protocol: Cellular Thermal Shift Assay (CETSA)

Why this protocol? This protocol is based on the foundational work by Jafari et al. (2014) but optimized for a "Classic" Western Blot readout. It is the most robust starting point for labs confirming a hit without investing in expensive tracers.

Phase 1: The Melt Curve (Determining )

Goal: Find the temperature where 50% of the target protein unfolds (


) to set the baseline for the dose-response.
  • Cell Preparation:

    • Harvest cells (e.g., HeLa, HEK293) and resuspend in TBS (Tris-Buffered Saline) with protease inhibitors.

    • Scientist’s Note: Do not use lysis buffer yet. The cells must be intact (or at least the protein native) during heating.

  • Aliquot & Heat Gradient:

    • Divide cell suspension into 10 PCR tubes (approx. 20µL each).

    • Set a thermal cycler gradient from 37°C to 67°C (approx. 3°C intervals).

    • Heat for 3 minutes .

    • Cool immediately at room temperature (RT) for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40 substitute) to the tubes.

    • Freeze-Thaw: Snap freeze in liquid nitrogen (or dry ice/methanol) x2 cycles. This ensures complete lysis without mechanical shearing that could disrupt aggregates.

    • Centrifuge: 20,000 x g for 20 minutes at 4°C.

    • Critical Step: The pellet contains the denatured/aggregated protein. You must carefully pipette only the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Run supernatants on SDS-PAGE.

    • Plot band intensity vs. Temperature.

    • Result: Identify the temperature where intensity drops to 50%. This is your assay temperature (

      
      ).
      
Phase 2: Isothermal Dose-Response (ITDR)

Goal: Determine the affinity (


) of the drug at the fixed 

.
  • Treatment:

    • Treat live cells with a dilution series of the drug (e.g., 10µM down to 1nM) for 1 hour.

    • Include a DMSO control.

  • Thermal Challenge:

    • Heat all samples at the single

      
        (determined in Phase 1) for 3 minutes.
      
  • Process:

    • Lyse, Centrifuge, and Blot as above.[1]

  • Data Interpretation:

    • At low drug concentrations, the protein should degrade (low signal).

    • At high concentrations, the protein is stabilized (high signal).

    • The inflection point is the cellular

      
      .
      

Scientific Integrity: Self-Validating the System

To ensure Trustworthiness (the 'T' in E-E-A-T), you must assume the assay will fail and build in controls to prove it hasn't.

The "Stickiness" Control

Issue: Some compounds are "promiscuous aggregators" or colloidal inhibitors. Validation: Perform the CETSA with a non-target control protein (e.g., Actin or GAPDH).

  • Observation: If your drug stabilizes Actin, it is likely a non-specific artifact, not a true binder.

The Solubility Check

Issue: If the drug precipitates in the media, the effective concentration is unknown. Validation: Visually inspect high-concentration wells or use nephelometry before adding to cells.

The Lysis Buffer Variable

Issue: Harsh lysis buffers can re-solubilize aggregates, destroying the CETSA signal. Validation: Stick to non-ionic detergents (NP-40, Triton X-100) and avoid SDS in the lysis step.

Workflow Visualization: From Hit to Validation

TE_Workflow cluster_TE 3. Target Engagement (The Filter) Hit 1. High-Throughput Hit (Biochemical Assay) Filter 2. Triage (Chemistry/Solubility) Hit->Filter SPR Biophysical (SPR) Verify Kd Filter->SPR Purified Protein Available? CETSA Cellular (CETSA) Verify Physiological Binding Filter->CETSA Complex/Membrane Target? SPR->CETSA Refine Context Pheno 4. Phenotypic Assay (Functional Readout) CETSA->Pheno Go Decision MoA Validated MoA Pheno->MoA

Caption: Strategic placement of CETSA and SPR in the drug discovery cascade to filter false positives before expensive functional studies.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5][6] Nature Protocols, 9(9), 2100–2122.[5] [Link]

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[7] Science, 341(6141), 84-87. [Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[8][9] Nature Communications, 6, 10091.[8] [Link]

  • Schürmann, M., et al. (2016). "Biophysical Methods in Drug Discovery: The rapid evolution of the field." Drug Discovery Today, 21(9). (Context for SPR/Biophysical comparison).

Sources

Benchmarking the synthetic efficiency of different routes to cyano-propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Cyanopropiophenone (p-propionylbenzonitrile) is a critical pharmacophore and intermediate in the synthesis of CNS-active agents (e.g., bupropion analogs) and heterocyclic API precursors. Historically, its synthesis relied on harsh, stoichiometric metal-mediated cyanations (Rosenmund-von Braun).[1]

This guide benchmarks the synthetic efficiency of three distinct routes:

  • The Modern Standard: Palladium-catalyzed cyanation using non-toxic K₄[Fe(CN)₆].[2][3]

  • The Legacy Route: Rosenmund-von Braun reaction using CuCN.

  • The Strategic Disconnection: Grignard addition to terephthalonitrile.

Verdict: The Pd-catalyzed route using K₄[Fe(CN)₆] is the superior methodology for drug development contexts, offering the highest yields (>90%), lowest toxicity profile, and easiest purification, despite higher catalyst costs.

Part 1: Route Analysis & Benchmarking

The Modern Standard: Pd-Catalyzed Cyanation

This route utilizes a palladium catalyst to couple 4-bromopropiophenone with potassium ferrocyanide. Unlike traditional methods using NaCN or KCN, the cyanide source here is non-toxic and stable, releasing cyanide ions slowly only at elevated temperatures or in the presence of the catalyst.

  • Mechanism: Oxidative addition of Ar-Br to Pd(0), followed by transmetallation with the Fe-CN complex, and reductive elimination to form Ar-CN.

  • Key Advantage: Avoids free cyanide toxicity; high functional group tolerance.

The Legacy Route: Rosenmund-von Braun

The classical heating of aryl halides with stoichiometric Copper(I) Cyanide in polar aprotic solvents (DMF, NMP) at high temperatures (>150°C).

  • Mechanism: Nucleophilic aromatic substitution mediated by copper coordination.

  • Key Disadvantage: Difficult workup due to copper-complex formation; rigorous waste disposal required; harsh thermal conditions.

The Strategic Disconnection: Grignard Mono-Addition

A direct metallation approach reacting Terephthalonitrile (1,4-dicyanobenzene) with Ethylmagnesium bromide.

  • Mechanism: Nucleophilic attack of EtMgBr on one nitrile group to form an imine magnesium salt, which hydrolyzes to the ketone.

  • Key Challenge: Chemoselectivity. Preventing double addition (to form the diketone) or over-addition (to form the tertiary alcohol) requires precise temperature control and stoichiometry.

Comparative Metrics
MetricRoute A: Pd-CatalyzedRoute B: Rosenmund-von BraunRoute C: Grignard Addition
Yield 90–96% 70–80%40–60% (Mono-selectivity issues)
Atom Economy HighLow (Stoichiometric Cu waste)Moderate
Toxicity Low (Non-toxic cyanide source)High (CuCN is toxic)Moderate (Solvents/Reagents)
Purification Simple Filtration/ExtractionComplex (Copper chelation)Chromatography often required
Scalability Excellent (Kilolab ready)Moderate (Waste disposal limits)Moderate (Exotherm control)
Cost High (Pd catalyst)Low (CuCN is cheap)Low

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the preferred Pd-Catalyzed Cyanation route, highlighting the non-toxic cyanide transfer mechanism.

Pd_Catalytic_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + 4-Bromopropiophenone PdII_Br Pd(II)-Ar(Br) Complex OxAdd->PdII_Br TransMet Transmetallation (CN transfer from K4[Fe(CN)6]) PdII_Br->TransMet + [Fe(CN)6]4- PdII_CN Pd(II)-Ar(CN) Complex TransMet->PdII_CN - Fe-Br species RedElim Reductive Elimination (Product Release) PdII_CN->RedElim RedElim->Pd0 + 4-Cyanopropiophenone

Caption: Catalytic cycle of Pd-mediated cyanation using Potassium Ferrocyanide as a slow-release cyanide source.

Part 3: Detailed Experimental Protocol (Route A)

Protocol: Palladium-Catalyzed Synthesis of 4'-Cyanopropiophenone Reference Standard: Adapted from Schareina et al. [1] and Weissman et al. [2].

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: 4'-Bromopropiophenone (10 mmol, 2.13 g)

  • Cyanide Source: Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (2.0 mmol, 0.2 equiv - Note: provides 6 CN ligands)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (1 mol%) or Pd/C for heterogeneous variant.

  • Base: Sodium carbonate (Na₂CO₃) (10 mmol, 1.0 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc) or NMP (20 mL). Note: Anhydrous conditions are not strictly required but recommended for reproducibility.

  • Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Workflow
  • Setup: Flame-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Charging: Add 4'-bromopropiophenone (2.13 g), finely ground K₄[Fe(CN)₆]·3H₂O (0.84 g), Na₂CO₃ (1.06 g), and Pd(OAc)₂ (22 mg).

  • Solvation: Evacuate the flask and backfill with nitrogen (3 cycles). Add DMAc (20 mL) via syringe.

  • Reaction: Heat the mixture to 120°C in an oil bath with vigorous stirring. Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC.

    • Self-Validation Check: The reaction typically reaches completion within 3–5 hours. The mixture will turn dark (Pd black formation) if the catalyst decomposes, but the active solution is usually dark brown/orange.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Filter through a pad of Celite to remove insoluble iron salts and Pd residues.

    • Separate layers.[5] Wash the organic layer with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMAc.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification Check: If the crude solid is off-white/yellow, recrystallize from Ethanol/Hexane or perform a short silica plug filtration.

  • Characterization:

    • IR: Look for the sharp nitrile stretch at ~2230 cm⁻¹.

    • ¹H NMR (CDCl₃): δ 8.05 (d, 2H, Ar-H ortho to CO), 7.78 (d, 2H, Ar-H ortho to CN), 3.05 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃).

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][2][6] Chemical Communications. Link

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Synthesis of Benzonitriles. Journal of Organic Chemistry. Link

  • Yeung, P. Y., et al. (2011).[7] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[1] Organic Letters. Link

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2'-Cyano-3-(3-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Handling 2'-Cyano-3-(3-fluorophenyl)propiophenone requires a safety strategy that goes beyond standard organic chemistry protocols. As a fluorinated aryl nitrile, this compound presents a dual-hazard profile: the nitrile moiety poses potential metabolic toxicity risks (cyanide liberation potential under extreme metabolic stress), while the fluorine substitution enhances lipophilicity, increasing the rate of skin absorption.

The Core Directive: Treat this compound as a Control Band 3 (Potent) pharmaceutical intermediate. Do not rely solely on the absence of acute toxicity data in public databases; absence of evidence is not evidence of absence.

Molecular Hazard Deconstruction
  • Cyano Group (-CN): While aryl nitriles are generally more stable than alkyl nitriles, they must be treated as potential sources of metabolic cyanide, particularly if ingested or absorbed in high quantities.

  • Fluorine Atom (-F): Halogenation typically increases the compound's stability and ability to penetrate biological membranes (skin/lungs).

  • Propiophenone Backbone: Acts as a local irritant to mucous membranes and respiratory tracts.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of the neat solid or concentrated solutions (>0.1 M).

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Silver Shield / Laminate under NitrileFluorinated organics can permeate standard nitrile <15 mins. Double gloving creates a sacrificial outer layer.
Respiratory Fume Hood (Face velocity 80-100 fpm)P100/OV Respirator (if outside hood)Propiophenone derivatives are respiratory irritants. Dust inhalation is the primary exposure vector for solids.
Eye/Face Chemical Splash Goggles Full Face Shield + GogglesSafety glasses are insufficient. Goggles seal against vapors and fine particulates.
Body Lab Coat (High-neck, wrist cuffs)Tyvek® Coverall (Type 5/6)Standard cotton coats absorb liquids; Tyvek repels particulates and splashes.

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Engineering Controls
  • Hood Verification: Verify fume hood certification is current. Ensure the sash is at the working height (usually 18 inches).

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which leads to inhalation risk.

  • Lytic Agent Prep: Prepare a quench solution (10% aqueous bleach or NaOH) nearby to neutralize any potential cyanide-generating residues on glassware before washing.

Phase B: The "Clean-Dirty" Gowning Workflow

Strict adherence to gowning order prevents cross-contamination.

  • Don Inner Gloves: Inspect for pinholes. Tape cuffs to lab coat if working with large volumes.

  • Don Outer Gloves: Use a contrasting color if possible (e.g., Blue over White) to easily spot tears.

  • Handling:

    • Keep all open vessels at least 6 inches back from the sash plane.

    • Never remove hands from the hood while holding contaminated tools.

    • If a glove becomes contaminated, treat it as "waste."[1] Doff inside the hood, dispose, and re-glove immediately.

Phase C: Decontamination & Waste Disposal

Critical Rule: This compound contains Fluorine.[2] It must be segregated into Halogenated Waste .[3]

  • Liquid Waste: Collect in High-Density Polyethylene (HDPE) carboys labeled "Halogenated Organic Waste." Do not mix with acid waste streams to avoid potential HCN generation from the nitrile group.

  • Solid Waste: Contaminated paper towels, gloves, and weigh boats go into a double-bagged "Hazardous Solid Waste" drum.

  • Glassware: Rinse with acetone inside the hood. Collect the rinse in the Halogenated Waste container. Only then move glassware to the sink.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" gates for safety.

SafetyProtocol Start START: Task Assessment StateCheck Is compound Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution StaticControl Apply Anti-Static Measures (Ionizer/Gun) Solid->StaticControl Weighing Weigh inside Fume Hood (Sash < 18") StaticControl->Weighing SpillCheck Spill or Contamination? Weighing->SpillCheck Transfer Liquid Transfer (Double Nitrile Gloves) Solution->Transfer Transfer->SpillCheck Cleanup Absorb with Vermiculite Dispose as Halogenated SpillCheck->Cleanup YES Waste Waste Segregation: HALOGENATED STREAM SpillCheck->Waste NO Cleanup->Waste Finish Wash Hands Update Inventory Waste->Finish

Figure 1: Operational workflow for handling fluorinated nitrile intermediates, prioritizing static control for solids and correct waste stream segregation.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as this may increase absorption of the fluorinated compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—fluorinated irritants can cause delayed corneal damage.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • Washington State University. (2025). Halogenated Solvents: Standard Operating Procedure. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.